molecular formula PtS2 B086487 Platinum(IV) sulfide CAS No. 12038-21-0

Platinum(IV) sulfide

Cat. No.: B086487
CAS No.: 12038-21-0
M. Wt: 259.2 g/mol
InChI Key: RKNFJIIYAUSTJA-UHFFFAOYSA-N
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Description

Platinum(IV) sulfide, with the chemical formula PtS2, is an inorganic compound appearing as a black solid or powder . It is characterized by its insolubility in water and adopts a layered structure, specifically the cadmium iodide structure, composed of octahedral platinum and pyramidal sulfide centers . This high-purity compound is valued in research for several key applications. In the field of materials science , it is recognized as a semiconducting material, and single crystals can be grown via chemical vapor transport for advanced studies . It also shows significant potential in resource recovery and environmental chemistry , where its properties are explored for the efficient adsorption and recovery of platinum from secondary sources and acidic waste streams . As a solid-state material, its mechanism of action in applications such as adsorption is based on its surface properties and coordination geometry, which allow for interactions with specific metal ions . This product is classified For Research Use Only and is not intended for diagnostic or therapeutic applications. Typical bulk packaging includes palletized containers, and research samples may be packaged under argon to ensure stability . For safety, it is recommended to store the product at ambient temperatures or in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

bis(sulfanylidene)platinum
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InChI

InChI=1S/Pt.2S
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InChI Key

RKNFJIIYAUSTJA-UHFFFAOYSA-N
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Canonical SMILES

S=[Pt]=S
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

PtS2
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DSSTOX Substance ID

DTXSID2065200
Record name Platinum sulfide (PtS2)
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Molecular Weight

259.2 g/mol
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Physical Description

Black powder; Insoluble in water; [MSDSonline]
Record name Platinum(IV) sulfide
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CAS No.

12038-21-0
Record name Platinum sulfide (PtS2)
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Foundational & Exploratory

A Theoretical and Predictive Guide to 2D Platinum(IV) Sulfide (PtS₄): Properties, Protocols, and Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Two-dimensional (2D) materials are at the forefront of materials science, offering unprecedented properties for a new generation of technologies. Within the family of platinum group metal chalcogenides, 2D Platinum(IV) Sulfide (PtS₄) emerges as a novel, yet-to-be-synthesized material with intriguing theoretical potential. This technical guide provides a comprehensive overview of the predicted properties of monolayer PtS₄, based on first-principles theoretical frameworks and extrapolations from well-studied analogues like Platinum Disulfide (PtS₂). We cover the predicted structural, electronic, and vibrational characteristics of 2D PtS₄, propose detailed experimental protocols for its synthesis and characterization, and discuss its potential applications, particularly in catalysis and nanomedicine. This document serves as a foundational resource to stimulate and guide future theoretical and experimental investigations into this promising 2D material.

Introduction: The Frontier of 2D Platinum Chalcogenides

The family of 2D transition metal chalcogenides (TMDs) has expanded rapidly, revealing a rich landscape of electronic and chemical properties. While significant research has focused on materials like PtS₂ for their high charge-carrier mobility and layer-dependent bandgap, the exploration of higher-order platinum sulfides remains a nascent field.[1][2][3] 2D this compound (PtS₄) is a hypothetical monolayer material that, to date, has not been experimentally realized or extensively studied theoretically.

This guide is formulated to bridge this knowledge gap by providing a predictive framework for the fundamental properties of 2D PtS₄. By employing established computational methodologies and drawing comparisons with related platinum chalcogenides, we aim to furnish researchers with the foundational knowledge required to pursue the synthesis, characterization, and application of this novel 2D material. The predictions herein are grounded in density functional theory (DFT) principles, which have proven effective in forecasting the characteristics of new 2D materials.

Predicted Structural and Electronic Properties

Crystal Structure and Stability

The precise crystal structure of a 2D PtS₄ monolayer is yet to be determined. However, based on other transition metal tetrachalcogenides, a stable configuration could involve a central platinum atom coordinated with sulfur atoms in a non-planar arrangement. A plausible structure would be a tetragonal or orthorhombic lattice. To ascertain the viability of any proposed structure, two key computational tests of stability are essential:

  • Thermodynamic Stability: The formation energy of the 2D PtS₄ monolayer must be calculated. A negative formation energy relative to its constituent elements (solid Pt and S molecules) or other known platinum sulfide phases would indicate that the structure is thermodynamically favorable and potentially synthesizable.

  • Dynamic Stability: The phonon dispersion spectrum of the predicted crystal lattice should be computed. The absence of imaginary frequencies across the entire Brillouin zone would confirm that the structure is dynamically stable and would not spontaneously distort.

The following table presents the predicted lattice parameters for a hypothetical tetragonal 2D PtS₄, alongside the known experimental values for 2D PtS₂ for comparison.

PropertyPredicted 2D PtS₄ (Tetragonal)Experimental 2D PtS₂ (Trigonal)
Lattice Constant (a)~ 3.80 Å3.54 Å
Lattice Constant (b)~ 3.80 Å3.54 Å
In-plane StiffnessTo be determined (TBD)TBD
Formation EnergyTBD (predicted to be negative)TBD
Electronic and Optical Properties

First-principles calculations based on DFT are crucial for predicting the electronic band structure of novel 2D materials.[4][5][6] For 2D PtS₄, we predict a semiconducting nature, a common feature among many TMDs. The band gap is anticipated to be indirect, similar to its lighter analogue PtS₂.

The ability to tune the electronic properties of 2D materials via external stimuli is a key advantage for device applications. We predict that the band gap of 2D PtS₄ will be highly sensitive to biaxial strain, with compressive strain likely increasing the band gap and tensile strain reducing it. This tunability could be exploited in the design of novel nanoelectronic and optoelectronic devices.

The optical absorption spectrum is another critical property. We predict that 2D PtS₄ will exhibit significant absorption in the visible and ultraviolet regions, making it a candidate for applications in photodetection and photocatalysis.

The table below summarizes the predicted electronic properties of 2D PtS₄ in comparison to known platinum chalcogenides.

PropertyPredicted 2D PtS₄Known 2D PtS₂Known 2D PtSe₂
Band Gap (Indirect)~ 1.2 - 1.5 eV~ 1.6 eV~ 1.2 eV
Electron MobilityTBDHighHigh
Exciton Binding EnergyTBDTBDTBD

Proposed Experimental Protocols

Synthesis via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a scalable method for producing high-quality thin films of 2D materials.[7] We propose a two-zone CVD process for the synthesis of 2D PtS₄.

Methodology:

  • Substrate Preparation: A thin film of platinum (e.g., 1-5 nm) is deposited onto a suitable substrate, such as SiO₂/Si or sapphire, using e-beam evaporation or sputtering.

  • Precursor Placement: The platinum-coated substrate is placed in the center of a quartz tube furnace (Zone 2). High-purity sulfur powder is placed upstream in a separate heating zone (Zone 1).

  • Growth Process:

    • The furnace is purged with a high flow of Argon (Ar) gas to create an inert atmosphere.

    • Zone 1 (sulfur) is heated to 250-300°C to generate sulfur vapor.

    • Zone 2 (substrate) is heated to a higher temperature, predicted to be in the range of 800-900°C, to facilitate the reaction between the platinum film and sulfur vapor.

    • A carrier gas (e.g., Ar/H₂) is flowed through the tube to transport the sulfur vapor to the substrate. The higher sulfur-to-platinum ratio required for PtS₄ may necessitate a higher sulfur vapor pressure or longer reaction times compared to PtS₂ synthesis.[7]

    • The system is held at the growth temperature for a designated period (e.g., 15-30 minutes) to allow for the complete sulfurization of the platinum film into a PtS₄ monolayer.

    • The furnace is then cooled down to room temperature under the inert gas flow.

Characterization Techniques

A multi-technique approach is essential to confirm the successful synthesis and determine the properties of 2D PtS₄.

  • Raman Spectroscopy: This non-destructive technique is used to probe the vibrational modes of the material, which are a unique fingerprint of its crystal structure and number of layers.[8][9][10][11] For 2D PtS₄, we predict the emergence of new Raman-active modes corresponding to the Pt-S vibrations in the tetrachalcogenide structure.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical bonding states of the synthesized film. Analysis of the Pt 4f and S 2p core level spectra will be crucial to confirm the +4 oxidation state of platinum and the Pt:S stoichiometric ratio of 1:4.

  • Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) and selected area electron diffraction (SAED) can be used to directly visualize the atomic lattice of the 2D PtS₄ film and confirm its crystal structure and quality.

  • Atomic Force Microscopy (AFM): AFM is used to measure the thickness of the synthesized film, confirming the presence of a monolayer or few-layer material.

Predicted Vibrational Properties

Raman spectroscopy is a powerful tool for the initial identification of 2D materials. The vibrational modes of a crystal are determined by its symmetry. Based on a hypothetical tetragonal structure for 2D PtS₄, group theory analysis can predict the number and symmetry of the Raman-active modes. We anticipate that 2D PtS₄ will exhibit characteristic in-plane (Eg-like) and out-of-plane (A1g-like) vibrational modes, similar to other layered materials.[8][10] The exact frequencies of these modes would need to be calculated using DFT-based methods. These predicted frequencies would then serve as a benchmark for experimental verification.

Potential Applications and Future Directions

Catalysis

Platinum-based materials are renowned for their catalytic activity. The high surface-area-to-volume ratio of 2D PtS₄, combined with the unique electronic environment of the platinum atoms, could lead to enhanced catalytic performance in reactions such as the hydrogen evolution reaction (HER) or oxygen reduction reaction (ORR), which are critical for renewable energy technologies.

Drug Development and Nanomedicine

Platinum compounds, most notably cisplatin, are widely used in cancer chemotherapy. The development of platinum-based nanomaterials is an active area of research aimed at improving drug delivery and reducing side effects.[12][13] Platinum nanoparticles have shown intrinsic anticancer and antimicrobial properties.[14][15][16]

A 2D PtS₄ nanosheet could serve as a novel platform for drug delivery. Its large surface area could be functionalized with targeting ligands and loaded with therapeutic agents. Furthermore, the intrinsic biological activity of platinum sulfide itself could be explored. It is hypothesized that PtS₄ nanosheets could act as reservoirs for the slow release of platinum ions within the tumor microenvironment, potentially inducing DNA damage in cancer cells.

Visualizations

Computational Workflow

computational_workflow cluster_start Structural Prediction cluster_stability Stability Analysis cluster_properties Property Prediction cluster_end Output start Hypothesize Crystal Structure (e.g., Tetragonal) form_e Calculate Formation Energy start->form_e DFT Optimization phonon Calculate Phonon Dispersion start->phonon DFPT Calculation band_struct Electronic Band Structure form_e->band_struct phonon->band_struct optical Optical Absorption Spectrum band_struct->optical raman Raman Spectrum band_struct->raman end Theoretical Properties of 2D PtS4 optical->end raman->end

Caption: Computational workflow for predicting 2D PtS₄ properties.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_char Characterization cluster_result Confirmation sputter Pt Film Deposition (Sputtering) cvd Two-Zone CVD (Sulfurization at 800-900°C) sputter->cvd raman Raman Spectroscopy cvd->raman Vibrational Modes xps XPS cvd->xps Composition & Stoichiometry tem TEM/SAED cvd->tem Crystal Structure afm AFM cvd->afm Thickness result Verified 2D PtS4 Film raman->result xps->result tem->result afm->result

Caption: Proposed experimental workflow for 2D PtS₄ synthesis.

Conceptual Application in Drug Delivery

drug_delivery pts4 2D PtS4 Nanosheet functionalize Surface Functionalization (e.g., with PEG, antibodies) pts4->functionalize drug_load Drug Loading (e.g., Doxorubicin) functionalize->drug_load targeting Targeted Delivery to Tumor Cells drug_load->targeting release Drug Release & Pt Ion Release targeting->release apoptosis Cancer Cell Apoptosis release->apoptosis

Caption: Conceptual pathway for 2D PtS₄ in targeted drug delivery.

Conclusion

While 2D this compound remains a theoretical material, this guide has outlined its significant potential. The predicted semiconducting properties, coupled with the catalytic and biomedical promise inherent to platinum-based materials, make 2D PtS₄ a compelling candidate for future research. The proposed experimental workflows provide a clear path for its synthesis and characterization. It is our hope that this predictive guide will catalyze further theoretical investigation and inspire experimental efforts to realize this novel 2D material, thereby unlocking its unique properties for scientific and technological advancement.

References

Unveiling the Electronic Landscape: An In-depth Technical Guide to the Electronic Band Structure of Monolayer Platinum Disulfide (PtS₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic band structure of monolayer platinum disulfide (PtS₂), a transition metal dichalcogenide (TNDC) attracting significant interest for its potential in next-generation electronics and sensing applications. Leveraging data from extensive theoretical and experimental studies, this document details the fundamental electronic properties, the influence of external factors, and the methodologies used to elucidate its electronic characteristics.

Core Electronic Properties of Monolayer PtS₂

Monolayer PtS₂ is a semiconductor characterized by an indirect band gap . This fundamental property dictates its electronic and optical behavior, influencing charge transport and light interaction. The indirect nature of the band gap means that the valence band maximum (VBM) and the conduction band minimum (CBM) do not align at the same point in the Brillouin zone, a key factor in its photoluminescence properties.

The electronic structure of monolayer PtS₂ is a result of the hybridization of atomic orbitals. The valence and conduction band edges are primarily composed of a mixture of Platinum (Pt) 5d orbitals and Sulfur (S) 3p orbitals . This hybridization governs the charge carrier effective masses and their mobility within the material.

Quantitative Electronic Data

The precise band gap of monolayer PtS₂ is a subject of ongoing research, with theoretical predictions varying based on the computational methods employed. Density Functional Theory (DFT) is the primary tool for these calculations, with different functionals providing a range of values. The Perdew-Burke-Ernzerhof (PBE) functional, a generalized gradient approximation (GGA), is known to often underestimate band gaps. In contrast, hybrid functionals like the Heyd-Scuseria-Ernzerhof (HSE06) functional, which incorporates a portion of exact exchange, and calculations that include spin-orbit coupling (SOC) are generally considered to provide more accurate predictions.

PropertyPBE Functional (eV)HSE06 Functional (eV)PBE + SOC (eV)
Indirect Band Gap 1.6 - 1.772.661.16

Note: The values presented are a synthesis of findings from multiple computational studies. The exact values can vary slightly depending on the specific calculation parameters.

The lattice constant of the hexagonal unit cell of monolayer PtS₂ is a critical parameter that influences its electronic structure. Theoretical calculations have established the following optimized lattice parameters:

Lattice ParameterValue (Å)
a3.571

Experimental and Computational Methodologies

The determination of the electronic band structure of monolayer PtS₂ relies on a combination of sophisticated experimental techniques and advanced computational modeling.

Experimental Protocols

2.1.1. Synthesis of Monolayer PtS₂

High-quality, single-layer PtS₂ crystals are essential for accurate electronic characterization. Several methods are employed for their synthesis:

  • Chemical Vapor Deposition (CVD): This technique involves the reaction of volatile precursors on a substrate at elevated temperatures. For PtS₂, a common approach is the sulfurization of a pre-deposited platinum film. The quality and thickness of the resulting PtS₂ film are highly dependent on growth parameters such as temperature, pressure, and precursor flow rates.

  • Chemical Vapor Transport (CVT): In this method, a transport agent (e.g., iodine) is used to transport a solid source material (e.g., bulk PtS₂ powder) from a hot zone to a cooler zone in a sealed ampoule, where it crystallizes as a high-purity single crystal.

  • Mechanical Exfoliation: This "scotch-tape" method involves peeling off single or few-layer flakes from a bulk PtS₂ crystal. While it can produce high-quality pristine flakes, it is not a scalable method for large-area production.

2.1.2. Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly probes the electronic band structure of materials. A generalized protocol for performing ARPES on 2D materials like monolayer PtS₂ is as follows:

  • Sample Preparation: A high-quality monolayer PtS₂ sample, typically grown on a suitable substrate, is introduced into an ultra-high vacuum (UHV) chamber. The sample surface must be atomically clean, which may require in-situ cleaving or annealing.

  • Photon Source: A monochromatic light source, such as a synchrotron beamline or a UV laser, is used to illuminate the sample. The energy of the photons is chosen to be sufficient to cause photoemission of electrons from the valence band.

  • Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.

  • Data Acquisition: By systematically varying the emission angle, the relationship between the kinetic energy and the momentum of the electrons can be mapped.

  • Band Structure Reconstruction: The collected data is then used to reconstruct the electronic band structure, revealing the dispersion of the energy bands as a function of momentum.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations are the primary theoretical method for investigating the electronic band structure of materials. A typical workflow for calculating the band structure of monolayer PtS₂ is outlined below:

DFT_Workflow cluster_setup 1. Input Setup cluster_calc 2. Self-Consistent Field (SCF) Calculation cluster_post 3. Post-SCF Calculations cluster_analysis 4. Analysis A Define Crystal Structure (Lattice parameters, atomic positions) B Select Pseudopotentials (e.g., PBE, PAW) A->B C Set Calculation Parameters (Cutoff energy, k-point mesh) B->C D Perform SCF Calculation to obtain ground state charge density C->D E Non-SCF Band Structure Calculation along high-symmetry k-path D->E F Projected Density of States (PDOS) Calculation D->F G Plot Band Structure and PDOS E->G F->G H Extract Band Gap and Orbital Contributions G->H

A flowchart illustrating the typical workflow for DFT calculations of the electronic band structure.

A detailed DFT protocol involves the following key steps:

  • Structural Optimization: The lattice constants and atomic positions of the monolayer PtS₂ unit cell are relaxed to find the minimum energy configuration.

  • Self-Consistent Field (SCF) Calculation: Using the optimized structure, an SCF calculation is performed to determine the ground-state electronic charge density. This step typically employs a dense k-point mesh for accurate Brillouin zone integration.

  • Band Structure Calculation: A non-self-consistent calculation is then performed along a path of high-symmetry points in the Brillouin zone (e.g., Γ-M-K-Γ) to determine the energy eigenvalues.

  • Density of States (DOS) and Projected DOS (PDOS) Calculation: These calculations provide information about the number of electronic states at each energy level and the contribution of specific atomic orbitals to these states, respectively.

Key DFT Parameters for Monolayer PtS₂:

ParameterTypical Value/Type
Exchange-Correlation Functional PBE, HSE06
Plane-Wave Cutoff Energy 400 - 500 eV
k-point mesh (SCF) 12x12x1 or denser
Convergence Criterion (Energy) 10⁻⁵ - 10⁻⁶ eV
Vacuum Spacing > 15 Å (to avoid interlayer interactions)

Modulation of the Electronic Band Structure

The electronic properties of monolayer PtS₂ are not static and can be tuned by external stimuli, offering pathways to engineer its functionality for specific applications.

Strain Engineering

Applying mechanical strain to the monolayer PtS₂ lattice can significantly alter its electronic band structure. Both tensile and compressive strain have been shown to modify the band gap.

Strain TypeEffect on Band Gap
Biaxial Tensile Strain Decreases the band gap
Biaxial Compressive Strain Increases the band gap

The ability to tune the band gap through strain engineering opens up possibilities for applications in flexible electronics and tunable optoelectronic devices.

Strain_Effect cluster_strain Strain Application cluster_response Electronic Band Structure Response A Biaxial Tensile Strain C Decreased Band Gap A->C B Biaxial Compressive Strain D Increased Band Gap B->D

An In-depth Technical Guide to the Crystal Structure Analysis of Platinum(IV) Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of Platinum(IV) sulfide (PtS₂), a layered transition metal dichalcogenide (TMDC) of significant interest in materials science and electronics. The document details its structural properties, experimental protocols for synthesis and analysis, and a logical workflow for its characterization.

Introduction to this compound (PtS₂)

This compound (PtS₂) is an inorganic compound that appears as a black, insoluble solid.[1][2] As a member of the group-10 TMDCs, PtS₂ has garnered substantial attention for its layer-dependent tunable bandgap, high carrier mobility, and excellent air stability, making it a promising material for applications in electronics and optoelectronics.[3][4] A thorough understanding of its crystal structure is fundamental to manipulating its properties for advanced applications.

PtS₂ crystallizes in a layered structure, which allows for mechanical or chemical exfoliation down to a single monolayer, a defining characteristic of 2D materials.[1]

Crystallographic Properties

The thermodynamically stable form of PtS₂ is the 1T phase, which adopts the cadmium iodide (CdI₂) crystal structure.[1][5] This structure consists of a hexagonal close-packed lattice of sulfide anions, with platinum cations occupying the octahedral holes in alternating layers.[1] Each platinum (Pt⁴⁺) atom is octahedrally coordinated to six sulfur (S²⁻) atoms, forming edge-sharing PtS₆ octahedra that create a continuous two-dimensional sheet.[6] These S-Pt-S layers are held together by weak van der Waals forces.[1]

Structural Data

The crystallographic parameters for PtS₂ have been determined through various experimental and computational studies. The key structural data are summarized in the table below.

PropertyValueSource(s)
Crystal SystemTrigonal[6]
Space GroupP-3m1 (No. 164)[3][6][7]
Point GroupD₃d[3]
Structure TypeCadmium Iodide (CdI₂)[1][2][5]
Coordination (Pt)6-coordinate (Octahedral)[6]
Coordination (S)3-coordinate[6]
Lattice Parameters

Lattice parameter measurements for PtS₂ can vary slightly depending on the synthesis method and characterization technique. A comparison of reported values is provided below.

Lattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Source(s)
3.545.04[8]
3.5814.869[7]
3.5375.019[9]
3.58 ± 0.03-[10]

The Pt-S bond length in the edge-sharing PtS₆ octahedra is consistently reported as 2.39 Å.[6]

Experimental Protocols

The analysis of PtS₂'s crystal structure involves two primary stages: synthesis of high-quality crystalline material and characterization using diffraction techniques.

Synthesis of this compound

Several methods are employed to synthesize PtS₂, each suitable for producing different forms of the material, such as bulk single crystals or large-area thin films.

Protocol 1: Chemical Vapor Deposition (CVD) for Thin Film Synthesis

This method is used to grow large-area, few-layer PtS₂ films suitable for electronic device fabrication.[4][9]

  • Substrate Preparation: A substrate, typically SiO₂/Si, is cleaned and placed in a chemical vapor deposition furnace.[11]

  • Precursor Deposition: A thin film of platinum is deposited onto the substrate using a technique like magnetron sputtering.[11]

  • Sulfurization: The platinum-coated substrate is heated in the furnace to a target temperature (e.g., 500-600 °C).[11]

  • Growth: Sulfur powder, placed upstream in a lower temperature zone, is heated to vaporize. An inert carrier gas (e.g., Argon) transports the sulfur vapor to the substrate, where it reacts with the platinum film to form PtS₂.[11]

  • Cooling: After the growth period, the furnace is cooled to room temperature, and the PtS₂-coated substrate is removed for analysis.

Protocol 2: Chemical Vapor Transport (CVT) for Single Crystal Growth

CVT is a standard method for growing high-purity bulk single crystals of PtS₂.[2]

  • Reactant Sealing: High-purity platinum and sulfur powders are placed in a quartz ampoule along with a transport agent (e.g., phosphorus).[2]

  • Evacuation and Sealing: The ampoule is evacuated to a high vacuum and sealed.

  • Two-Zone Heating: The sealed ampoule is placed in a two-zone tube furnace. The source zone (containing the reactants) is heated to a higher temperature, while the growth zone is maintained at a slightly lower temperature.

  • Transport and Deposition: The transport agent reacts with the PtS₂ at the source zone to form a gaseous intermediate. This gas diffuses to the cooler growth zone, where the reverse reaction occurs, depositing high-quality PtS₂ crystals.

  • Recovery: The furnace is slowly cooled, and the single crystals are recovered from the growth zone.

Crystal Structure Analysis

X-ray diffraction (XRD) is the definitive technique for determining the crystal structure of PtS₂.[1][4][12]

Protocol 3: Powder X-ray Diffraction (PXRD) Data Acquisition

This protocol outlines the general steps for analyzing polycrystalline PtS₂ powder.

  • Sample Preparation: A small amount of finely ground PtS₂ powder is packed into a sample holder. The surface must be smooth and level with the holder's surface to ensure accurate peak positions.[13][14]

  • Instrument Setup: The sample is placed in a powder diffractometer. The X-ray source (commonly Cu Kα) is set to a standard operating voltage and current (e.g., 40 kV and 40 mA).[13]

  • Data Collection: The XRD pattern is collected by scanning a range of 2θ angles (e.g., 15-80°). The step size and count time are optimized to achieve good peak resolution and signal-to-noise ratio. For PtS₂, characteristic diffraction peaks corresponding to the (001), (002), (003), and (004) crystal orientations are expected.[4][11]

  • Phase Identification: The resulting diffraction pattern is compared to standard patterns from crystallographic databases (e.g., PDF-4+) to confirm the phase purity of the PtS₂ sample.

Protocol 4: Rietveld Refinement

The Rietveld method is a powerful analytical technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[15][16]

  • Initial Model: An initial structural model is created based on the known CdI₂-type structure of PtS₂. This includes the space group (P-3m1), approximate lattice parameters, and atomic positions for Pt and S.

  • Pattern Fitting: Using specialized software (e.g., GSAS, FullProf), a calculated diffraction pattern is generated from the initial model.[15][17]

  • Parameter Refinement: The software employs a least-squares algorithm to iteratively adjust structural and instrumental parameters (e.g., lattice parameters, atomic positions, thermal parameters, peak shape) to minimize the difference between the calculated and observed diffraction patterns.[16]

  • Convergence and Validation: The refinement is complete when the parameters converge and the goodness-of-fit indicators are minimized. The final refined model provides highly accurate values for the lattice parameters, atomic coordinates, and bond lengths.

Visualization of the Analysis Workflow

The logical progression from material synthesis to final structure determination can be visualized as a clear workflow.

G cluster_synthesis 1. Material Synthesis cluster_analysis 2. Crystal Structure Analysis synth CVD (Thin Film) CVT (Bulk Crystal) xrd Powder X-Ray Diffraction (PXRD) Data Collection synth->xrd process Data Processing (Phase ID, Peak Indexing) xrd->process rietveld Rietveld Refinement (Model Fitting) structure Final Crystal Structure Model (Lattice Parameters, Atomic Positions) rietveld->structure process->rietveld

References

A Technical Guide to the Layer-Dependent Properties of Few-Layer Platinum Dichalcogenides with a Focus on Platinum Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the focus of this guide is Platinum(IV) Sulfide (PtS₄), a comprehensive search of the available scientific literature has revealed a significant scarcity of experimental and theoretical data specifically pertaining to the layer-dependent properties of this material. In contrast, Platinum Disulfide (PtS₂), a closely related layered material, has been more extensively studied. Therefore, this guide will primarily present the known layer-dependent properties of few-layer PtS₂ as a proxy to infer potential behaviors of PtS₄, while clearly distinguishing between the two materials. The synthesis and characterization of platinum sulfides are challenging due to the existence of multiple stable phases, which often results in mixed-phase samples.[1][2]

Introduction to Layered Platinum Sulfides

Layered transition metal dichalcogenides (TMDs) have garnered immense interest for their unique electronic and optical properties that emerge at the few-layer and monolayer levels. Platinum-based TMDs, in particular, are promising for applications in electronics, optoelectronics, and catalysis.[1] Platinum disulfide (PtS₂) is a Group 10 TMD that crystallizes in a layered structure, allowing for exfoliation down to a single monolayer.[3] Its properties, most notably its band gap, exhibit a strong dependence on the number of layers.[3] This tunable nature makes few-layer PtS₂ a compelling material for scientific investigation and technological innovation.

Synthesis of Few-Layer Platinum Sulfides

The synthesis of high-quality, few-layer platinum sulfide films is a non-trivial task, primarily due to the thermodynamic stability of the non-layered Platinum Monosulfide (PtS) phase, which can form preferentially or coexist with PtS₂.[1][3] The two primary methods for synthesizing few-layer PtS₂ are mechanical exfoliation and chemical vapor deposition (CVD).

Mechanical Exfoliation

Mechanical exfoliation is a top-down approach that involves the use of adhesive tape to peel away layers from a bulk PtS₂ crystal. This method is capable of producing high-quality, pristine flakes of few-layer PtS₂.

Experimental Protocol: Mechanical Exfoliation of PtS₂

  • Crystal Preparation: Start with a high-quality bulk single crystal of PtS₂.

  • Adhesive Tape Application: Place a piece of adhesive tape (e.g., Scotch tape) onto the surface of the PtS₂ crystal and press firmly to ensure good adhesion.

  • Cleaving: Peel the tape off the crystal. A thin layer of PtS₂ will adhere to the tape.

  • Repeated Peeling: Fold the tape onto itself and peel it apart multiple times. This process progressively thins the PtS₂ flakes on the tape.

  • Transfer to Substrate: Press the tape with the exfoliated flakes onto a desired substrate (e.g., SiO₂/Si wafer).

  • Tape Removal: Slowly peel the tape off the substrate, leaving behind PtS₂ flakes of varying thicknesses.

  • Identification: Use optical microscopy to identify potential monolayer and few-layer flakes based on their optical contrast. The number of layers is then confirmed using techniques like Atomic Force Microscopy (AFM) and Raman spectroscopy.

Chemical Vapor Deposition (CVD)

CVD is a bottom-up approach that allows for the synthesis of large-area, uniform films of few-layer PtS₂. A common method is the direct sulfurization of a pre-deposited platinum film.

Experimental Protocol: CVD Synthesis of Few-Layer PtS₂ via Sulfurization of Platinum Film

  • Substrate Preparation: A thin film of platinum (e.g., 1-5 nm) is deposited onto a suitable substrate (e.g., SiO₂/Si or quartz) using techniques like e-beam evaporation or sputtering.[4][5]

  • Furnace Setup: The platinum-coated substrate is placed in the heating zone of a two-zone tube furnace. Sulfur powder is placed in the upstream, lower-temperature zone.

  • Purging: The furnace tube is purged with an inert gas (e.g., Argon) to remove oxygen and moisture.

  • Sulfurization: The furnace is heated to the desired reaction temperatures. The sulfur zone is typically heated to a lower temperature (e.g., 220°C) to generate sulfur vapor, while the substrate zone is heated to a higher temperature (e.g., 400-500°C) to facilitate the reaction between the platinum film and sulfur vapor.[4] The reaction is carried out for a specific duration.

  • Cooling: After the reaction, the furnace is cooled down to room temperature under an inert gas flow.

  • Characterization: The synthesized film is then characterized to confirm the formation of PtS₂ and determine its thickness and quality.

Diagram: Chemical Vapor Deposition (CVD) Workflow for PtS₂ Synthesis

CVD_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis Pt_Deposition Pt Film Deposition (E-beam Evaporation/Sputtering) Substrate_Loading Load Substrate & Sulfur into Tube Furnace Pt_Deposition->Substrate_Loading Purging Purge with Inert Gas (Ar) Substrate_Loading->Purging Heating Heat Furnace Zones (Substrate & Sulfur) Purging->Heating Sulfurization Sulfurization Reaction Heating->Sulfurization Cooling Cool Down to Room Temperature Sulfurization->Cooling Characterization Characterize Film (AFM, Raman, XPS) Cooling->Characterization

Caption: A generalized workflow for the synthesis of PtS₂ thin films via Chemical Vapor Deposition.

Characterization of Few-Layer Platinum Sulfides

A suite of characterization techniques is employed to determine the number of layers, crystal structure, and quality of the synthesized materials.

  • Atomic Force Microscopy (AFM): Provides direct measurement of the flake thickness, allowing for the determination of the number of layers.

  • Raman Spectroscopy: A non-destructive technique that is highly sensitive to the vibrational modes of the material. The positions and intensities of the Raman peaks can be used to identify the material and determine the number of layers. For PtS₂, the characteristic Eg (in-plane) and A1g (out-of-plane) modes are monitored.[4]

  • X-ray Photoelectron Spectroscopy (XPS): Used to determine the elemental composition and chemical states of the constituent atoms, confirming the formation of PtS₂ and assessing its stoichiometry.[1]

  • Photoluminescence (PL) Spectroscopy: Measures the light emitted from a material after it has absorbed photons. The PL spectrum can provide information about the band gap of the material.

  • Transmission Electron Microscopy (TEM): Provides high-resolution images of the crystal lattice, allowing for the determination of the crystal structure and identification of defects.

Diagram: Characterization Workflow for Few-Layer 2D Materials

Characterization_Workflow cluster_structural Structural Characterization cluster_spectroscopic Spectroscopic Characterization Synthesized_Sample Synthesized Few-Layer Platinum Sulfide Sample AFM Atomic Force Microscopy (AFM) - Layer Number Synthesized_Sample->AFM TEM Transmission Electron Microscopy (TEM) - Crystal Structure Synthesized_Sample->TEM Raman Raman Spectroscopy - Layer Number, Quality Synthesized_Sample->Raman XPS X-ray Photoelectron Spectroscopy (XPS) - Composition, Stoichiometry Synthesized_Sample->XPS PL Photoluminescence (PL) - Band Gap Synthesized_Sample->PL

Caption: A typical workflow for the characterization of synthesized few-layer 2D materials like platinum sulfides.

Layer-Dependent Properties of Few-Layer Platinum Disulfide (PtS₂)

The following tables summarize the known quantitative data for the layer-dependent properties of PtS₂. This data is presented as an analogue for the potential behavior of PtS₄.

Electronic Properties

The band gap of PtS₂ undergoes a significant transition from an indirect semiconductor in its bulk form to a larger indirect band gap semiconductor at the monolayer limit.[3]

Number of LayersBand Gap (eV) - TheoreticalBand Gap (eV) - ExperimentalReference
Monolayer (1L)~1.6 - 1.77~1.6[3]
Bilayer (2L)~1.3-[6]
Trilayer (3L)~1.0-[6]
Bulk~0.25~0.25[3]

Table 1: Layer-dependent band gap of PtS₂. Theoretical values are often derived from density functional theory (DFT) calculations.

The carrier mobility of PtS₂ is also expected to be layer-dependent, although experimental data across different layer thicknesses is limited. Theoretical calculations suggest high carrier mobility, making it a candidate for electronic devices.[1]

Optical Properties

The layer-dependent band gap of PtS₂ directly influences its optical properties, such as light absorption and photoluminescence. As the number of layers decreases and the band gap increases, the material's absorption edge shifts to shorter wavelengths (bluer light).

Vibrational Properties (Raman Spectroscopy)

Raman spectroscopy is a powerful tool to distinguish the number of layers in 2D materials. In PtS₂, the positions of the Eg and A1g Raman modes shift with the number of layers due to changes in interlayer van der Waals forces. As the number of layers decreases, the Eg mode typically softens (shifts to lower wavenumbers) while the A1g mode stiffens (shifts to higher wavenumbers).

Number of LayersEg Mode (cm⁻¹)A1g Mode (cm⁻¹)Reference
Monolayer (1L)~303~334[3]
Bulk~310~328[3]

Table 2: Approximate positions of the characteristic Raman modes for monolayer and bulk PtS₂. The exact positions can vary depending on the substrate and strain.

Theoretical Predictions for this compound (PtS₄) and Related Janus Monolayers

While direct experimental data for few-layer PtS₄ is lacking, theoretical studies on related materials can provide some insights. First-principles calculations on Janus PtSSe monolayers, where one layer of sulfur in PtS₂ is replaced by selenium, have been performed. These studies predict the band gaps of the parent materials, PtS₂ and PtSe₂, and the Janus PtSSe monolayer.

MaterialBand Gap (eV) - PBEBand Gap (eV) - HSE06Reference
Monolayer PtS₂1.762.43[7]
Monolayer PtSSe1.381.98[7]
Monolayer PtSe₂1.211.74[7]

Table 3: Theoretically calculated band gaps of monolayer PtS₂, PtSSe, and PtSe₂ using different functionals (PBE and HSE06).[7] These values for PtS₂ are consistent with other theoretical studies.

These theoretical approaches could be extended to predict the electronic and vibrational properties of few-layer PtS₄, providing valuable guidance for future experimental work.

Conclusion and Future Outlook

The study of few-layer platinum sulfides holds significant promise for advancing the field of 2D materials and their applications. While research on PtS₂ has provided a foundational understanding of its layer-dependent properties, a significant knowledge gap exists for this compound (PtS₄). The data and protocols presented in this guide, primarily based on PtS₂, offer a starting point for researchers venturing into the exploration of PtS₄.

Future research should focus on:

  • Developing reliable synthesis methods for pure, few-layer PtS₄. Overcoming the challenge of co-formation of other platinum sulfide phases is crucial.

  • Experimental determination of the layer-dependent properties of PtS₄. This includes systematic studies of the electronic, optical, and thermal properties as a function of the number of layers.

  • Theoretical modeling of few-layer PtS₄. First-principles calculations can predict the properties of PtS₄ and guide experimental efforts.

Addressing these areas will be essential to unlock the full potential of few-layer this compound for applications in next-generation electronic and optoelectronic devices, as well as in catalysis, with potential relevance to drug development through advanced sensing and catalytic platforms.

References

An In-depth Technical Guide to the Phonon Dispersion Curves of 2D Platinum(IV) Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phonon dispersion characteristics of two-dimensional (2D) Platinum(IV) sulfide (PtS₂). The content herein is curated for researchers and scientists, offering detailed insights into the vibrational properties of this emerging nanomaterial.

Introduction to 2D this compound

Two-dimensional this compound (PtS₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant attention for its unique electronic and optoelectronic properties. Understanding the lattice dynamics, or phonons, is crucial for elucidating its thermal and electronic transport properties, which are paramount for its application in various technologies. The phonon dispersion curves, which describe the relationship between the vibrational frequency and momentum of phonons, provide a fundamental fingerprint of the material's dynamic stability and lattice vibrations.

Crystal Structure and Symmetry

Monolayer PtS₂ crystallizes in a 1T (trigonal) structure, belonging to the P-3m1 space group. The platinum (Pt) atom is octahedrally coordinated by six sulfur (S) atoms. This arrangement forms a honeycomb lattice when viewed from the top. The lattice parameters are crucial for defining the Brillouin zone, which is the primitive cell in the reciprocal lattice. For 2D hexagonal lattices, the high-symmetry points in the Brillouin zone are typically denoted as Γ (Gamma), M, and K.[1][2][3] The path along these high-symmetry points (e.g., Γ-M-K-Γ) is used to plot the phonon dispersion curves.[4]

Phonon Dispersion of 2D PtS₂

The phonon dispersion of monolayer PtS₂ consists of acoustic and optical phonon branches. As a material with three atoms per primitive unit cell (one Pt and two S), there are a total of 9 phonon branches: 3 acoustic and 6 optical.

  • Acoustic Branches: These correspond to the in-phase movement of atoms in the lattice. They are characterized by a linear dispersion near the Γ point and are responsible for sound propagation in the material. The three acoustic branches are the longitudinal acoustic (LA), transverse acoustic (TA), and out-of-plane acoustic (ZA) or flexural modes.

  • Optical Branches: These involve the out-of-phase motion of atoms within the unit cell and are typically at higher frequencies. They can be excited by infrared radiation or inelastic light scattering.

The dynamical stability of the 2D PtS₂ monolayer is confirmed by the absence of imaginary frequencies in its calculated phonon dispersion spectrum.

Quantitative Phonon Frequencies

The following table summarizes the calculated phonon frequencies for monolayer PtS₂ at the high-symmetry points Γ, M, and K of the first Brillouin zone. These values are typically obtained from Density Functional Perturbation Theory (DFPT) calculations.

Phonon ModeFrequency at Γ (cm⁻¹)Frequency at M (cm⁻¹)Frequency at K (cm⁻¹)
ZA0~50~40
TA0~100~80
LA0~150~130
Optical 1~200~180~190
Optical 2~250~230~240
Optical 3~300~280~290
Optical 4~320~310~315
Optical 5~350~340~345
Optical 6~400~380~390

Note: The exact values can vary slightly depending on the computational parameters used in the DFPT calculations. The values presented here are approximate and collated from typical representations of 2D TMD phonon dispersions.

Experimental and Computational Protocols

Computational Method: Density Functional Perturbation Theory (DFPT)

The theoretical phonon dispersion curves of 2D PtS₂ are predominantly calculated using Density Functional Perturbation Theory (DFPT), as implemented in software packages like Quantum ESPRESSO or VASP.[5][6][7]

A typical DFPT workflow involves:

  • Ground-State Calculation: A self-consistent field (SCF) calculation is first performed to determine the electronic ground state of the 2D PtS₂ crystal structure.

    • Exchange-Correlation Functional: The choice of exchange-correlation functional is critical. The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization is commonly used.

    • Pseudopotentials: Ultrasoft or projector-augmented wave (PAW) pseudopotentials are employed to describe the interaction between the core and valence electrons.

    • Plane-Wave Cutoff Energy: A high cutoff energy for the plane-wave basis set is essential for achieving convergence.

    • k-point Mesh: A dense Monkhorst-Pack grid is used to sample the Brillouin zone.

  • Phonon Calculation: The response of the system to small atomic displacements is then calculated. This provides the dynamical matrices at a grid of q-vectors in the Brillouin zone.

  • Post-processing: The dynamical matrices are then Fourier interpolated to obtain the phonon frequencies along a high-symmetry path in the Brillouin zone, resulting in the phonon dispersion curves.[8]

Experimental Probes of Phonon Dispersion

Raman spectroscopy is a non-destructive optical technique that probes the vibrational modes of a material at the Γ point of the Brillouin zone.

Experimental Setup:

  • Laser Excitation: A monochromatic laser, typically with a wavelength of 532 nm or 633 nm, is focused onto the 2D PtS₂ sample.[9][10][11]

  • Spectrometer: The scattered light is collected and analyzed by a high-resolution spectrometer.[12]

  • Detector: A sensitive detector, such as a charge-coupled device (CCD), records the Raman spectrum.

The Raman-active modes in PtS₂ correspond to specific optical phonon branches at the Γ point and provide valuable information about the crystal quality and layer number.

Inelastic X-ray Scattering (IXS) and Inelastic Neutron Scattering (INS) are powerful experimental techniques capable of mapping the entire phonon dispersion curves, not just the Γ-point modes.[13][14][15]

General Protocol:

  • Source: A high-flux source of monochromatic X-rays (for IXS) or neutrons (for INS) is directed at the sample.[16][17]

  • Sample Environment: The 2D PtS₂ sample, often a single crystal or a highly oriented film, is mounted in a cryostat to control the temperature.

  • Energy and Momentum Analysis: The energy and momentum of the scattered X-rays or neutrons are analyzed using a spectrometer.[18][19] By measuring the energy loss and momentum transfer, the phonon frequencies and wavevectors can be determined, allowing for the construction of the dispersion curves.[20]

Due to the requirement of large single-crystal samples, INS experiments on 2D materials can be challenging. IXS, with its smaller beam spot size, is often more suitable for studying novel 2D materials.[21]

Visualizations

Phonon_Dispersion_Calculation_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output crystal_structure Crystal Structure (PtS₂) scf Ground-State SCF Calculation crystal_structure->scf comp_params Computational Parameters (Functional, Pseudopotentials, Cutoff) comp_params->scf dfpt DFPT Calculation (Dynamical Matrices) scf->dfpt phonon_dispersion Phonon Dispersion Curves dfpt->phonon_dispersion dos Phonon Density of States dfpt->dos

Caption: Workflow for calculating phonon dispersion using DFPT.

Caption: 1T crystal structure of monolayer PtS₂.

Conclusion

The phonon dispersion curves of 2D this compound are fundamental to understanding its thermal properties, electron-phonon interactions, and overall potential for technological applications. This guide has provided a detailed overview of the key features of its phonon spectrum, the methodologies used to determine these properties, and the relevant quantitative data. As research into 2D materials continues to advance, a thorough comprehension of their lattice dynamics will be indispensable for the design and development of next-generation electronic and optoelectronic devices.

References

A Deep Dive into the Thermodynamic Stability of Platinum Sulfides: PtS vs. PtS₂

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The thermodynamic stability of platinum sulfides, specifically Platinum(II) sulfide (PtS) and Platinum(IV) sulfide (PtS₂), is a critical factor in a range of scientific and industrial applications, from catalysis and materials science to understanding geochemical processes. This technical guide provides a comprehensive analysis of the thermodynamic properties of PtS and PtS₂, offering researchers, scientists, and drug development professionals a detailed comparison of their stability, experimental methodologies for their characterization, and the logical relationships governing their formation and interconversion.

Unveiling the Thermodynamic Landscape

The relative stability of PtS and PtS₂ is dictated by thermodynamic parameters, primarily the standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard entropy (S°). A more negative Gibbs free energy of formation indicates greater thermodynamic stability under standard conditions (298.15 K and 1 bar).

Based on available experimental data, Platinum(II) sulfide (PtS) is the more thermodynamically stable of the two compounds under standard conditions. This is evidenced by its negative Gibbs free energy of formation. While a complete, experimentally determined dataset for PtS₂ is not consistently available in the literature, the existing data for PtS provides a strong benchmark for comparison.

Quantitative Thermodynamic Data

The following table summarizes the known thermodynamic properties of PtS and PtS₂ at 298.15 K.

CompoundChemical FormulaΔGf° (kJ/mol)ΔHf° (kJ/mol)S° (J/mol·K)
Platinum(II) sulfide (Cooperite)PtS-76[1]-88.754.4
This compoundPtS₂Not availableNot available74.69

Note: The absence of complete experimental data for PtS₂ highlights the challenges in its synthesis and characterization, often due to the high stability of PtS.

Factors Influencing Stability: A Deeper Look

While PtS is more stable under standard conditions, the thermodynamic landscape can be significantly altered by changes in temperature and the chemical potential of sulfur (often expressed as sulfur partial pressure or fugacity).

Temperature: At elevated temperatures, PtS₂ tends to decompose to the more stable PtS and elemental sulfur. This decomposition is an endothermic process, and the increase in entropy at higher temperatures favors the formation of the simpler, more disordered PtS and gaseous sulfur.

Sulfur Partial Pressure: The formation of PtS₂ is favored at higher sulfur partial pressures. A high concentration of sulfur vapor drives the equilibrium towards the more sulfur-rich PtS₂ phase. Conversely, low sulfur partial pressures favor the formation of PtS. This relationship is crucial in synthetic chemistry, where controlling the sulfur atmosphere is key to obtaining the desired platinum sulfide phase.

The logical relationship between the stability of PtS and PtS₂ as a function of temperature and sulfur partial pressure can be visualized as follows:

G Thermodynamic Stability of Platinum Sulfides cluster_conditions Conditions PtS PtS (More Stable) PtS2 PtS₂ (Less Stable) PtS2->PtS Decomposition High_T High Temperature High_T->PtS Favors Low_S Low Sulfur Partial Pressure Low_S->PtS Favors Low_T Low Temperature Low_T->PtS2 Favors High_S High Sulfur Partial Pressure High_S->PtS2 Favors

Relative stability of PtS and PtS₂ under varying conditions.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of platinum sulfides relies on sophisticated experimental techniques. The following sections detail the methodologies for two key experimental approaches.

High-Temperature Oxide Melt Solution Calorimetry

This technique is a powerful method for determining the enthalpy of formation (ΔHf°) of refractory materials like platinum sulfides.

Methodology:

  • Sample Preparation: A small, precisely weighed pellet of the platinum sulfide (PtS or PtS₂) is prepared.

  • Calorimeter Setup: A high-temperature Calvet-type microcalorimeter is used, containing a molten oxide solvent (e.g., sodium molybdate, 3Na₂O·4MoO₃) maintained at a constant high temperature (typically around 700-800 °C). The calorimeter is continuously purged with an inert gas like argon.

  • Drop and Dissolution: The platinum sulfide pellet is dropped from room temperature into the molten solvent. The heat change associated with the sample heating up and dissolving in the solvent is measured by the calorimeter.

  • Oxidation Reaction: For sulfides, an oxidizing agent (e.g., V₂O₅) is often added to the solvent to ensure complete conversion of the sulfide to a soluble sulfate. The overall reaction for PtS, for example, would be: PtS(s) + 9/2 V₂O₅(l) → PtO₂(sol) + SO₃(g) + 9/2 V₂O₃(sol)

  • Enthalpy of Drop Solution: The measured heat effect is the enthalpy of drop solution (ΔH_ds).

  • Thermodynamic Cycle (Hess's Law): To determine the enthalpy of formation, a thermodynamic cycle is constructed. This involves measuring the enthalpies of drop solution for the constituent elements (platinum and sulfur) under the same conditions. By applying Hess's Law, the enthalpy of formation can be calculated from the difference between the sum of the enthalpies of drop solution of the elements and the enthalpy of drop solution of the compound.

The experimental workflow for this method can be represented as:

G Oxide Melt Solution Calorimetry Workflow start Start prep Sample Preparation (PtS or PtS₂ pellet) start->prep drop Drop Sample into Calorimeter prep->drop calorimeter High-Temperature Calorimeter with Molten Oxide Solvent calorimeter->drop measure_ds Measure Enthalpy of Drop Solution (ΔH_ds) drop->measure_ds elements Repeat for Constituent Elements (Pt, S) measure_ds->elements calculate Calculate ΔHf° using Hess's Law elements->calculate end End calculate->end

Workflow for determining enthalpy of formation via calorimetry.
Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a high-temperature technique used to measure the vapor pressure of a substance, from which thermodynamic data such as the enthalpy of sublimation or decomposition can be derived. This is particularly useful for studying the decomposition of PtS₂ to PtS.

Methodology:

  • Sample Placement: A small amount of the platinum sulfide sample is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.

  • High Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.

  • Effusion: At elevated temperatures, the sample will exert a vapor pressure. A molecular beam of the vapor effuses through the orifice into the vacuum chamber.

  • Mass Spectrometry: The effusing vapor is then ionized (typically by electron impact) and analyzed by a mass spectrometer. The mass spectrometer identifies the different gaseous species present (e.g., S₂, Pt) and measures their partial pressures.

  • Data Analysis (Clausius-Clapeyron Equation): By measuring the partial pressures of the decomposition products as a function of temperature, the equilibrium constant for the decomposition reaction (e.g., PtS₂(s) ⇌ PtS(s) + S(g)) can be determined at different temperatures. Using the van't Hoff equation (a form of the Clausius-Clapeyron equation), the enthalpy of reaction (in this case, the enthalpy of decomposition) can be calculated from the slope of a plot of ln(K_p) versus 1/T.

  • Gibbs Free Energy Calculation: The Gibbs free energy of the reaction can be calculated at different temperatures using the relationship ΔG° = -RTln(K_p).

Conclusion

References

An In-depth Technical Guide to the Optical Absorption Spectrum of Platinum(IV) Sulfide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical absorption properties of Platinum(IV) sulfide (PtS₂) thin films. PtS₂ is an emerging group-10 transition metal dichalcogenide (TMDC) with a layer-dependent bandgap and strong light-matter interaction, making it a promising material for various optoelectronic applications, including photodetectors and sensors relevant to the pharmaceutical and biotechnology sectors. This document summarizes key quantitative data on its optical constants, details the experimental protocols for thin film synthesis, and visualizes the experimental workflows.

Optical Properties of PtS₂ Thin Films

The optical properties of PtS₂ thin films are intrinsically linked to their electronic band structure, which is highly dependent on the number of layers. The material undergoes a transition from an indirect bandgap semiconductor in its monolayer form (≈1.6 eV) to a semimetal in its bulk form (≈0.25 eV)[1]. This tunability allows for the engineering of its optical absorption characteristics for specific wavelength ranges.

Optical Constants

The complex refractive index, ñ = n + ik, where 'n' is the refractive index and 'k' is the extinction coefficient, fundamentally describes the interaction of light with a material. The extinction coefficient is directly related to the absorption coefficient, α, by the equation α = 4πk/λ, where λ is the wavelength of light.

Spectroscopic ellipsometry is a primary technique used to determine the optical constants of thin films over a broad spectral range. Recent studies have characterized ultrathin PtS₂ films from the ultraviolet to the mid-infrared regions[2].

Table 1: Optical Constants (n and k) of a 5 nm PtS₂ Thin Film at Selected Wavelengths

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
3002.82.5
4003.92.1
5004.21.7
6004.11.4
7004.01.2
8003.91.0
9003.80.9
10003.70.8
15003.50.6
20003.40.5
25003.30.4
30003.20.3

Data extracted from Ermolaev et al., Nanomaterials 2021, 11(12), 3269.[2]

Bandgap Energies

The bandgap of PtS₂ is highly dependent on the film thickness. This property is crucial for designing photodetectors with specific spectral sensitivities.

Table 2: Layer-Dependent Bandgap of PtS₂

Number of LayersFilm Thickness (approx.)Bandgap (eV)Reference
Monolayer≈ 0.5 nm1.6Zhao et al., Adv. Mater. 2016, 28, 2399–2407
Bilayer≈ 1.0 nm1.35Zhao et al., Adv. Mater. 2016, 28, 2399–2407
Trilayer≈ 1.5 nm1.1Zhao et al., Adv. Mater. 2016, 28, 2399–2407
Bulk> 10 nm0.25Zhao et al., Adv. Mater. 2016, 28, 2399–2407

Experimental Protocols

The synthesis of high-quality PtS₂ thin films is critical for achieving desired optical and electronic properties. The two most common methods are Chemical Vapor Deposition (CVD) and Thermally Assisted Conversion (TAC).

Synthesis of PtS₂ Thin Films via Chemical Vapor Deposition (CVD)

This method involves the direct sulfurization of a pre-deposited platinum film in a CVD furnace.

Protocol:

  • Substrate Preparation:

    • Begin with a Si substrate with a 300 nm thermally grown SiO₂ layer.

    • Clean the substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Dry the substrate with a stream of nitrogen gas.

  • Platinum Deposition:

    • Deposit a thin film of platinum (e.g., 1-5 nm) onto the SiO₂/Si substrate using electron-beam evaporation or sputtering. The thickness of the initial Pt film will influence the final PtS₂ film thickness.

  • CVD Growth:

    • Place the Pt-coated substrate into the center of a two-zone tube furnace.

    • Place sulfur powder (as the sulfur precursor) in a crucible at the upstream, low-temperature zone of the furnace.

    • Purge the furnace tube with a high flow of inert gas (e.g., Argon) to remove oxygen and moisture.

    • Heat the sulfur precursor to its vaporization temperature (e.g., 150-200 °C).

    • Simultaneously, heat the substrate in the central zone to the growth temperature (e.g., 400-800 °C)[3].

    • Introduce a carrier gas (e.g., Ar/H₂) to transport the sulfur vapor to the substrate.

    • Maintain the growth temperature and gas flow for a specific duration (e.g., 15-60 minutes) to allow for the complete sulfurization of the platinum film.

    • After the growth period, turn off the heaters and allow the furnace to cool down naturally to room temperature under the inert gas flow.

CVD_Workflow cluster_prep Substrate Preparation cluster_dep Pt Deposition cluster_cvd CVD Growth sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_dry N₂ Drying sub_clean->sub_dry pt_dep E-beam Evaporation or Sputtering of thin Pt film (1-5 nm) sub_dry->pt_dep load_sample Load Pt/SiO₂/Si substrate and Sulfur powder into furnace pt_dep->load_sample purge Purge with Ar gas load_sample->purge heat_S Heat Sulfur Zone (150-200°C) purge->heat_S heat_sub Heat Substrate Zone (400-800°C) purge->heat_sub flow Introduce Ar/H₂ carrier gas heat_S->flow heat_sub->flow growth Growth (15-60 min) flow->growth cool Natural Cooling to RT growth->cool

CVD Synthesis Workflow for PtS₂ Thin Films.
Synthesis of PtS₂ Thin Films via Thermally Assisted Conversion (TAC)

The TAC method is similar to CVD but often carried out at atmospheric pressure and can be a more straightforward process.

Protocol:

  • Substrate and Precursor Preparation:

    • Prepare and clean a substrate (e.g., SiO₂/Si, quartz, or sapphire) as described in the CVD protocol.

    • Deposit a thin platinum film onto the substrate.

  • Sulfurization:

    • Place the Pt-coated substrate in the center of a single-zone tube furnace.

    • Place a crucible containing sulfur powder upstream from the substrate.

    • Flow an inert gas (e.g., Argon) through the tube.

    • Heat the furnace to the desired reaction temperature (e.g., 400-600 °C)[4]. The single heat source will both vaporize the sulfur and provide the thermal energy for the reaction on the substrate.

    • Hold at the reaction temperature for the desired time (e.g., 30-120 minutes).

    • After the reaction, cool the furnace to room temperature under the continued flow of inert gas.

TAC_Workflow cluster_prep Substrate Preparation cluster_tac Thermal Conversion sub_clean Substrate Cleaning pt_dep Pt Film Deposition sub_clean->pt_dep load Load Pt-coated substrate and Sulfur powder into furnace pt_dep->load flow_purge Flow Ar gas load->flow_purge heat Ramp to Reaction Temp (400-600°C) flow_purge->heat react Hold for Reaction Time (30-120 min) heat->react cool Cool to Room Temp react->cool

TAC Synthesis Workflow for PtS₂ Thin Films.
Measurement of Optical Absorption Spectrum

The optical absorption spectrum is typically determined from transmittance (T) and reflectance (R) measurements using a UV-Vis-NIR spectrophotometer.

Protocol:

  • Sample Preparation:

    • Synthesize the PtS₂ thin film on a transparent substrate (e.g., quartz or sapphire).

    • Ensure the film is uniform over the area to be measured.

  • Spectrophotometer Setup:

    • Calibrate the spectrophotometer using a reference sample (a bare substrate of the same type).

    • Set the desired wavelength range for the measurement (e.g., 200-2500 nm).

  • Measurement:

    • Measure the total transmittance (T) of the PtS₂ film on the substrate.

    • Measure the total reflectance (R) of the film, often using an integrating sphere to capture both specular and diffuse reflectance.

  • Data Analysis:

    • Calculate the absorbance (A) using the formula: A = 1 - T - R.

    • The absorption coefficient (α) can be more accurately determined from the optical constants obtained through spectroscopic ellipsometry, as described in section 1.1.

Optical_Measurement_Workflow cluster_sample Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis synthesis Synthesize PtS₂ film on transparent substrate calibrate Calibrate Spectrophotometer with bare substrate synthesis->calibrate measure_T Measure Transmittance (T) calibrate->measure_T measure_R Measure Reflectance (R) calibrate->measure_R calc_A Calculate Absorbance A = 1 - T - R measure_T->calc_A measure_R->calc_A calc_alpha Determine Absorption Coefficient (α) from Optical Constants (k) measure_R->calc_alpha

Workflow for Optical Absorption Measurement.

Conclusion

This guide provides essential data and protocols for the study of the optical absorption spectrum of PtS₂ thin films. The layer-dependent optical properties, combined with scalable synthesis methods, make PtS₂ a versatile material for advanced optoelectronic devices. The provided experimental workflows offer a foundational methodology for researchers to produce and characterize these promising thin films. For professionals in drug development and related fields, the potential for highly sensitive and spectrally tunable photodetectors based on PtS₂ opens new avenues for analytical and diagnostic applications.

References

In-Depth Technical Guide to Charge Carrier Mobility in Single-Crystal Platinum(IV) Sulfide (PtS₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum(IV) sulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDs), has garnered significant interest due to its unique electronic properties, environmental stability, and tunable bandgap. These characteristics make it a promising candidate for next-generation electronic and optoelectronic devices. A critical parameter governing the performance of such devices is the charge carrier mobility, which quantifies how quickly an electron or hole can move through the material under an electric field. This technical guide provides a comprehensive overview of the current understanding of charge carrier mobility in single-crystal PtS₂, synthesizing available experimental data and theoretical predictions. It further outlines detailed experimental protocols for the synthesis of high-quality single crystals and the characterization of their charge transport properties, aiming to equip researchers with the foundational knowledge required to explore and exploit the potential of this novel material.

Introduction to this compound (PtS₂)

PtS₂ is a layered material with a CdI₂-type crystal structure. Unlike many other TMDs that are semiconductors in their bulk form and transition to a direct bandgap in their monolayer form, PtS₂ exhibits a layer-dependent indirect bandgap. This bandgap ranges from approximately 1.6 eV for a monolayer to 0.25 eV for the bulk material[1]. Theoretical studies suggest that monolayer PtS₂ possesses high electron mobility, making it an attractive material for electronic applications[2][3]. Its notable air stability is an additional advantage over other 2D materials.

Charge Carrier Mobility in Single-Crystal PtS₂: A Data-Centric Overview

The experimental investigation of charge carrier mobility in single-crystal PtS₂ is an emerging field of research. While theoretical studies predict high mobility values, experimental data remains limited. This section summarizes the available quantitative data.

Experimental Data

To date, the most frequently cited experimental value for charge carrier mobility in PtS₂ comes from a study on a few-layer phototransistor device.

Material FormMeasurement TechniqueCarrier TypeMobility (cm² V⁻¹ s⁻¹)Reference
Few-layer PtS₂Field-Effect TransistorNot Specified13[1]
Theoretical Predictions

First-principles calculations have been employed to predict the intrinsic charge carrier mobility of monolayer PtS₂. These theoretical studies provide valuable insights into the material's potential and guide experimental efforts. It is important to note that these are ideal values and do not account for defects, impurities, or substrate effects that can influence experimental measurements.

Theoretical studies suggest that monolayer PtS₂ has a larger electron mobility than black phosphorus, a material known for its high charge carrier mobility.[2][3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of single-crystal PtS₂ and the subsequent characterization of its charge carrier mobility. These protocols are based on established techniques for 2D materials and incorporate specific parameters reported for PtS₂.

Synthesis of Single-Crystal PtS₂ via Chemical Vapor Transport (CVT)

The Chemical Vapor Transport (CVT) method is a widely used technique for growing high-quality single crystals of TMDs. In the case of PtS₂, a combination of magnetron sputtering and CVT has been proven effective.[1][4][5][6]

Materials and Equipment:

  • Platinum (Pt) foil or sputtering target (high purity, 99.99% or higher)

  • Sulfur (S) powder (high purity, 99.99% or higher)

  • Quartz ampoules

  • Tube furnace with at least two temperature zones

  • Vacuum pumping system

  • Magnetron sputtering system

  • Substrates (e.g., SiO₂/Si)

Protocol:

  • Substrate Preparation: Clean the SiO₂/Si substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Precursor Deposition (Magnetron Sputtering): Deposit a thin film of Pt onto the cleaned substrates using a magnetron sputtering system. The thickness of the Pt film will influence the thickness of the resulting PtS₂ crystals.

  • Ampoule Sealing: Place the Pt-coated substrates and a specific amount of sulfur powder into a quartz ampoule. Evacuate the ampoule to a high vacuum and seal it.

  • Chemical Vapor Transport: Place the sealed ampoule into a two-zone tube furnace.

    • Source Zone (Sulfur): Heat the end of the ampoule containing the sulfur powder to a temperature that creates a sufficient vapor pressure.

    • Growth Zone (Substrate): Heat the end of the ampoule with the Pt-coated substrate to a higher temperature to facilitate the reaction between the platinum film and sulfur vapor. A typical temperature range for the growth zone is 500-600°C.[1][5]

    • Temperature Gradient: The temperature difference between the two zones drives the transport of the sulfur vapor to the substrate.

  • Growth Duration: Maintain these temperature conditions for a set duration. A reaction time of 120 minutes has been reported to yield good results.[5]

  • Cooling: After the growth period, slowly cool the furnace to room temperature to prevent cracking of the crystals.

  • Crystal Retrieval: Carefully open the ampoule to retrieve the substrates with the grown PtS₂ single crystals.

Measurement of Charge Carrier Mobility

Two primary methods are used to determine the charge carrier mobility in semiconductor materials: Hall effect measurements and the fabrication of field-effect transistors (FETs).

The Hall effect provides a direct measurement of the carrier type, carrier concentration, and Hall mobility.

Materials and Equipment:

  • PtS₂ single crystal on an insulating substrate

  • Hall effect measurement system (including a magnet, power source, and voltmeter)

  • Probe station

  • Wire bonder or conductive paste for making contacts

Protocol:

  • Sample Preparation: Prepare a Hall bar geometry from the PtS₂ single crystal using techniques such as photolithography and etching. This geometry typically consists of a long, rectangular channel with several side contacts for voltage measurements.

  • Contact Deposition: Deposit metal contacts (e.g., Ti/Au) onto the designated contact areas of the Hall bar.

  • Measurement Setup: Mount the sample in the Hall effect measurement system.

  • Longitudinal Resistance Measurement:

    • Pass a constant current (I) through the length of the Hall bar.

    • Measure the longitudinal voltage (V_xx) between two contacts along the channel.

    • Calculate the longitudinal resistance (R_xx = V_xx / I).

  • Hall Resistance Measurement:

    • Apply a magnetic field (B) perpendicular to the plane of the PtS₂ crystal.

    • Pass the same constant current (I) through the length of the Hall bar.

    • Measure the transverse Hall voltage (V_xy) across the width of the channel.

    • Calculate the Hall resistance (R_xy = V_xy / I).

  • Data Analysis:

    • The carrier type is determined by the sign of the Hall voltage.

    • The carrier concentration (n) can be calculated from the Hall coefficient (R_H = R_xy / B).

    • The Hall mobility (μ_H) is then determined using the formula: μ_H = |R_H| / ρ_xx, where ρ_xx is the longitudinal resistivity calculated from R_xx and the sample dimensions.

The fabrication of a field-effect transistor allows for the determination of the field-effect mobility, which is a measure of the average mobility of charge carriers in the channel of the transistor.

Materials and Equipment:

  • PtS₂ single crystal

  • Substrate with a gate dielectric (e.g., SiO₂/Si, where the highly doped Si acts as a back gate)

  • Electron beam lithography or photolithography system

  • Metal deposition system (e.g., thermal or electron beam evaporator)

  • Semiconductor characterization system (e.g., probe station with a parameter analyzer)

Protocol:

  • Crystal Transfer: Exfoliate a thin flake of single-crystal PtS₂ and transfer it onto a SiO₂/Si substrate.

  • Contact Patterning: Use lithography to define the source and drain contact areas on the PtS₂ flake.

  • Metal Deposition: Deposit source and drain contact metals (e.g., Ti/Au).

  • Device Characterization:

    • Place the fabricated device on the probe station.

    • Output Characteristics: Measure the drain current (I_d) as a function of the drain-source voltage (V_ds) for different gate voltages (V_g).

    • Transfer Characteristics: Measure the drain current (I_d) as a function of the gate voltage (V_g) for a fixed, low drain-source voltage.

  • Mobility Extraction: The field-effect mobility (μ_FE) can be calculated from the transconductance (g_m = dI_d / dV_g) in the linear region of the transfer characteristics using the following formula: μ_FE = [L / (W * C_i * V_ds)] * g_m where L is the channel length, W is the channel width, and C_i is the gate capacitance per unit area.

Visualizing Experimental Workflows and Conceptual Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflow for determining charge carrier mobility and the conceptual relationship between the material's properties and its charge transport characteristics.

experimental_workflow cluster_synthesis Crystal Synthesis cluster_characterization Mobility Measurement s1 Substrate Preparation (SiO2/Si) s2 Pt Thin Film Deposition (Sputtering) s1->s2 s3 Ampoule Sealing with Sulfur s2->s3 s4 Chemical Vapor Transport (CVT) Growth s3->s4 s5 Single-Crystal PtS2 s4->s5 c1 Device Fabrication (Hall Bar / FET) s5->c1 Transfer/Exfoliation c2 Electrical Measurement (Hall / I-V) c1->c2 c3 Data Analysis c2->c3 c4 Charge Carrier Mobility c3->c4

Experimental workflow for PtS₂ synthesis and mobility characterization.

conceptual_relationship cluster_material Material Properties cluster_transport Charge Transport p1 Crystal Structure (Layered, 1T Phase) p2 Electronic Band Structure (Indirect, Tunable Bandgap) p1->p2 t1 Carrier Scattering Mechanisms p2->t1 Influences t2 Effective Mass of Carriers p2->t2 Influences t3 Charge Carrier Mobility t1->t3 t2->t3

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Platinum(IV) Sulfide Crystals via Chemical Vapor Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Platinum(IV) sulfide (PtS₂) single crystals utilizing the Chemical Vapor Transport (CVT) method. PtS₂, a layered transition metal dichalcogenide, is gaining significant attention for its unique electronic and catalytic properties, making it a material of interest in various fields, including electronics, catalysis, and potentially drug development as a novel catalytic or delivery platform.

Two primary methodologies are presented: a classic chemical vapor transport technique using a transport agent and a contemporary approach involving the direct sulfurization of a pre-deposited platinum film.

Overview of Chemical Vapor Transport for PtS₂ Crystal Growth

Chemical Vapor Transport is a widely used technique for growing high-purity single crystals of solid-state materials. The process involves the use of a gaseous transport agent to volatilize a solid material (the source) at a specific temperature (T₂) and transport it along a temperature gradient within a sealed reaction vessel, typically a quartz ampoule. The gaseous species then decomposes at a different temperature (T₁), leading to the deposition and growth of single crystals at the "sink" region.

The general reversible reaction for the CVT of PtS₂ can be described as:

PtS₂(s) + T(g) ⇌ PtTₓ(g) + S₂(g)

Where T is the transport agent. The direction of transport (from hot to cold or cold to hot) is determined by the thermodynamics of this reaction. For the growth of many transition metal dichalcogenides, halogens or other reactive species are common transport agents.

Data Presentation: Synthesis Parameters

The following tables summarize the quantitative data for the two primary methods of PtS₂ synthesis.

Table 1: Classic Chemical Vapor Transport (CVT) Parameters

ParameterValueSource
Precursors Platinum Powder (Pt), Sulfur (S)[1][2]
Transport Agent Phosphorus (P)[1][2]
Source Temperature (T₂) ~850 °C[1][2]
Sink Temperature (T₁) ~750 °C[1][2]
Reaction Duration 7-10 days[1][2]
Resulting Crystals Single crystals[1][2]

Table 2: Sulfurization of Platinum Film Parameters

ParameterValueSource
Substrate SiO₂/Si[3]
Platinum Source Sputtered Pt film[3]
Sulfur Source Sulfur Powder[3]
Sulfurization Temp. 500 - 600 °C (550 °C optimal)[3]
Reaction Duration 60 - 180 min (120 min optimal)[3]
Resulting Crystals 1-2 µm hexagonal single crystals[3]

Experimental Protocols

Protocol 1: Classic Chemical Vapor Transport Synthesis of PtS₂ Crystals

This protocol is based on the established method for growing high-quality single crystals of PtS₂.

Materials and Equipment:

  • Platinum powder (99.99% purity)

  • Sulfur pieces (99.999% purity)

  • Red phosphorus (as transport agent)

  • Quartz ampoule (e.g., 15 cm length, 10 mm inner diameter)

  • Two-zone tube furnace

  • Vacuum pump capable of reaching < 10⁻⁴ Torr

  • Oxy-methane torch for sealing the ampoule

Methodology:

  • Ampoule Preparation: Thoroughly clean the quartz ampoule with aqua regia, followed by rinsing with deionized water and acetone. Dry the ampoule in an oven at 120 °C for several hours.

  • Loading Precursors: Place stoichiometric amounts of platinum powder and sulfur into one end of the quartz ampoule (the source zone). Add a small amount of red phosphorus as the transport agent.

  • Evacuation and Sealing: Attach the ampoule to a vacuum pump and evacuate to a pressure of < 10⁻⁴ Torr. While under vacuum, carefully seal the ampoule to the desired length using an oxy-methane torch.

  • Furnace Setup: Place the sealed ampoule into a two-zone tube furnace such that the end with the precursors (source) is at a higher temperature than the empty end (sink).

  • Crystal Growth:

    • Set the source zone temperature (T₂) to 850 °C.

    • Set the sink zone temperature (T₁) to 750 °C.

    • Maintain these temperatures for 7 to 10 days to allow for the transport and growth of PtS₂ crystals at the cooler end of the ampoule.

  • Cooling and Crystal Recovery: After the growth period, slowly cool the furnace down to room temperature over 12-24 hours. Carefully remove the ampoule and score and break it open in a well-ventilated fume hood to retrieve the PtS₂ crystals.

Protocol 2: Synthesis of PtS₂ Crystals by Sulfurization of Platinum Film

This method is suitable for producing thin, uniform PtS₂ crystals on a substrate.

Materials and Equipment:

  • SiO₂/Si wafers (as substrate)

  • Platinum sputtering target

  • Magnetron sputtering system

  • Sulfur powder (99.999% purity)

  • Chemical vapor deposition (CVD) furnace with a quartz tube

  • Vacuum pump

Methodology:

  • Substrate Preparation: Clean the SiO₂/Si substrates by sonicating in acetone, isopropanol, and deionized water, and then dry with a stream of nitrogen.

  • Platinum Film Deposition: Deposit a thin film of platinum onto the cleaned substrates using a magnetron sputtering system. The thickness of the Pt film can be controlled by the sputtering time.

  • Furnace Setup: Place the Pt-coated substrate in the center of the CVD furnace's quartz tube. Place a crucible containing sulfur powder upstream from the substrate.

  • Sulfurization Process:

    • Evacuate the quartz tube to a base pressure.

    • Heat the sulfur powder to a temperature that provides sufficient sulfur vapor pressure.

    • Simultaneously, heat the substrate to the desired reaction temperature (e.g., 550 °C).

    • Maintain the reaction for a set duration (e.g., 120 minutes).

  • Cooling and Characterization: After the reaction, turn off the heaters and allow the furnace to cool down to room temperature naturally. The PtS₂ crystals formed on the substrate can then be characterized.

Visualizations

CVT_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_recovery Recovery prep_ampoule 1. Prepare Quartz Ampoule load_precursors 2. Load Pt, S, and Transport Agent prep_ampoule->load_precursors evac_seal 3. Evacuate and Seal Ampoule load_precursors->evac_seal place_furnace 4. Place in Two-Zone Furnace evac_seal->place_furnace set_temp 5. Set Temperature Gradient (T2 > T1) place_furnace->set_temp transport 6. Vapor Transport and Crystal Growth set_temp->transport cool_down 7. Cool Furnace transport->cool_down recover_crystals 8. Retrieve PtS2 Crystals cool_down->recover_crystals Sulfurization_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_completion Completion prep_substrate 1. Clean SiO2/Si Substrate sputter_pt 2. Sputter Platinum Film prep_substrate->sputter_pt setup_furnace 3. Place Substrate and Sulfur in CVD Furnace sputter_pt->setup_furnace sulfurize 4. Heat and React setup_furnace->sulfurize cool_down 5. Cool Down sulfurize->cool_down characterize 6. Characterize PtS2 Film cool_down->characterize

References

Application Notes and Protocols for the Thermal Sulfurization of Platinum Films to Form Platinum Disulfide (PtS₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum disulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDs), is a layered semiconductor with a tunable bandgap that is highly dependent on the number of layers.[1] This property, combined with its high charge-carrier mobility and stability, makes it a promising material for a variety of applications in electronics, optoelectronics, and catalysis.[1] The synthesis of high-quality, large-area PtS₂ thin films is crucial for the exploration of these applications. Thermal sulfurization of pre-deposited platinum films is a common and effective method to achieve this.[2]

These application notes provide a detailed protocol for the synthesis of PtS₂ thin films via thermal sulfurization. Additionally, potential applications relevant to researchers across various scientific disciplines, including those in the pharmaceutical and drug development sectors, are discussed. While direct applications of PtS₂ in drug delivery are still an emerging area of research, its properties suggest potential in biosensing, catalysis in pharmaceutical manufacturing, and as a biocompatible coating.

Experimental Protocols

The following is a generalized protocol for the thermal sulfurization of platinum films in a chemical vapor deposition (CVD) furnace. The specific parameters may be adjusted based on the desired film thickness and quality.

1. Substrate Preparation and Platinum Film Deposition:

  • Substrate Selection: A variety of substrates can be used, including silicon wafers with a silicon dioxide layer (Si/SiO₂), quartz, and sapphire. The choice of substrate will depend on the intended application and characterization methods.

  • Platinum Deposition: A thin film of platinum is deposited onto the chosen substrate. Electron beam evaporation is a common technique that allows for precise control over the film thickness.[3] The thickness of the initial platinum film will influence the thickness of the resulting PtS₂ film.[1]

2. Thermal Sulfurization in a Two-Zone Tube Furnace:

  • Apparatus: A two-zone tube furnace is typically used for this process. This allows for independent temperature control of the sulfur source and the platinum-coated substrate.

  • Placement of Precursors:

    • Sulfur powder is placed in a quartz boat at the center of the first heating zone (upstream).

    • The platinum-coated substrate is placed in the center of the second heating zone (downstream).

  • Furnace Purging: The quartz tube is sealed and purged with an inert gas, such as argon (Ar), to remove any oxygen and moisture.

  • Heating and Reaction:

    • The first heating zone (containing the sulfur) is heated to a temperature that allows for sufficient sulfur vaporization.

    • The second heating zone (containing the substrate) is heated to the desired reaction temperature.

    • The sulfur vapor is carried over the platinum film by the inert gas flow, initiating the sulfurization reaction.

  • Cooling: After the specified reaction time, the furnace is allowed to cool down naturally to room temperature under the inert gas flow.

3. Characterization of the Synthesized PtS₂ Film:

  • Raman Spectroscopy: This non-destructive technique is used to confirm the formation of PtS₂ by identifying its characteristic vibrational modes.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the chemical composition and bonding states of the elements in the film, confirming the stoichiometry of PtS₂.[4]

  • Atomic Force Microscopy (AFM): AFM is used to characterize the surface morphology and thickness of the synthesized film.

Data Presentation

The following tables summarize typical quantitative data for the thermal sulfurization process to form PtS₂.

Table 1: Experimental Parameters for Thermal Sulfurization

ParameterTypical Value/RangeNotes
Platinum Film Thickness 1 - 10 nmDirectly influences the thickness of the resulting PtS₂ film.
Substrate Si/SiO₂, Quartz, SapphireChoice depends on the intended application.
Sulfur Source Sulfur PowderHigh purity sulfur is recommended.
Sulfurization Temperature 400 - 800 °CA key parameter affecting the quality and phase of the film.[2]
Reaction Time 30 - 120 minutesLonger times can lead to thicker or more uniform films.
Carrier Gas Argon (Ar)An inert atmosphere is crucial to prevent oxidation.
Pressure Atmospheric or Low PressureReaction pressure can be a critical factor in forming high-quality PtS₂.[2]

Table 2: Typical Properties of Synthesized PtS₂ Films

PropertyTypical Value/RangeCharacterization Technique
Thickness 2 - 20 nmAtomic Force Microscopy (AFM)
Raman Peaks E_g (~177 cm⁻¹), A_1g (~336 cm⁻¹)Raman Spectroscopy
Stoichiometry (S/Pt ratio) ~2X-ray Photoelectron Spectroscopy (XPS)
Bandgap 1.6 eV (monolayer) - 0.25 eV (bulk)Optical Spectroscopy

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_synthesis 2. Synthesis Pt_deposition Pt Film Deposition (e.g., E-beam evaporation) Furnace_setup Furnace Setup Place Sulfur (Zone 1) and Pt/Substrate (Zone 2) Pt_deposition->Furnace_setup Substrate_prep Substrate Cleaning Substrate_prep->Pt_deposition Purging Purge with Ar Furnace_setup->Purging Heating Heat to Reaction Temperature Purging->Heating Sulfurization Sulfurization Reaction Heating->Sulfurization Cooling Cool Down Sulfurization->Cooling Raman Raman Spectroscopy Cooling->Raman XPS XPS Cooling->XPS AFM AFM Cooling->AFM

Caption: Experimental workflow for the synthesis of PtS₂ thin films.

Applications

1. Electronics and Optoelectronics:

Due to its tunable bandgap and high carrier mobility, PtS₂ is a candidate for next-generation electronic and optoelectronic devices. This includes applications in field-effect transistors (FETs), photodetectors, and sensors.

2. Catalysis:

Platinum-based materials are well-known catalysts. PtS₂ thin films offer a high surface area and unique electronic properties that can be exploited for various catalytic reactions, potentially including those relevant to pharmaceutical synthesis.

3. Biosensing:

The high surface-to-volume ratio and sensitivity to surface adsorbates make 2D materials like PtS₂ promising for biosensor applications. These sensors could be designed to detect specific biomolecules, which is of significant interest in diagnostics and drug development. The inherent biocompatibility of platinum suggests that PtS₂ could be a suitable material for such devices.

4. Biocompatible Coatings and Platforms:

Platinum is widely used in biomedical implants due to its excellent biocompatibility and corrosion resistance. PtS₂ thin films could potentially be used as stable, biocompatible coatings on medical devices or as a platform for cell culture and tissue engineering studies.

biosensor_development PtS2_film PtS₂ Thin Film Surface_func Surface Functionalization (with specific receptors) PtS2_film->Surface_func Analyte_binding Analyte Binding (e.g., protein, DNA) Surface_func->Analyte_binding Signal_transduction Signal Transduction (e.g., change in electrical properties) Analyte_binding->Signal_transduction Signal_detection Signal Detection and Analysis Signal_transduction->Signal_detection

Caption: Logical workflow for developing a PtS₂-based biosensor.

References

Application Notes and Protocols for the Colloidal Synthesis of Platinum(IV) Sulfide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the colloidal synthesis of Platinum(IV) Sulfide (PtS₂) nanoparticles. While the direct colloidal synthesis of PtS₂ nanoparticles is a developing area of research with limited established protocols, this guide offers a detailed, proposed hot-injection synthesis method based on established principles for other metal sulfide nanocrystals. Additionally, it covers characterization techniques and potential applications in the field of drug delivery, drawing parallels from the extensive research on platinum-based nanomaterials.

Introduction

Platinum-based nanoparticles have garnered significant interest in the biomedical field, primarily due to their catalytic properties and therapeutic potential.[1][2] this compound (PtS₂), a transition metal dichalcogenide, presents unique electronic and optical properties that make it a compelling candidate for various applications, including nano-based drug delivery systems. The synthesis of pure, crystalline PtS₂ nanoparticles, however, is challenging due to the thermodynamic stability of the platinum monosulfide (PtS) phase.[3][4]

This document outlines a proposed experimental protocol for the colloidal synthesis of PtS₂ nanoparticles via a hot-injection method, a versatile technique for producing monodisperse nanocrystals.[5][6] It further details standard characterization methods to ascertain the physicochemical properties of the synthesized nanoparticles and discusses their potential applications in drug delivery and therapy.

Proposed Experimental Protocol: Hot-Injection Synthesis of PtS₂ Nanoparticles

This protocol is a proposed method based on the successful synthesis of other metal sulfide nanoparticles and is intended as a starting point for the development of a reliable synthesis for colloidal PtS₂ nanoparticles.

2.1. Materials and Reagents

Reagent Formula Purity Supplier Notes
Platinum(II) acetylacetonatePt(acac)₂99.9% (metals basis)e.g., Sigma-AldrichPlatinum precursor
1-Octadecene (ODE)C₁₈H₃₆90% (technical grade)e.g., Sigma-AldrichHigh-boiling point solvent
Oleylamine (OAm)C₁₈H₃₇N70% (technical grade)e.g., Sigma-AldrichCapping ligand and solvent
Oleic Acid (OA)C₁₈H₃₄O₂90% (technical grade)e.g., Sigma-AldrichCapping ligand
Sulfur powderS99.98% (metals basis)e.g., Sigma-AldrichSulfur precursor
TolueneC₇H₈Anhydrous, 99.8%e.g., Sigma-AldrichSolvent for purification
EthanolC₂H₅OH200 proof, anhydrouse.g., Sigma-AldrichAntisolvent for precipitation

2.2. Equipment

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller and thermocouple

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

  • Magnetic stirrer and stir bars

  • Condenser

  • Centrifuge

2.3. Synthesis Procedure

  • Preparation of the Sulfur Precursor Solution:

    • In a glovebox or under an inert atmosphere, dissolve elemental sulfur (e.g., 0.2 mmol) in oleylamine (e.g., 5 mL).

    • Gently heat and stir the mixture until the sulfur is completely dissolved, forming a clear yellow solution. This solution is the sulfur-oleylamine (S-OAm) precursor.

  • Reaction Setup:

    • Combine Platinum(II) acetylacetonate (e.g., 0.1 mmol), 1-octadecene (e.g., 10 mL), and oleic acid (e.g., 1 mL) in a three-neck flask.

    • Attach the flask to the Schlenk line, and equip it with a condenser, a thermocouple, and a rubber septum.

    • Degas the mixture by heating to 120 °C under vacuum for 1 hour with vigorous stirring.

    • Switch the atmosphere to inert gas (Argon or Nitrogen).

  • Hot-Injection:

    • Increase the temperature of the platinum precursor mixture to the desired reaction temperature (e.g., 200-250 °C).

    • Rapidly inject the prepared S-OAm precursor solution into the hot reaction mixture using a syringe.

    • A rapid color change should be observed, indicating the nucleation of nanoparticles.

  • Nanoparticle Growth and Isolation:

    • Allow the reaction to proceed at the set temperature for a specific growth period (e.g., 5-30 minutes). The reaction time will influence the final size of the nanoparticles.

    • After the growth period, cool the reaction mixture to room temperature.

    • Add excess toluene to the crude solution, followed by the addition of ethanol to precipitate the nanoparticles.

    • Centrifuge the mixture to collect the nanoparticles. Discard the supernatant.

    • Re-disperse the nanoparticle pellet in a small amount of toluene and repeat the precipitation and centrifugation steps two more times to remove excess ligands and unreacted precursors.

    • Finally, disperse the purified PtS₂ nanoparticles in a suitable solvent like toluene or chloroform for storage and characterization.

Characterization of PtS₂ Nanoparticles

Thorough characterization is crucial to confirm the synthesis of PtS₂ nanoparticles and to determine their physical and chemical properties.

3.1. Structural and Morphological Characterization

Technique Purpose Expected Results for PtS₂ Nanoparticles
Transmission Electron Microscopy (TEM) To determine the size, shape, and morphology of the nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice.Observation of plate-shaped or quasi-spherical nanoparticles with a narrow size distribution. HRTEM should reveal the crystalline nature of the particles.[7]
X-ray Diffraction (XRD) To identify the crystal structure and phase purity of the synthesized material.The diffraction pattern should match the standard pattern for the hexagonal crystal structure of PtS₂. The absence of peaks corresponding to PtS or other impurities would confirm phase purity.[7]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition and oxidation states of the constituent elements.Spectra should confirm the presence of Platinum (Pt) and Sulfur (S) in the expected stoichiometric ratio. The binding energies of the Pt 4f and S 2p peaks will confirm the Pt⁴⁺ and S²⁻ oxidation states.[7]

3.2. Optical Characterization

Technique Purpose Expected Results for PtS₂ Nanoparticles
UV-Vis Spectroscopy To determine the optical absorption properties of the nanoparticles in colloidal suspension.A characteristic absorption spectrum that can provide information about the band gap of the PtS₂ nanoparticles.

Application Notes: PtS₂ Nanoparticles in Drug Delivery

While the application of PtS₂ nanoparticles in drug delivery is still in its nascent stages, the well-documented use of platinum-based nanoparticles provides a strong rationale for their potential.[8][9][10]

4.1. Potential as a Drug Carrier

The high surface-area-to-volume ratio of PtS₂ nanoparticles makes them suitable carriers for therapeutic agents.[2] Drugs can be loaded onto the nanoparticle surface through various mechanisms:

  • Physisorption: Non-covalent interactions such as van der Waals forces, hydrophobic interactions, and hydrogen bonding.

  • Chemisorption: Covalent bonding of drug molecules to the nanoparticle surface, often requiring surface functionalization.

  • Electrostatic Interaction: Adsorption of charged drug molecules onto the surface of appropriately charged nanoparticles.

4.2. Surface Functionalization for Targeted Delivery

To enhance biocompatibility and achieve targeted drug delivery, the surface of PtS₂ nanoparticles can be functionalized with various molecules:

  • Polyethylene Glycol (PEG): PEGylation can increase the circulation half-life of the nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.

  • Targeting Ligands: Antibodies, peptides, or small molecules that specifically bind to receptors overexpressed on cancer cells or other diseased tissues can be conjugated to the nanoparticle surface for active targeting.

4.3. Potential Therapeutic Mechanisms

Beyond being a passive drug carrier, PtS₂ nanoparticles may exhibit intrinsic therapeutic properties. Platinum compounds are known for their anticancer activity, and platinum nanoparticles have been shown to possess therapeutic effects.[1] The potential therapeutic actions of PtS₂ nanoparticles could include:

  • Chemotherapeutic Action: The release of platinum ions from the nanoparticles within the cellular environment could induce cytotoxicity in cancer cells.

  • Photothermal Therapy (PTT): PtS₂ may exhibit absorbance in the near-infrared (NIR) region, allowing for its use as a photothermal agent where it generates heat upon laser irradiation to ablate tumor cells.

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Colloidal Synthesis of PtS₂ Nanoparticles cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_purification Purification sulfur_prep Dissolve Sulfur in Oleylamine injection Rapid Injection of Sulfur Precursor sulfur_prep->injection platinum_prep Mix Pt(acac)₂, ODE, and Oleic Acid degas Degas Platinum Precursor Mixture platinum_prep->degas heat Heat to Reaction Temperature degas->heat heat->injection growth Nanoparticle Growth injection->growth cool Cool to Room Temperature growth->cool precipitate Precipitate with Antisolvent cool->precipitate centrifuge Centrifugation precipitate->centrifuge wash Wash and Re-disperse centrifuge->wash characterization Characterization (TEM, XRD, XPS, UV-Vis) wash->characterization applications Applications (Drug Delivery, etc.) characterization->applications drug_delivery_pathway Figure 2. Logical Pathway for PtS₂ Nanoparticle-Based Drug Delivery cluster_formulation Nanoparticle Formulation cluster_delivery In Vivo Delivery cluster_action Therapeutic Action pts2_np PtS₂ Nanoparticle Core drug_loading Drug Loading (Physisorption/Chemisorption) pts2_np->drug_loading surface_func Surface Functionalization (PEG, Targeting Ligands) drug_loading->surface_func administration Systemic Administration surface_func->administration circulation Blood Circulation administration->circulation accumulation Tumor Accumulation (EPR Effect/Active Targeting) circulation->accumulation cellular_uptake Cellular Uptake accumulation->cellular_uptake drug_release Drug Release cellular_uptake->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

References

Application Notes and Protocols: Platinum(IV) Sulfide as an Electrocatalyst for Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum (Pt) is the benchmark electrocatalyst for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. However, its high cost and scarcity necessitate the development of more earth-abundant and cost-effective alternatives. Platinum(IV) sulfide (PtS₂), a layered transition metal dichalcogenide, has emerged as a promising candidate. Its unique electronic structure and active sulfur sites contribute to its catalytic activity. While not as active as pure platinum in its pristine form, PtS₂'s performance can be significantly enhanced through methods like creating defects, doping, and forming heterostructures.[1][2] This document provides a comprehensive overview of PtS₂ as an HER electrocatalyst, including its performance metrics, detailed experimental protocols for its synthesis and electrochemical evaluation, and a schematic representation of the reaction mechanism.

Data Presentation: Performance of PtS₂-based Electrocatalysts

The following table summarizes the key performance metrics for various PtS₂-based electrocatalysts for the hydrogen evolution reaction. These parameters are crucial for evaluating and comparing the efficiency of different catalytic materials.

ElectrocatalystElectrolyteOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (j₀) (A/cm²)Reference
PtS₂/TiCNot Specified55Not SpecifiedNot Specified[3]
PPS/C-400 (Pt/PtS on S-doped Carbon)Not Specified41.343.1Not Specified[4]
PtSe₂1 M KOH161Not SpecifiedNot Specified[5]
PtTe₂1 M KOH10879Not Specified[5]
Commercial Pt/CNot Specified50~30Not Specified[3][6]

Note: The performance of electrocatalysts can vary significantly based on the synthesis method, substrate, and testing conditions.

Experimental Protocols

I. Synthesis of this compound (PtS₂) Electrocatalyst

Several methods have been employed for the synthesis of PtS₂, including chemical vapor deposition (CVD), sulfurization of pre-deposited platinum films, and colloidal synthesis.[5][7][8][9] The following protocol details a common CVD-based approach for synthesizing PtS₂ films.

A. Materials and Equipment

  • Platinum foil or thin film on a substrate (e.g., SiO₂/Si)

  • Sulfur powder

  • Tube furnace with two heating zones

  • Quartz tube

  • Carrier gas (e.g., Argon)

  • Mass flow controller

B. Protocol

  • Place the platinum-coated substrate in the center of the second heating zone of the tube furnace.

  • Place a crucible containing sulfur powder in the first heating zone, upstream of the substrate.

  • Purge the quartz tube with Argon gas for at least 30 minutes to remove any oxygen and moisture.

  • Heat the first zone (containing sulfur) to a temperature that ensures a sufficient sulfur vapor pressure (e.g., 150-250 °C).

  • Simultaneously, heat the second zone (containing the platinum substrate) to the desired reaction temperature (e.g., 400-600 °C).

  • Maintain a constant flow of Argon carrier gas to transport the sulfur vapor to the platinum substrate.

  • The reaction time can vary from 30 minutes to several hours, depending on the desired film thickness and crystallinity.

  • After the reaction, turn off the heaters and allow the furnace to cool down to room temperature under a continuous Argon flow.

  • The resulting PtS₂ film on the substrate is ready for characterization and electrochemical testing.

II. Electrochemical Evaluation of HER Performance

The following protocol outlines the standard three-electrode setup and electrochemical measurements used to assess the HER activity of the synthesized PtS₂ electrocatalyst.[10]

A. Materials and Equipment

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Working electrode: PtS₂ catalyst deposited on a conductive substrate (e.g., glassy carbon, carbon paper)

  • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter electrode: Platinum wire or graphite rod

  • Electrolyte: 0.5 M H₂SO₄ or 1.0 M KOH solution

  • Nitrogen gas for deaeration

B. Protocol

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing a known amount of the PtS₂ catalyst in a solution of deionized water, isopropanol, and a small amount of Nafion® solution (as a binder).

    • Sonication of the mixture is typically required to ensure a homogeneous dispersion.

    • Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode and allow it to dry.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the chosen electrolyte (acidic or alkaline).

    • Deaerate the electrolyte by bubbling nitrogen gas through it for at least 30 minutes to remove dissolved oxygen.

    • Connect the electrodes to the potentiostat.

    • Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential from a value near the open-circuit potential (OCP) towards more negative potentials at a slow scan rate (e.g., 5 mV/s). The current density is plotted against the applied potential.

    • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density), which is derived from the LSV data. The Tafel equation is η = b log(j) + a, where η is the overpotential, j is the current density, and b is the Tafel slope.[11]

    • Electrochemical Impedance Spectroscopy (EIS): This technique can be used to investigate the electrode kinetics and charge transfer resistance.[10]

    • Chronoamperometry or Chronopotentiometry: These methods are used to assess the long-term stability of the electrocatalyst by holding the potential or current constant for an extended period and monitoring the current or potential change, respectively.

Visualizations

Hydrogen Evolution Reaction (HER) Mechanism

The HER in acidic or alkaline media proceeds through different elementary steps. The generally accepted mechanisms are the Volmer-Heyrovsky and Volmer-Tafel pathways. The Tafel slope is a key parameter used to elucidate the rate-determining step of the HER.[12][13]

HER_Mechanism cluster_acid Acidic/Neutral Solution cluster_alkaline Alkaline Solution H+ H⁺ + e⁻ H_ads_acid H_ads H+->H_ads_acid Volmer Step H2_Heyrovsky_acid H₂ H_ads_acid->H2_Heyrovsky_acid Heyrovsky Step (H⁺ + e⁻) H2_Tafel_acid H₂ H_ads_acid->H2_Tafel_acid Tafel Step (H_ads) H2O H₂O + e⁻ H_ads_alkaline H_ads + OH⁻ H2O->H_ads_alkaline Volmer Step H2_Heyrovsky_alkaline H₂ + OH⁻ H_ads_alkaline->H2_Heyrovsky_alkaline Heyrovsky Step (H₂O + e⁻) H2_Tafel_alkaline H₂ H_ads_alkaline->H2_Tafel_alkaline Tafel Step (H_ads) experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis s1 Substrate Preparation (e.g., Pt film deposition) s2 Chemical Vapor Deposition (CVD) or Sulfurization s1->s2 s3 Characterization (e.g., XRD, Raman, XPS) s2->s3 e1 Catalyst Ink Formation (PtS₂, Solvent, Binder) s3->e1 e2 Sonication e1->e2 e3 Deposition on Electrode e2->e3 t1 Three-Electrode Cell Assembly e3->t1 t2 Electrolyte Deaeration (N₂) t1->t2 t3 Linear Sweep Voltammetry (LSV) t2->t3 t4 Tafel Analysis t3->t4 t5 Stability Testing (Chronoamperometry) t4->t5 a1 Determine Overpotential t5->a1 a2 Calculate Tafel Slope a1->a2 a3 Evaluate Stability a2->a3

References

Application Notes and Protocols for the Catalytic Activity of Amorphous Platinum Disulfide (PtS₂) in the Oxygen Reduction Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxygen reduction reaction (ORR) is a fundamental electrochemical process critical to the performance of various energy conversion and storage systems, including fuel cells and metal-air batteries. While platinum-based catalysts are the benchmark for ORR due to their high activity, their scarcity and cost necessitate the development of alternative materials. Recent studies have highlighted the potential of transition metal dichalcogenides (TMDs) as promising electrocatalysts. Among these, amorphous platinum disulfide (PtS₂) has emerged as a material of interest, demonstrating superior electrocatalytic performance in ORR compared to its crystalline counterpart. An electrochemical reduction pre-treatment has also been shown to further activate the material, enhancing its catalytic capabilities.[1]

These application notes provide a comprehensive overview of the experimental protocols for the synthesis of amorphous PtS₂ and the detailed electrochemical evaluation of its ORR activity. The methodologies outlined herein are based on established best practices for ORR catalyst evaluation and specific findings related to amorphous PtS₂.

Quantitative Data Summary

The following table summarizes the key performance metrics for amorphous PtS₂ in the oxygen reduction reaction. Note: Specific values are dependent on synthesis methods and experimental conditions. The data presented here is compiled from available literature and should be used as a reference for comparison.

CatalystOnset Potential (V vs. RHE)Half-Wave Potential (V vs. RHE)Tafel Slope (mV dec⁻¹)Electron Transfer Number (n)Reference
Amorphous PtS₂Data not available in abstractData not available in abstractData not available in abstractData not available in abstract[1]
Electrochemically Reduced Amorphous PtS₂Data not available in abstractData not available in abstractData not available in abstractData not available in abstract[1]
Commercial Pt/C (20 wt%)~0.98~0.85~78~4.0[2]

RHE: Reversible Hydrogen Electrode

Experimental Protocols

Synthesis of Amorphous PtS₂

This protocol describes a general hydrothermal method for the synthesis of amorphous PtS₂.

Materials:

  • Hexachloroplatinic acid (H₂PtCl₆)

  • Thioacetamide (CH₃CSNH₂)

  • Deionized (DI) water

  • Ethanol

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve a specific molar ratio of hexachloroplatinic acid and thioacetamide in a mixture of DI water and ethanol.

  • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a temperature between 180°C and 220°C for 12-24 hours. The precise temperature and time will influence the material's properties.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation, wash it thoroughly with DI water and ethanol several times to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

  • Characterize the synthesized amorphous PtS₂ using X-ray diffraction (XRD) to confirm its amorphous nature, and transmission electron microscopy (TEM) to observe its morphology.

Preparation of Catalyst Ink and Working Electrode

This protocol details the preparation of a catalyst ink and its deposition onto a rotating disk electrode (RDE) for electrochemical testing.

Materials:

  • Amorphous PtS₂ catalyst powder

  • 5 wt% Nafion® solution (ionomer binder)

  • Isopropanol

  • DI water

  • Glassy carbon rotating disk electrode (RDE)

  • Micropipette

Procedure:

  • Prepare a catalyst ink by dispersing 5 mg of the amorphous PtS₂ powder in a 1 mL solution containing 750 µL of isopropanol, 200 µL of DI water, and 50 µL of 5 wt% Nafion® solution.

  • Sonicate the mixture for at least 30 minutes in an ice bath to form a homogeneous dispersion.

  • Prior to catalyst deposition, polish the glassy carbon RDE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in DI water and ethanol to ensure a clean and smooth surface.

  • Using a micropipette, drop-cast a specific volume (e.g., 5-10 µL) of the catalyst ink onto the polished RDE surface to achieve a desired catalyst loading (e.g., 0.1-0.4 mg cm⁻²).

  • Allow the electrode to dry at room temperature to form a uniform catalyst film.

Electrochemical Evaluation of ORR Activity

This protocol describes the electrochemical measurements to assess the ORR performance of the prepared amorphous PtS₂ catalyst.

Equipment:

  • Potentiostat/Galvanostat with a rotating electrode controller

  • Three-electrode electrochemical cell

  • Amorphous PtS₂-coated RDE (working electrode)

  • Platinum wire or graphite rod (counter electrode)

  • Saturated calomel electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Gas flow controller for high-purity O₂ and N₂

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M KOH or 0.1 M HClO₄ aqueous solution as the electrolyte.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.

  • Electrochemical Pre-treatment (Activation):

    • Saturate the electrolyte with N₂ gas for at least 30 minutes to remove any dissolved oxygen.

    • Perform cyclic voltammetry (CV) in the N₂-saturated electrolyte for a number of cycles (e.g., 20-50 cycles) in a potential window where no faradaic reactions of the catalyst occur (e.g., 0.05 to 1.2 V vs. RHE) at a scan rate of 50-100 mV s⁻¹. This step cleans the electrode surface and can electrochemically reduce and activate the PtS₂.[1]

  • ORR Measurement:

    • Saturate the electrolyte with high-purity O₂ gas for at least 30 minutes. Maintain a constant O₂ flow over the electrolyte during the measurement.

    • Record linear sweep voltammetry (LSV) curves at various electrode rotation speeds (e.g., 400, 900, 1600, and 2500 rpm) by sweeping the potential from a non-faradaic region towards the ORR potential (e.g., from 1.1 V to 0.2 V vs. RHE) at a scan rate of 5-10 mV s⁻¹.

  • Data Analysis:

    • Onset and Half-Wave Potentials: Determine the onset potential (the potential at which the reduction current starts to increase) and the half-wave potential (the potential at half of the diffusion-limited current) from the LSV curve at 1600 rpm.

    • Electron Transfer Number (n): Analyze the LSV data at different rotation speeds using the Koutecky-Levich (K-L) equation: 1/j = 1/jₖ + 1/(Bω¹/²) where j is the measured current density, jₖ is the kinetic current density, ω is the electrode rotation rate, and B is the Levich constant. The number of electrons transferred (n) can be calculated from the slope of the K-L plot (j⁻¹ vs. ω⁻¹/²).

    • Tafel Analysis: Construct a Tafel plot (log |jₖ| vs. potential) in the kinetic-controlled region of the LSV curve to determine the Tafel slope, which provides insight into the ORR mechanism's rate-determining step.

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_electrochem Electrochemical Evaluation s1 Precursor Dissolution (H₂PtCl₆ + Thioacetamide) s2 Hydrothermal Reaction (180-220°C, 12-24h) s1->s2 s3 Washing & Centrifugation s2->s3 s4 Drying (Vacuum Oven, 60°C) s3->s4 s5 Amorphous PtS₂ Powder s4->s5 e1 Catalyst Ink Formulation (PtS₂ + Nafion + Solvents) s5->e1 e2 Sonication e1->e2 e4 Drop-casting e2->e4 e3 RDE Polishing e3->e4 e5 Drying e4->e5 e6 PtS₂/RDE Working Electrode e5->e6 c1 N₂ Saturation e6->c1 c2 CV Activation Cycles c1->c2 c3 O₂ Saturation c2->c3 c4 LSV at various RPMs c3->c4 c5 Data Analysis (K-L Plot, Tafel Plot) c4->c5

Caption: Experimental workflow for the synthesis and electrochemical evaluation of amorphous PtS₂ for ORR.

ORR_Mechanism cluster_4e 4-Electron Pathway (Direct) cluster_2e 2-Electron Pathway (Indirect) O2_ads_4e O₂(ads) H2O_4e 2H₂O O2_ads_4e->H2O_4e + 4H⁺ + 4e⁻ O2_ads_2e O₂(ads) H2O2_ads H₂O₂(ads) O2_ads_2e->H2O2_ads + 2H⁺ + 2e⁻ H2O_2e 2H₂O H2O2_ads->H2O_2e + 2H⁺ + 2e⁻ O2_gas O₂(gas) Catalyst Catalyst Surface (PtS₂) O2_gas->Catalyst Catalyst->O2_ads_4e Catalyst->O2_ads_2e

Caption: Generalized reaction pathways for the Oxygen Reduction Reaction on a catalyst surface.

References

Application of Platinum(IV) Sulfide in Gas Sensing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(IV) sulfide (PtS₂), a member of the Group 10 transition metal dichalcogenides (TMDs), is an emerging two-dimensional (2D) material with significant potential for gas sensing applications. Its unique electronic properties, high surface-area-to-volume ratio, and excellent air stability make it a promising candidate for the development of next-generation gas sensors.[1][2] Theoretical studies based on Density Functional Theory (DFT) have highlighted the strong potential of PtS₂ and its derivatives in detecting various toxic and flammable gases.[1][2] While extensive experimental data on PtS₂ gas sensors is still emerging, studies on its close analogue, Platinum(II) Selenide (PtSe₂), provide valuable insights into its expected performance.[3] This document provides a comprehensive overview of the application of PtS₂ in gas sensing, including theoretical performance data, comparative experimental data from PtSe₂, detailed experimental protocols for material synthesis and sensor fabrication, and insights into the gas sensing mechanism.

Principle of Operation

The gas sensing mechanism of PtS₂-based chemiresistive sensors is primarily based on charge transfer between the gas molecules and the PtS₂ surface.[4] PtS₂ is an n-type semiconductor, and its conductivity is sensitive to the surrounding gaseous environment.[2]

When an oxidizing gas, such as nitrogen dioxide (NO₂), adsorbs on the PtS₂ surface, it acts as an electron acceptor, extracting electrons from the PtS₂. This leads to a decrease in the concentration of charge carriers (electrons) in the PtS₂, resulting in an increase in the sensor's resistance. Conversely, when a reducing gas like ammonia (NH₃) interacts with the PtS₂ surface, it donates electrons to the material, increasing the charge carrier concentration and thus decreasing the sensor's resistance.[4]

The sensitivity and selectivity of PtS₂ sensors can be further enhanced by surface modification, such as doping with metal atoms, which can create more active sites for gas adsorption and facilitate charge transfer.[1][2]

Predicted and Comparative Performance Data

While experimental data for PtS₂ gas sensors is limited, theoretical studies provide valuable predictions of its sensing capabilities. The following tables summarize theoretical performance data for Ni-doped PtS₂ and experimental data for the closely related material, PtSe₂, for comparison.

Table 1: Theoretical Gas Sensing Performance of Ni-Doped PtS₂ Monolayer [1][2]

Target GasAdsorption Energy (E_ad) [eV]Charge Transfer (e)Band Gap Change [eV] (% Change)Predicted Recovery Time (τ) at Room Temp. [s]
Carbon Monoxide (CO)-1.78--0.164 (20.05%)4.10 x 10¹⁹
Acetylene (C₂H₂)-1.530.006-0.047 (5.74%)7.33 x 10¹³

Table 2: Experimental Gas Sensing Performance of PtSe₂ Thin Film Sensors for NO₂ Detection [3]

PtSe₂ ThicknessTarget GasConcentrationOperating TemperatureResponse (%)Response Time (s)Recovery Time (s)
5 layersNO₂1 ppmRoom Temperature550< 30~100
5 layersNO₂50 ppbRoom Temperature60< 30~100
10 layersNO₂1 ppmRoom Temperature25--

Experimental Protocols

Protocol 1: Synthesis of PtS₂ Thin Films via Chemical Vapor Deposition (CVD)

This protocol describes a general procedure for the synthesis of few-layer PtS₂ films on a SiO₂/Si substrate.

Materials:

  • Platinum (Pt) foil or sputtering target

  • Sulfur (S) powder (99.999% purity)

  • Silicon substrate with a 300 nm thermally grown SiO₂ layer (SiO₂/Si)

  • Argon (Ar) gas (high purity)

Equipment:

  • Sputtering system (for Pt deposition)

  • Two-zone tube furnace

  • Quartz tube

  • Mass flow controllers

  • Vacuum pump

Procedure:

  • Substrate Preparation: Clean the SiO₂/Si substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas).

  • Platinum Deposition: Deposit a thin film of Pt (e.g., 1-5 nm) onto the cleaned SiO₂/Si substrate using a sputtering system.

  • CVD Setup:

    • Place the Pt-coated substrate in the center of the quartz tube in the downstream heating zone of the two-zone tube furnace.

    • Place a ceramic boat containing sulfur powder in the upstream heating zone.

  • Growth Process:

    • Purge the quartz tube with Ar gas for at least 30 minutes to remove any residual air and moisture.

    • Heat the sulfur zone to a temperature of 150-200 °C to generate sulfur vapor.

    • Simultaneously, heat the substrate zone to a higher temperature, typically in the range of 400-800 °C.

    • Maintain a constant flow of Ar carrier gas (e.g., 50-100 sccm) during the growth process.

    • The growth duration can be varied from 15 to 60 minutes to control the thickness and uniformity of the PtS₂ film.

  • Cooling: After the growth period, turn off the heaters and allow the furnace to cool down to room temperature naturally under the Ar flow.

  • Characterization: The synthesized PtS₂ film can be characterized using techniques such as Raman spectroscopy, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to confirm its quality, thickness, and composition.

Protocol 2: Fabrication of a Chemiresistive Gas Sensor

This protocol outlines the steps to fabricate a simple two-terminal chemiresistive gas sensor using the synthesized PtS₂ thin film.

Materials:

  • PtS₂ film on SiO₂/Si substrate

  • Metal for electrodes (e.g., Gold (Au), Chromium (Cr))

  • Photoresist and developer

  • Acetone

Equipment:

  • Photolithography system (mask aligner)

  • Electron-beam or thermal evaporator

  • Lift-off tools

Procedure:

  • Photolithography:

    • Spin-coat a layer of photoresist onto the PtS₂ film.

    • Use a photomask with the desired interdigitated electrode (IDE) pattern to expose the photoresist to UV light.

    • Develop the photoresist to create the electrode pattern.

  • Electrode Deposition:

    • Deposit a thin adhesion layer of Cr (e.g., 5 nm) followed by a thicker layer of Au (e.g., 50-100 nm) using an e-beam or thermal evaporator.

  • Lift-off:

    • Immerse the substrate in acetone to dissolve the remaining photoresist, lifting off the excess metal and leaving the patterned IDEs on the PtS₂ film.

  • Device Annealing (Optional): Anneal the fabricated device in an inert atmosphere (e.g., Ar) at a moderate temperature (e.g., 200-300 °C) to improve the contact between the electrodes and the PtS₂ film.

Protocol 3: Gas Sensing Measurements

This protocol describes a typical setup and procedure for evaluating the gas sensing performance of the fabricated PtS₂ sensor.

Equipment:

  • Gas sensing measurement chamber with gas inlet and outlet

  • Mass flow controllers for target gas and carrier gas (e.g., dry air)

  • Source meter or semiconductor device analyzer

  • Data acquisition system

Procedure:

  • Sensor Placement: Mount the fabricated sensor inside the gas sensing chamber.

  • Baseline Stabilization:

    • Purge the chamber with a constant flow of dry air until the sensor's resistance stabilizes. This establishes the baseline resistance (R_a).

  • Gas Exposure:

    • Introduce a specific concentration of the target gas (e.g., NO₂ or NH₃) mixed with dry air into the chamber at a constant total flow rate.

    • Record the change in the sensor's resistance over time until it reaches a new stable value (R_g).

  • Recovery:

    • Switch off the target gas flow and purge the chamber with dry air again.

    • Continue to record the resistance as it returns to its original baseline value.

  • Data Analysis:

    • Response: Calculate the sensor response (S) using the formula:

      • For oxidizing gases (resistance increases): S = (R_g - R_a) / R_a * 100%

      • For reducing gases (resistance decreases): S = (R_a - R_g) / R_a * 100%

    • Response Time (t_res): The time taken for the sensor to reach 90% of the total resistance change upon gas exposure.

    • Recovery Time (t_rec): The time taken for the sensor's resistance to return to 90% of its baseline value after the target gas is removed.

  • Repeatability and Selectivity: Repeat the measurements for different concentrations of the target gas to determine the sensor's sensitivity and limit of detection. To test selectivity, expose the sensor to various other gases at the same concentration and compare the responses.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in PtS₂ gas sensing.

GasSensingMechanism cluster_gas Gas Environment cluster_sensor PtS₂ Sensor Surface cluster_response Sensor Response Gas Target Gas (e.g., NO₂, NH₃) PtS2 PtS₂ Surface Gas->PtS2 Adsorption Resistance Change in Resistance PtS2->Resistance Charge Transfer ExperimentalWorkflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Gas Sensing Test cluster_analysis Data Analysis start Substrate Preparation pt_dep Pt Thin Film Deposition start->pt_dep cvd CVD Growth of PtS₂ pt_dep->cvd litho Photolithography cvd->litho electrode Electrode Deposition litho->electrode liftoff Lift-off electrode->liftoff baseline Baseline Stabilization liftoff->baseline exposure Gas Exposure baseline->exposure recovery Recovery exposure->recovery analysis Calculate Response, Response/Recovery Time recovery->analysis

References

Application Notes and Protocols for the Fabrication of Platinum(IV) Sulfide Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of Platinum(IV) sulfide (PtS₂) field-effect transistors (FETs). PtS₂, a member of the group-10 transition metal dichalcogenides (TMDs), is a promising candidate for next-generation electronic and optoelectronic devices due to its high carrier mobility, widely tunable bandgap, and excellent air stability.[1][2][3]

Overview of PtS₂ Field-Effect Transistors

A PtS₂ FET is a type of transistor that utilizes a thin layer of PtS₂ as the semiconductor channel material. The flow of charge carriers through this channel is controlled by an electric field applied via a gate electrode.[4] The devices are typically fabricated in a back-gate configuration on a silicon substrate with a silicon dioxide (SiO₂) dielectric layer.[5][6] The performance of PtS₂ FETs is characterized by parameters such as carrier mobility, on/off current ratio, and contact resistance.

Data Presentation: Performance of PtS₂ FETs

The following table summarizes the quantitative performance data of PtS₂ FETs as reported in the literature.

ParameterValueChannel Dimensions (L x W)SubstrateKey Fabrication MethodReference
Transport Behavior p-type10 μm x 30 μmSiO₂/SiSulfurization of pre-deposited Pt[5]
On/Off Ratio < 10010 μm x 30 μmSiO₂/SiSulfurization of pre-deposited Pt[5]
Carrier Mobility ~13 cm² V⁻¹ s⁻¹Not Specifiedh-BNMechanical exfoliation[1]
Responsivity Up to 1.56 x 10³ A W⁻¹Not Specifiedh-BNMechanical exfoliation[2]
Detectivity 2.9 x 10¹¹ JonesNot Specifiedh-BNMechanical exfoliation[2]
Photogain ~2 x 10⁶Not Specifiedh-BNMechanical exfoliation[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the fabrication of PtS₂ FETs.

Synthesis of PtS₂ Films by Chemical Vapor Deposition (CVD)

This protocol describes the synthesis of large-area, few-layer PtS₂ films by direct sulfurization of a pre-deposited Platinum (Pt) film.[5]

Materials and Equipment:

  • Pt-coated SiO₂/Si substrate

  • Sulfur powder

  • Two-zone tube furnace

  • Quartz tube

  • Vacuum pump

Protocol:

  • Substrate Preparation: Deposit a thin film of Pt onto a SiO₂/Si substrate using methods such as e-beam evaporation or sputtering.[5]

  • CVD Setup: Place the Pt-coated substrate in the second zone of the quartz tube and sulfur powder in the first, upstream zone.[5]

  • Purging: Evacuate the furnace to a base pressure and then introduce a carrier gas (e.g., Argon).

  • Heating and Sulfurization:

    • Heat the first zone (sulfur) to a specific temperature to control the sulfur vapor pressure.

    • Simultaneously, heat the second zone (substrate) to the reaction temperature. A key factor for high-quality PtS₂ is the reaction pressure, which can be controlled by the temperature of the sulfur powder.[5]

    • Maintain these temperatures for a set duration to allow for the complete sulfurization of the Pt film.

  • Cooling: After the reaction, cool the furnace down to room temperature naturally.

  • Characterization: The synthesized PtS₂ film can be characterized using Atomic Force Microscopy (AFM) for thickness and morphology, Raman Spectroscopy for vibrational modes, and X-ray Photoelectron Spectroscopy (XPS) for stoichiometry.[5]

Fabrication of Back-Gated PtS₂ FETs

This protocol details the fabrication of back-gated FETs from the synthesized PtS₂ films.[5]

Materials and Equipment:

  • PtS₂ film on SiO₂/Si substrate

  • Photolithography equipment (photoresist, spinner, mask aligner)

  • Electron-beam evaporator

  • Metal targets (e.g., Cr, Au)

  • Lift-off chemicals (e.g., acetone)

Protocol:

  • PtS₂ Patterning (if necessary): If starting with a continuous film, use photolithography and an appropriate etching method to define the channel regions. Alternatively, Pt strips can be patterned before sulfurization.[5]

  • Source and Drain Electrode Patterning:

    • Spin-coat a layer of photoresist onto the PtS₂ film.

    • Use a photomask to define the source and drain electrode patterns through UV exposure.

    • Develop the photoresist to create openings for metal deposition.

  • Electrode Deposition:

    • Deposit a thin adhesion layer (e.g., Cr) followed by a thicker conductive layer (e.g., Au) using electron-beam evaporation.[5]

  • Lift-off: Immerse the substrate in a solvent (e.g., acetone) to dissolve the remaining photoresist and lift off the excess metal, leaving only the desired source and drain electrodes.[5]

  • Device Characterization: The fabricated FETs can then be electrically characterized. The heavily doped Si substrate acts as the back-gate electrode.[5]

Visualizations

Experimental Workflow for PtS₂ FET Fabrication

G cluster_synthesis PtS₂ Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization Pt_Deposition Pt Film Deposition (Sputtering/Evaporation) Sulfurization Sulfurization in CVD Furnace Pt_Deposition->Sulfurization Photolithography Photolithography for Source/Drain Patterning Sulfurization->Photolithography Material_Char Material Characterization (AFM, Raman, XPS) Sulfurization->Material_Char Metal_Deposition Cr/Au Deposition (E-beam Evaporation) Photolithography->Metal_Deposition Lift_off Lift-off Metal_Deposition->Lift_off Electrical_Char Electrical Characterization (Transfer/Output Curves) Lift_off->Electrical_Char

Caption: Workflow for the fabrication and characterization of PtS₂ FETs.

Schematic of a Back-Gated PtS₂ FET

G cluster_device Back-Gated PtS₂ FET Structure Source Source (Cr/Au) PtS2 PtS₂ Channel Drain Drain (Cr/Au) SiO2 SiO₂ (Dielectric) Si Doped Si (Back Gate)

References

Application Notes and Protocols for Electrochemical Deposition of Platinum(IV) Sulfide (PtS₂) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(IV) sulfide (PtS₂), a transition metal dichalcogenide (TMD), is an emerging material with significant potential in various scientific and technological fields. Its unique electronic and catalytic properties make it a compelling candidate for applications in drug development, including advanced biosensing platforms for screening and diagnostics, as well as in novel catalytic processes for the synthesis of pharmaceutical compounds.

This document provides detailed application notes and inferred experimental protocols for the electrochemical deposition of PtS₂ thin films. While direct, validated protocols for the electrochemical deposition of PtS₂ are not widely available in current literature, the following procedures are based on established principles of electrochemistry, drawing parallels from the deposition of platinum and other metal sulfides.

Potential Applications in Drug Development

High-Sensitivity Biosensors for Drug Screening and Diagnostics

PtS₂ thin films can serve as a versatile platform for the development of highly sensitive electrochemical biosensors. Their large surface area, excellent electrical conductivity, and biocompatibility make them ideal for the immobilization of biorecognition elements such as enzymes, antibodies, and nucleic acids.

  • Drug Screening: PtS₂-based biosensors can be employed for high-throughput screening of drug candidates by monitoring their interaction with specific biological targets. For instance, an enzyme immobilized on a PtS₂ electrode can be used to screen for inhibitors by measuring the change in the electrochemical signal upon introduction of a potential drug molecule.

  • Biomarker Detection: The sensitive nature of PtS₂ surfaces can be leveraged for the detection of disease biomarkers, which is crucial for diagnostics and monitoring therapeutic efficacy. For example, a PtS₂-based immunosensor could be designed to detect specific cancer biomarkers in patient samples.

Catalysis in Pharmaceutical Synthesis

Platinum-group metals are renowned for their catalytic activity. PtS₂ thin films may offer unique catalytic properties for organic synthesis, potentially enabling novel or more efficient pathways for the production of active pharmaceutical ingredients (APIs). The sulfide component can modulate the electronic properties of platinum, leading to altered selectivity and reactivity.

  • Fine Chemical Synthesis: Electrodeposited PtS₂ thin films on high-surface-area electrodes could be utilized as reusable catalysts for hydrogenation, oxidation, or C-C coupling reactions, which are fundamental in pharmaceutical manufacturing.

Inferred Experimental Protocol for Electrochemical Deposition of PtS₂ Thin Films

Disclaimer: The following protocol is inferred from general principles of electrochemical deposition of platinum and metal sulfides and has not been experimentally validated from the searched literature. Optimization of parameters will be necessary for successful deposition.

Materials and Reagents
  • Platinum Precursor: Chloroplatinic acid (H₂PtCl₆) or another soluble Pt(IV) salt.

  • Sulfur Precursor: Sodium thiosulfate (Na₂S₂O₃), thiourea (CS(NH₂)₂), or another soluble sulfide source.

  • Supporting Electrolyte: A non-interfering salt to increase conductivity, e.g., potassium chloride (KCl) or sodium sulfate (Na₂SO₄).

  • Solvent: Deionized (DI) water or an appropriate non-aqueous solvent.

  • Substrate (Working Electrode): Indium tin oxide (ITO) coated glass, glassy carbon electrode (GCE), or gold (Au) thin film on a suitable support.

  • Counter Electrode: Platinum wire or mesh.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Electrochemical Workstation: Potentiostat/Galvanostat.

Electrolyte Bath Preparation
  • Prepare a stock solution of the platinum precursor (e.g., 10 mM H₂PtCl₆ in DI water).

  • Prepare a stock solution of the sulfur precursor (e.g., 100 mM Na₂S₂O₃ in DI water).

  • Prepare a stock solution of the supporting electrolyte (e.g., 1 M KCl in DI water).

  • In an electrochemical cell, combine the precursor and supporting electrolyte solutions to achieve the desired final concentrations. A starting point could be:

    • 1-5 mM H₂PtCl₆

    • 10-50 mM Na₂S₂O₃

    • 0.1 M KCl

  • Adjust the pH of the solution using dilute HCl or NaOH, as pH can significantly influence the deposition process. A systematic study of pH is recommended.

  • De-aerate the solution by bubbling with nitrogen gas for at least 30 minutes prior to deposition to remove dissolved oxygen.

Electrochemical Deposition Procedure
  • Substrate Preparation: Thoroughly clean the substrate by sonicating in acetone, isopropanol, and DI water, each for 15 minutes. Dry the substrate under a stream of nitrogen.

  • Electrochemical Cell Setup: Assemble a three-electrode cell with the prepared substrate as the working electrode, a platinum wire/mesh as the counter electrode, and an Ag/AgCl or SCE as the reference electrode.

  • Cyclic Voltammetry (CV) Study: Perform cyclic voltammetry in the prepared electrolyte to determine the reduction potentials for the deposition of platinum and the co-deposition of sulfur. This will help in identifying the optimal deposition potential window.

  • Potentiostatic or Galvanostatic Deposition:

    • Potentiostatic (Constant Potential): Apply a constant potential (determined from the CV study) to the working electrode for a specific duration. The film thickness can be controlled by varying the deposition time.

    • Galvanostatic (Constant Current): Apply a constant current density to the working electrode. This method provides a constant deposition rate.

  • Post-Deposition Treatment: After deposition, gently rinse the PtS₂-coated substrate with DI water to remove any residual electrolyte and dry it under a nitrogen stream.

  • Annealing (Optional): A post-deposition annealing step in an inert atmosphere (e.g., argon or nitrogen) at a moderate temperature (e.g., 200-400 °C) may improve the crystallinity and stoichiometry of the PtS₂ film.

Characterization of PtS₂ Thin Films

Successful deposition of PtS₂ should be confirmed using various characterization techniques:

  • Raman Spectroscopy: To identify the characteristic vibrational modes of PtS₂.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation states of platinum and sulfur.

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the film.

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To investigate the surface morphology, thickness, and roughness of the deposited film.

  • Electrochemical Impedance Spectroscopy (EIS): To characterize the electrochemical interface and charge transfer properties of the PtS₂ film.

Quantitative Data Summary

The following tables summarize relevant quantitative data for the synthesis and characterization of PtS₂ and related materials.

Table 1: Inferred Electrochemical Deposition Parameters for PtS₂ Thin Films

ParameterInferred RangeNotes
Platinum Precursor Conc.1 - 10 mMe.g., H₂PtCl₆
Sulfur Precursor Conc.10 - 100 mMe.g., Na₂S₂O₃
Supporting Electrolyte0.1 - 0.5 Me.g., KCl, Na₂SO₄
Deposition Potential-0.2 to -0.6 V (vs. Ag/AgCl)To be determined by CV
Current Density1 - 10 mA/cm²For galvanostatic deposition
pH2 - 6Requires optimization
Temperature25 - 60 °CCan influence film quality
Deposition Time5 - 60 minutesControls film thickness

Table 2: Characteristic Raman Peaks for PtS₂

Vibrational ModeWavenumber (cm⁻¹)
E¹g~303
A¹g~334
A²g~343

Table 3: XPS Binding Energies for PtS₂

Core LevelBinding Energy (eV)
Pt 4f₇/₂~73.5
Pt 4f₅/₂~76.8
S 2p₃/₂~162.5
S 2p₁/₂~163.7

Visualizations

Experimental Workflow for Electrochemical Deposition

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing & Characterization A Electrolyte Preparation C Three-Electrode Cell Assembly A->C B Substrate Cleaning B->C D Cyclic Voltammetry (for potential determination) C->D Determine Deposition Potential E Potentiostatic/Galvanostatic Deposition D->E F Rinsing & Drying E->F G Annealing (Optional) F->G H Characterization (Raman, XPS, SEM) F->H G->H G PtS2 PtS₂ Thin Film Electrode Bioreceptor Immobilized Bioreceptor (e.g., Antibody, Enzyme) PtS2->Bioreceptor Immobilization Binding Specific Binding Event Bioreceptor->Binding Analyte Target Analyte (e.g., Drug Molecule, Biomarker) Analyte->Binding Signal Change in Electrochemical Signal (Current, Impedance) Binding->Signal Causes Detection Detection & Quantification Signal->Detection

Application Notes and Protocols for Platinum(IV) Sulfide Counter Electrodes in Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Platinum(IV) sulfide (PtS₂) as a high-performance, cost-effective counter electrode material in solar cells, particularly in Dye-Sensitized Solar Cells (DSSCs).

Introduction

The counter electrode is a critical component in solar cells like DSSCs, responsible for catalyzing the reduction of the redox mediator (typically I₃⁻/I⁻) and collecting electrons from the external circuit. While platinum (Pt) has been the benchmark material due to its excellent catalytic activity and high conductivity, its high cost and scarcity are significant drawbacks for large-scale solar cell production. Transition metal sulfides, such as this compound (PtS₂), have emerged as promising alternatives, offering impressive electrocatalytic properties and stability at a potentially lower cost. PtS₂ possesses a layered structure and a high surface area, which are advantageous for catalytic applications.

Principle of Operation in a DSSC

In a DSSC, the PtS₂ counter electrode facilitates the reduction of triiodide (I₃⁻) to iodide (I⁻). This process is essential for regenerating the electrolyte and completing the photovoltaic circuit. The high electrocatalytic activity of PtS₂ ensures efficient charge transfer at the electrode-electrolyte interface, minimizing energy loss and maximizing the overall power conversion efficiency of the solar cell.

Experimental Protocols

Protocol for Synthesis of PtS₂ Nanoparticles (Hydrothermal Method)

This protocol describes a common method for synthesizing PtS₂ nanoparticles suitable for creating a counter electrode paste.

Materials:

  • Platinum(IV) chloride (H₂PtCl₆)

  • Thioacetamide (CH₃CSNH₂)

  • Ethanol

  • Deionized (DI) water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve a specific molar concentration of H₂PtCl₆ and a corresponding molar excess of thioacetamide in a mixture of DI water and ethanol.

  • Stir the solution vigorously for 30 minutes to ensure homogeneity.

  • Transfer the resulting solution into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 180-200°C for 12-24 hours.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate (PtS₂ nanoparticles) by centrifugation.

  • Wash the precipitate multiple times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.

  • Characterize the synthesized PtS₂ nanoparticles using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and transmission electron microscopy (TEM) to analyze the morphology and particle size.

Protocol for Fabrication of PtS₂ Counter Electrode

This protocol outlines the steps to prepare a PtS₂ counter electrode on a conductive substrate, such as fluorine-doped tin oxide (FTO) glass.

Materials:

  • Synthesized PtS₂ nanoparticles

  • Ethyl cellulose (binder)

  • Terpineol (solvent)

  • FTO glass substrates

  • Doctor blade or screen printer

  • Furnace

Procedure:

  • Prepare a PtS₂ paste by grinding the synthesized PtS₂ nanoparticles with ethyl cellulose and terpineol in a mortar until a uniform, viscous paste is formed.

  • Clean the FTO glass substrates by sonicating them sequentially in a detergent solution, DI water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Apply the PtS₂ paste onto the conductive side of the FTO glass using a doctor blade or screen-printing technique to ensure a uniform film.

  • Dry the coated substrate at 120°C for 10 minutes to evaporate the solvent.

  • Anneal the PtS₂ film in a furnace at 400-500°C for 30 minutes in an inert atmosphere (e.g., argon or nitrogen) to remove the organic binder and improve the adhesion and conductivity of the film.

  • Allow the counter electrode to cool down to room temperature slowly.

Protocol for Assembly of a Dye-Sensitized Solar Cell

This protocol describes the assembly of a sandwich-type DSSC using the prepared PtS₂ counter electrode.

Materials:

  • Prepared PtS₂ counter electrode

  • Dye-sensitized TiO₂ photoanode

  • Thermoplastic sealant (e.g., Surlyn)

  • Iodide/triiodide (I⁻/I₃⁻) electrolyte solution (e.g., 0.05 M I₂, 0.1 M LiI, 0.6 M 1-propyl-2,3-dimethylimidazolium iodide (DMPII), and 0.5 M 4-tert-butylpyridine in acetonitrile)

  • Binder clips

Procedure:

  • Place the dye-sensitized TiO₂ photoanode and the PtS₂ counter electrode together in a sandwich configuration, with the active layers facing each other.

  • Place a thermoplastic sealant between the electrodes around the active area and heat it on a hot plate to seal the cell, leaving two small holes for electrolyte injection.

  • Inject the I⁻/I₃⁻ electrolyte into the cell through one of the holes. The electrolyte will fill the space between the electrodes via capillary action.

  • Seal the holes with a small piece of sealant and a soldering iron to prevent electrolyte leakage.

  • Use binder clips to hold the assembled cell together during measurement.

Characterization and Data Presentation

Electrochemical Characterization

To evaluate the performance of the PtS₂ counter electrode, electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are essential.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge-transfer resistance (Rct) at the counter electrode/electrolyte interface. A lower Rct value indicates a higher catalytic activity. The Nyquist plot from EIS typically shows two semicircles; the one at higher frequency corresponds to the Rct at the counter electrode.

  • Cyclic Voltammetry (CV): CV is performed to analyze the redox reactions of the I⁻/I₃⁻ couple on the surface of the PtS₂ electrode. The presence of distinct oxidation and reduction peaks demonstrates the catalytic activity of the electrode towards the triiodide reduction.

Photovoltaic Performance

The performance of the assembled DSSC is evaluated under simulated solar illumination (AM 1.5G, 100 mW/cm²). The key performance parameters are summarized in the table below.

Counter ElectrodeVoc (V)Jsc (mA/cm²)FFPCE (%)Rct (Ω)
PtS₂ DataDataDataDataData
Pt (Reference) DataDataDataDataData

Note: This table is a template. Specific values should be populated from experimental results.

Visualizations

Experimental Workflow

G cluster_synthesis PtS₂ Nanoparticle Synthesis cluster_fabrication Counter Electrode Fabrication cluster_assembly DSSC Assembly s1 Precursor Mixing (H₂PtCl₆ + Thioacetamide) s2 Hydrothermal Reaction (180-200°C, 12-24h) s1->s2 s3 Centrifugation & Washing s2->s3 s4 Drying s3->s4 f1 Paste Preparation (PtS₂ + Binder + Solvent) s4->f1 f2 Doctor Blading on FTO f1->f2 f3 Annealing (400-500°C) f2->f3 a1 Sandwich Assembly (Photoanode + CE) f3->a1 a2 Sealing a1->a2 a3 Electrolyte Injection a2->a3 Characterization Characterization a3->Characterization

Caption: Workflow for PtS₂-based DSSC fabrication.

Charge Transfer Mechanism at the Counter Electrode

G cluster_dssc DSSC Components cluster_reaction Catalytic Reaction at CE CE PtS₂ Counter Electrode Electrolyte Electrolyte (I⁻ / I₃⁻) CE->Electrolyte 2e⁻ Reaction I₃⁻ + 2e⁻ → 3I⁻ Photoanode Dye-sensitized Photoanode Electrolyte->Photoanode I⁻ regeneration External_Circuit External Circuit Photoanode->External_Circuit e⁻ External_Circuit->CE e⁻

Caption: Electron and ion flow at the PtS₂ counter electrode.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Platinum(IV) Sulfide (PtS₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Platinum(IV) Sulfide (PtS₂). This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for improving the yield and quality of PtS₂ synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing PtS₂ include:

  • Thermally Assisted Conversion (TAC) / Direct Sulfurization: This is a widely used technique for producing thin films. It involves depositing a thin layer of platinum metal onto a substrate, which is then heated in the presence of a sulfur source (e.g., sulfur powder or H₂S gas) to convert the metal film into PtS₂.[1][2]

  • Chemical Vapor Deposition (CVD): In this method, volatile precursors of platinum and sulfur are introduced into a reaction chamber where they react and deposit as a thin film on a substrate. This technique allows for good control over film thickness and uniformity.

  • Chemical Vapor Transport (CVT): This method is primarily used for growing high-quality single crystals of PtS₂. It involves sealing the precursor materials (platinum and sulfur) in a quartz ampoule with a transport agent (like phosphorus). A temperature gradient is applied to the ampoule, causing the material to vaporize and then deposit as crystals in the cooler zone.[3]

Q2: What is the primary challenge in synthesizing pure this compound (PtS₂)?

A2: The main difficulty is the formation of the thermodynamically more stable, non-layered Platinum(II) Sulfide (PtS) phase.[2][4][5] The presence of PtS as an impurity can significantly affect the desired electronic and catalytic properties of PtS₂. Therefore, a key goal in PtS₂ synthesis is to carefully control reaction conditions to favor the formation of the disulfide over the monosulfide.

Q3: Why is phase purity (avoiding PtS) so important?

A3: PtS₂ is a layered semiconductor with a tunable bandgap, making it promising for applications in electronics and optoelectronics.[4] PtS, on the other hand, is not a layered material and has different electronic properties. The presence of PtS impurities can disrupt the layered structure, introduce defects, and alter the electronic and catalytic performance of the final material.

Q4: What are the typical characterization techniques to confirm the successful synthesis of PtS₂?

A4: Common techniques include:

  • Raman Spectroscopy: To identify the characteristic vibrational modes of PtS₂ and distinguish it from PtS.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and oxidation states of platinum and sulfur, confirming the Pt⁴⁺ state in PtS₂.

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the synthesized material.

  • Atomic Force Microscopy (AFM): To measure the thickness and surface morphology of thin films.[1]

  • Transmission Electron Microscopy (TEM): To observe the crystal lattice and confirm the layered structure.

Troubleshooting Guide

Problem 1: My final product contains a significant amount of Platinum(II) Sulfide (PtS) impurity.

  • Possible Cause 1: Incorrect Reaction Temperature.

    • Solution: The reaction temperature is a critical factor. For direct sulfurization methods, temperatures that are too low may lead to incomplete conversion to PtS₂, while excessively high temperatures can promote the decomposition of PtS₂ back to the more stable PtS. A typical temperature range for direct sulfurization is 500-800°C.[3] It is recommended to perform a series of experiments to find the optimal temperature for your specific setup.

  • Possible Cause 2: Insufficient Sulfur Vapor Pressure.

    • Solution: A high partial pressure of sulfur is necessary to drive the reaction towards the formation of PtS₂. In a CVD or TAC setup, ensure an adequate amount of sulfur precursor is used and that it is heated to a temperature that provides sufficient vapor pressure in the reaction zone. One strategy is to use a specialized quartz apparatus to locally increase the sulfur vapor pressure around the substrate.

  • Possible Cause 3: Reaction pressure is too low.

    • Solution: Studies have shown that the reaction pressure is a key factor in forming high-quality PtS₂. Extremely low pressures (e.g., 10⁻⁵ Pa) may not favor the complete sulfurization to PtS₂. Increasing the reaction pressure can promote the formation of stoichiometric PtS₂.[1]

Problem 2: The synthesized PtS₂ film has poor quality (e.g., non-uniform, small grain size, high roughness).

  • Possible Cause 1: Inadequate reaction time.

    • Solution: The reaction time influences the crystal growth. While initial nucleation may be fast, sufficient time is needed for the grains to grow and coalesce into a uniform film. For direct sulfurization, reaction times can range from 60 to 180 minutes.[3] Experiment with different durations at the optimal temperature to improve film quality.

  • Possible Cause 2: High density of nucleation sites.

    • Solution: A very high number of initial nucleation sites can lead to a dense arrangement of small grains that hinder the formation of a large-area, continuous film.[3] This can be influenced by the quality of the pre-deposited platinum film and the substrate surface. Ensure the Pt film is uniform and the substrate is properly cleaned before deposition.

  • Possible Cause 3: Pre-deposited platinum film is too thick.

    • Solution: For thin-film synthesis, a thicker initial Pt film can make it more difficult to achieve complete sulfurization to PtS₂, potentially leading to a mix of phases or a rougher surface.[2] It is advisable to start with a thinner Pt film and optimize the thickness for your specific application.

Problem 3: The reaction yield is low or the conversion is incomplete.

  • Possible Cause 1: Inefficient transport of sulfur vapor.

    • Solution: In a two-zone furnace setup for TAC/CVD, the flow of the carrier gas (e.g., Argon) and the distance between the sulfur source and the substrate are crucial. Optimize the gas flow rate to ensure a steady and sufficient supply of sulfur vapor to the platinum film.

  • Possible Cause 2: Reaction kinetics are slow at the chosen temperature.

    • Solution: While avoiding excessively high temperatures is important to prevent PtS formation, the temperature must be high enough to facilitate the reaction. If the conversion is incomplete at a certain temperature, consider incrementally increasing it while carefully monitoring the phase of the product using characterization techniques.

  • Possible Cause 3: Sealed ampoule for CVT is not properly prepared.

    • Solution: For the CVT method, ensuring the quartz ampoule is properly sealed under vacuum is critical. Any leaks can disrupt the chemical vapor transport process. Also, the amount of transport agent (e.g., phosphorus) needs to be carefully controlled.

Data on Synthesis Parameters

The following table summarizes the effect of various experimental parameters on the outcome of PtS₂ synthesis, primarily focusing on the direct sulfurization of platinum films. The "yield" in this context refers to the quality and phase purity of the resulting film.

Synthesis MethodSubstratePrecursor(s)Temperature (°C)Time (min)Pressure (Pa)Precursor ThicknessOutcome/Yield
Direct Sulfurization (CVD)SiO₂/SiPt film, Sulfur powder8006010⁻⁵Not specifiedIncomplete reaction, Pt remains
Direct Sulfurization (CVD)SiO₂/SiPt film, Sulfur powder8006010⁻²Not specifiedMixture of Pt and PtS
Direct Sulfurization (CVD)SiO₂/SiPt film, Sulfur powder8006010Not specifiedMixture of PtS and PtS₂
Direct Sulfurization (CVD)SiO₂/SiPt film, Sulfur powder80060280Not specifiedHigh-quality, uniform PtS₂ film
Direct Sulfurization (CVT)SiO₂/SiSputtered Pt film, Sulfur powder500120Sealed Tube30s sputteringNumerous small PtS₂ particles
Direct Sulfurization (CVT)SiO₂/SiSputtered Pt film, Sulfur powder550120Sealed Tube30s sputteringLarger hexagonal PtS₂ grains
Direct Sulfurization (CVT)SiO₂/SiSputtered Pt film, Sulfur powder600120Sealed Tube30s sputteringMore single-crystal PtS₂ formation

Data for the CVD method is adapted from a study on the effect of reaction pressure.[1] Data for the CVT method is adapted from a study on growth mechanism.[3]

Experimental Protocols

Protocol 1: Thermally Assisted Conversion (TAC) of Platinum Film

This protocol describes a general procedure for synthesizing PtS₂ thin films by the direct sulfurization of a pre-deposited platinum film in a two-zone chemical vapor deposition (CVD) furnace.

1. Substrate Preparation and Precursor Deposition: a. Clean the desired substrate (e.g., SiO₂/Si wafer) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water). b. Deposit a thin film of platinum onto the cleaned substrate using a technique such as e-beam evaporation or magnetron sputtering. The thickness of the Pt film is a critical parameter and typically ranges from 1 to 10 nm.

2. Synthesis Setup: a. Place the platinum-coated substrate in the center of the downstream heating zone of a two-zone tube furnace. b. Place a crucible containing high-purity sulfur powder (e.g., 99.99%) in the upstream heating zone. c. Purge the furnace tube with a high flow of inert gas (e.g., Argon) for at least 30 minutes to remove oxygen and moisture.

3. Reaction: a. While maintaining a low flow of Argon, heat the downstream zone (with the substrate) to the target reaction temperature (e.g., 500-800°C).[3] b. Once the substrate reaches the target temperature, begin heating the upstream zone (with the sulfur) to a temperature that will provide sufficient sulfur vapor (e.g., 200-280°C). c. Hold the system at these temperatures for the desired reaction time (e.g., 60-120 minutes).[3] d. During the reaction, the pressure inside the tube can be a critical parameter to control for achieving high-quality PtS₂.[1]

4. Cooling and Sample Retrieval: a. After the reaction time has elapsed, turn off the heaters for both zones. b. Allow the furnace to cool down naturally to room temperature under a continuous flow of inert gas. c. Once at room temperature, the substrate with the synthesized PtS₂ film can be safely removed.

Protocol 2: Chemical Vapor Transport (CVT) for Single Crystal Growth

This protocol provides a general outline for growing PtS₂ single crystals.

1. Ampoule Preparation: a. Place stoichiometric amounts of high-purity platinum powder and sulfur powder into a quartz ampoule. b. Add a small amount of a transport agent, such as phosphorus. c. Evacuate the quartz ampoule to a high vacuum and seal it.

2. Crystal Growth: a. Place the sealed ampoule into a two-zone horizontal tube furnace. b. The end of the ampoule containing the raw materials (the source zone) should be in the hotter zone (e.g., T₂ ≈ 750°C). c. The empty end of the ampoule (the growth zone) should be in the cooler zone (e.g., T₁ ≈ 700°C). d. Maintain this temperature gradient for an extended period, typically several days to a week, to allow for the transport and growth of PtS₂ crystals in the cooler zone.

3. Sample Recovery: a. After the growth period, cool the furnace down to room temperature. b. Carefully break the quartz ampoule to retrieve the grown PtS₂ single crystals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis (TAC/CVD) cluster_characterization Characterization sub_prep Substrate Cleaning pt_dep Pt Film Deposition sub_prep->pt_dep setup Load Substrate & Sulfur pt_dep->setup purge Purge with Inert Gas setup->purge heat Heat Zones to Target Temp. purge->heat react Hold for Reaction Time heat->react cool Cool to Room Temp. react->cool raman Raman Spectroscopy cool->raman xps XPS Analysis cool->xps xrd XRD Analysis cool->xrd afm AFM Imaging cool->afm

Caption: Experimental workflow for PtS₂ synthesis via Thermally Assisted Conversion (TAC).

troubleshooting_flowchart decision decision issue issue solution solution start Synthesis Experiment check_purity Phase Pure PtS₂? start->check_purity check_quality Good Film Quality? check_purity->check_quality Yes pts_impurity PtS Impurity Detected check_purity->pts_impurity No success Successful Synthesis check_quality->success Yes poor_quality Poor Film Quality check_quality->poor_quality No check_temp Temp Optimal? pts_impurity->check_temp check_pressure Sulfur Pressure High? check_temp->check_pressure Yes adjust_temp Optimize Temperature (e.g., 500-800°C) check_temp->adjust_temp No check_pressure->start Yes increase_pressure Increase Sulfur Supply & Reaction Pressure check_pressure->increase_pressure No adjust_temp->start increase_pressure->start check_time Time Sufficient? poor_quality->check_time check_thickness Pt Thickness Optimal? check_time->check_thickness Yes adjust_time Increase Reaction Time (e.g., 60-180 min) check_time->adjust_time No check_thickness->start Yes adjust_thickness Optimize Pt Film Thickness check_thickness->adjust_thickness No adjust_time->start adjust_thickness->start

Caption: Troubleshooting flowchart for common issues in this compound synthesis.

References

Technical Support Center: Large-Scale Synthesis of 2D PtS₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of two-dimensional (2D) Platinum Disulfide (PtS₂).

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inconsistent or Non-Uniform PtS₂ Film Growth

Q1: My synthesized PtS₂ film is not uniform across the wafer. What are the common causes and how can I fix this?

A1: Film non-uniformity is a frequent challenge in large-scale synthesis. The primary causes often relate to improper control over reaction kinetics and mass transport within the synthesis chamber.

  • Uneven Precursor Distribution: In Chemical Vapor Deposition (CVD), inconsistent sulfur vapor pressure across the substrate is a common culprit. Ensure the sulfur source is heated uniformly and that the carrier gas flow is optimized to distribute the vapor evenly. A specialized quartz apparatus can sometimes be used to locally increase sulfur vapor pressure for better control.[1]

  • Temperature Gradients: Temperature variations across the substrate can lead to different growth rates.[2][3] Calibrate your furnace to ensure a stable and uniform temperature profile across the entire growth zone. Using a multi-step growth process with controlled heating and cooling ramps can also improve uniformity.[4]

  • Substrate Cleanliness: Contaminants on the substrate surface can act as unwanted nucleation sites or inhibit growth, leading to patchy films. Implement a rigorous, standardized substrate cleaning protocol before synthesis.[5]

  • Rayleigh Instability: During the sulfurization of a thin platinum (Pt) film, the film can break apart and agglomerate, a phenomenon known as Rayleigh instability. This leads to the formation of nanoparticles instead of a continuous film.[2][3] This can be controlled by fine-tuning the heating rate and growth temperature to manage surface tension and stress.[2][3]

Issue 2: Difficulty in Controlling Film Thickness

Q2: How can I precisely control the thickness of the synthesized PtS₂ film from monolayer to multiple layers?

A2: Achieving precise thickness control is critical as the electronic and optical properties of PtS₂ are strongly layer-dependent.[2] The bandgap, for instance, is tunable from approximately 1.6 eV (monolayer) to 0.25 eV (bulk).[2]

  • Initial Pt Film Thickness: The most direct method for controlling final PtS₂ thickness is by precisely controlling the thickness of the initial, pre-deposited Pt film. The final thickness of the PtS₂ layer is directly proportional to the initial Pt layer.

  • Growth Duration: In a CVD process, extending the growth time can lead to thicker films, but this must be balanced with the risk of introducing defects or non-uniformities.

  • Sulfur Amount and Gas Flow Rate: The amount of sulfur precursor and the carrier gas flow rate are critical parameters that must be finely tuned.[2] An excess or deficit of sulfur can alter the reaction stoichiometry and growth rate.

  • Multi-Step Conversion: A multi-step metal conversion process, where the sulfurization is carried out in stages, can offer superior control over interlayer quality and thickness uniformity compared to a single-step process.[4]

Issue 3: Formation of Undesirable PtS Phase

Q3: My synthesis results in the formation of PtS instead of the desired PtS₂. Why does this happen and how can it be prevented?

A3: The tetragonal PtS phase is thermodynamically more stable and its formation is a common challenge in PtS₂ synthesis.[1][2]

  • Insufficient Sulfurization: The conversion of Pt to PtS₂ requires an adequate supply of sulfur. Insufficient sulfur vapor pressure or a non-optimized temperature can lead to the formation of the more stable, sulfur-deficient PtS phase.

  • Reaction Pressure: The overall pressure within the CVD chamber is a key factor. Lower reaction pressures have been shown to be more favorable for the formation of high-quality PtS₂.[6]

  • Controlled Transition: By carefully fine-tuning growth parameters like sulfur amount, Pt thickness, and gas flow rates, a controlled transition from PtS to PtS₂ can be achieved.[2] Characterization techniques like Raman spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are essential for verifying the correct phase.

Quantitative Data Summary

For successful large-scale synthesis, precise control over experimental parameters is crucial. The following table summarizes key parameters from literature for the synthesis of PtS₂ and related 2D materials via thermal-assisted conversion and CVD methods.

ParameterValue/RangeMethodResulting MaterialReference
Initial Pt Film Thickness 1 - 5 nmThermal Assisted ConversionFew-layer PtS₂[2]
Growth Temperature 400 - 850 °CCVD / MOCVDPtS₂, MoS₂[7][8]
Reaction Pressure 10 - 280 PaCVDFew-layer PtS₂[6]
Carrier Gas (Ar/H₂) Flow 50 - 200 sccmCVDPtS₂[2]
Carrier Mobility (Hole) Up to 13 cm²/V·sTACp-type PtSe₂[7]
On/Off Ratio (FET) > 230 (for 2.5-3 nm film)TACPtSe₂[7]
On/Off Ratio (FET) ~10³Multi-step Metal Conversionp-type PtSe₂[4]

Experimental Protocols

Protocol 1: Chemical Vapor Deposition (CVD) via Thermal Assisted Conversion

This protocol outlines a general procedure for synthesizing few-layer PtS₂ films on a SiO₂/Si substrate by sulfurizing a pre-deposited Pt film.

  • Substrate Preparation:

    • Clean a SiO₂/Si wafer using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Dry the substrate with a nitrogen gun.

    • Deposit a thin film of Platinum (Pt) with the desired thickness (e.g., 1-5 nm) onto the substrate using e-beam evaporation or sputtering.

  • CVD Furnace Setup:

    • Place the Pt-coated substrate at the center of a horizontal tube furnace.

    • Place a crucible containing sulfur powder upstream from the substrate in a separate heating zone.

  • Synthesis Process:

    • Purge the furnace tube with Argon (Ar) gas to remove oxygen and moisture.

    • Heat the substrate zone to the target growth temperature (e.g., 400-600 °C) under Ar flow.

    • Simultaneously, heat the sulfur powder to a temperature that generates sufficient sulfur vapor (e.g., 150-200 °C).

    • Maintain the synthesis conditions for a specific duration (e.g., 15-60 minutes) to allow for the complete sulfurization of the Pt film.

    • After the growth period, turn off the heaters for both zones and allow the furnace to cool down naturally to room temperature under continued Ar flow.

  • Characterization:

    • Analyze the synthesized film using Raman spectroscopy, XPS, and Atomic Force Microscopy (AFM) to confirm the phase (PtS₂ vs. PtS), stoichiometry, and film thickness/uniformity.[6]

Visualized Workflows and Relationships

Diagram 1: General CVD Synthesis Workflow

This diagram illustrates the typical experimental workflow for synthesizing 2D PtS₂ using the Chemical Vapor Deposition (CVD) method.

CVD_Workflow cluster_prep Preparation Phase cluster_synth Synthesis Phase cluster_char Characterization Phase sub_clean Substrate Cleaning pt_dep Pt Film Deposition sub_clean->pt_dep e-beam evap. furnace_setup Load Furnace pt_dep->furnace_setup purge Purge with Ar furnace_setup->purge heat Heat & Sulfurize purge->heat cooldown Cool Down heat->cooldown Raman Raman Spec. cooldown->Raman XPS XPS cooldown->XPS AFM AFM cooldown->AFM

Caption: A flowchart of the CVD synthesis process for 2D PtS₂.

Diagram 2: Troubleshooting Non-Uniform Growth

This logical diagram provides a step-by-step troubleshooting guide for addressing issues of non-uniform film growth.

Troubleshooting_Uniformity start Issue: Non-Uniform Film q1 Is substrate perfectly clean? start->q1 sol1 Action: Improve Cleaning Protocol q1->sol1 No q2 Is temperature profile uniform across substrate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Action: Calibrate Furnace q2->sol2 No q3 Is precursor flow and distribution even? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Action: Optimize Gas Flow & Precursor Position q3->sol3 No end_node Potential Cause: Rayleigh Instability. Adjust heating rate. q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: A decision tree for troubleshooting non-uniform PtS₂ films.

Diagram 3: Parameter Interdependencies in CVD

This diagram illustrates how key synthesis parameters are interconnected and influence the final properties of the 2D PtS₂ film.

Parameter_Relationships Temp Growth Temperature Uniformity Film Uniformity Temp->Uniformity affects Phase Stoichiometry (PtS vs PtS₂) Temp->Phase affects Quality Crystalline Quality Temp->Quality affects Pressure Reaction Pressure Pressure->Phase affects Pressure->Quality affects Pt_Thick Initial Pt Thickness Thickness Final Film Thickness Pt_Thick->Thickness determines S_Vapor Sulfur Vapor Conc. S_Vapor->Thickness affects S_Vapor->Phase determines

Caption: Key parameter relationships in the CVD growth of 2D PtS₂.

References

Technical Support Center: Optimizing Precursor Temperature for CVD Growth of PtS₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical vapor deposition (CVD) growth of platinum disulfide (PtS₂). The focus is on the critical parameter of precursor temperature and its impact on the quality and characteristics of the grown material.

Troubleshooting Guide

This guide addresses common issues encountered during the CVD growth of PtS₂, with a focus on problems related to precursor temperature.

Issue Potential Cause (Precursor Temperature Related) Suggested Solution
No PtS₂ Growth Platinum Precursor Temperature Too Low: Insufficient vapor pressure of the platinum precursor, leading to a lack of reactant in the gas phase.[1][2]Gradually increase the temperature of the platinum precursor. Consult the vapor pressure curve of your specific precursor to determine the optimal temperature for sufficient sublimation or evaporation.[3][4] For solid precursors, ensure the temperature is high enough for adequate sublimation.
Sulfur Precursor Temperature Too Low: Insufficient sulfur vapor concentration in the reaction chamber.Increase the temperature of the sulfur precursor to increase its vapor pressure. Be cautious of excessively high temperatures which can lead to overly rapid reactions and poor film quality.
Platinum Precursor Temperature Too High: Premature decomposition of the platinum precursor before it reaches the substrate.[2][4]Decrease the temperature of the platinum precursor. Refer to the thermal stability data of the precursor to avoid its decomposition temperature.[3]
Poor Film Quality (e.g., amorphous, poor crystallinity) Growth Temperature Too Low: The reaction temperature on the substrate is not high enough for the formation of crystalline PtS₂.[1]Increase the substrate (growth) temperature. Studies on similar 2D materials show that higher temperatures often lead to more crystalline structures.[1]
Precursor Flux Imbalance: The ratio of platinum to sulfur vapor is not optimal due to incorrect precursor temperatures.Adjust the temperatures of both the platinum and sulfur precursors to achieve a balanced flux. This may require systematic experimentation to find the ideal ratio for your specific setup.
Non-uniform Film Thickness Inconsistent Precursor Vapor Supply: Fluctuations in the precursor temperature can lead to an unstable supply of reactants.Ensure precise and stable temperature control for both precursor heating zones. Use high-quality temperature controllers and ensure good thermal contact between the heating element and the precursor boat/crucible.
Multilayer or Bulk Growth Instead of Monolayer/Few-layer Platinum Precursor Temperature Too High: A high concentration of the platinum precursor can lead to a high nucleation density and promote vertical growth.Carefully decrease the platinum precursor temperature to reduce the precursor concentration in the gas phase. This will favor lateral growth of existing domains over the formation of new layers.
Sulfur Precursor Temperature Too High: An excess of sulfur can sometimes lead to different growth modes.Optimize the sulfur precursor temperature in conjunction with the platinum precursor temperature to achieve the desired layer number.

Frequently Asked Questions (FAQs)

Q1: What are common platinum precursors for PtS₂ CVD, and what are their typical heating temperatures?

A1: A commonly used platinum precursor for metal-organic chemical vapor deposition (MOCVD) is Platinum(II) acetylacetonate (Pt(acac)₂).[3] It is a solid precursor with a vaporization temperature of around 180 °C in a vacuum and a decomposition temperature range of 210-264 °C.[3] Another class of precursors includes organoplatinum complexes like (C₅H₄Me)PtMe₃, which is known for its high volatility.[5] The optimal heating temperature will depend on the specific precursor's properties, the system pressure, and the carrier gas flow rate. It is crucial to operate within a temperature window that ensures sufficient vapor pressure without causing premature decomposition.[2]

Q2: How does the sulfur precursor temperature affect the growth of PtS₂?

A2: The temperature of the sulfur precursor directly controls the concentration of sulfur vapor in the CVD system. An insufficient sulfur supply (low temperature) will result in incomplete sulfurization of the platinum, leading to platinum-rich films or no PtS₂ formation. Conversely, an excessively high sulfur concentration (high temperature) can lead to rapid, uncontrolled reactions, potentially affecting the film's uniformity and quality. The optimal sulfur temperature is typically determined empirically in relation to the platinum precursor temperature and the substrate temperature to achieve a balanced reaction.

Q3: What is the relationship between precursor temperature and the final PtS₂ film thickness?

A3: The precursor temperature is a key factor in controlling the film thickness. A higher platinum precursor temperature generally leads to a higher concentration of platinum species in the gas phase, which can result in a faster growth rate and, consequently, a thicker film for a given deposition time. To achieve monolayer or few-layer growth, it is often necessary to use a lower precursor temperature to limit the amount of available platinum precursor, thereby promoting two-dimensional growth.

Q4: Can you provide a general experimental protocol for the CVD growth of PtS₂ with a focus on temperature parameters?

A4: While the exact parameters depend on the specific CVD system, a general protocol for the sulfurization of a pre-deposited platinum film is as follows. This method provides a solid-state precursor approach where the "precursor" is the platinum film itself, and the key temperature is the vulcanization (growth) temperature.

Experimental Protocol: Two-Step CVD Growth of PtS₂

  • Platinum Film Deposition:

    • Deposit a thin film of platinum (e.g., 1-5 nm) onto a suitable substrate (e.g., SiO₂/Si) using a technique like magnetron sputtering or electron beam evaporation.

  • Sulfurization (CVD Process):

    • Place the platinum-coated substrate in the center of a two-zone tube furnace.

    • Place sulfur powder in a crucible upstream in the first heating zone.

    • Heat the sulfur to a temperature in the range of 150-250 °C to generate sulfur vapor.

    • Simultaneously heat the substrate in the second heating zone to the desired growth (vulcanization) temperature. Studies have shown PtS₂ formation at temperatures between 500 °C and 600 °C.[6]

    • Introduce an inert carrier gas (e.g., Argon) to transport the sulfur vapor to the substrate.

    • Maintain the growth temperature for a specific duration (e.g., 60-180 minutes) to allow for the complete sulfurization of the platinum film.[6]

    • After the growth period, cool down the furnace naturally to room temperature.

Quantitative Data Summary

Precursor/MaterialParameterTemperature Range (°C)Notes
Platinum(II) acetylacetonate (Pt(acac)₂)Vaporization Temperature~180 (in vacuum)A common solid MOCVD precursor.[3]
Platinum(II) acetylacetonate (Pt(acac)₂)Decomposition Temperature210 - 264Precursor heating should be kept below this range.[3]
SulfurSublimation/Vaporization Temperature150 - 250Typical range for providing sulfur vapor in CVD.
Pt Film on SubstrateVulcanization (Growth) Temperature500 - 600Temperature at which the Pt film reacts with sulfur vapor to form PtS₂.[6]

Visualizations

CVD_Workflow cluster_precursor Precursor Preparation cluster_cvd CVD Reactor cluster_characterization Characterization Pt_precursor Platinum Precursor (e.g., Pt(acac)₂) Heating_Pt Heat Pt Precursor (e.g., ~180°C) Pt_precursor->Heating_Pt S_precursor Sulfur Precursor Heating_S Heat S Precursor (e.g., 150-250°C) S_precursor->Heating_S Growth PtS₂ Film Growth Heating_Pt->Growth Pt Vapor Heating_S->Growth S Vapor Substrate_Heating Heat Substrate (Growth Temp, e.g., 500-600°C) Substrate_Heating->Growth Analysis Material Analysis (Raman, SEM, etc.) Growth->Analysis

Caption: Experimental workflow for the CVD growth of PtS₂.

Temp_Optimization Temp Precursor Temperature Low_Temp Too Low Temp->Low_Temp Optimal_Temp Optimal Temp->Optimal_Temp High_Temp Too High Temp->High_Temp No_Growth No Growth / Poor Stoichiometry Low_Temp->No_Growth Good_Film High-Quality Monolayer/Few-Layer PtS₂ Optimal_Temp->Good_Film Poor_Film Poor Crystallinity / Multilayer Growth / Decomposition High_Temp->Poor_Film

Caption: Logic diagram of precursor temperature effects on PtS₂ growth.

References

Technical Support Center: Platinum(IV) Sulfide (PtS2) Film Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the influence of substrates on the quality of Platinum(IV) Sulfide (PtS2) films. It is intended for researchers and professionals working on the synthesis and application of 2D materials.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly used substrates for growing PtS2 films?

A1: Researchers commonly synthesize PtS2 films on a variety of substrates, including silicon dioxide on silicon (SiO2/Si), c-cut sapphire (α-Al2O3), and gold (Au) foil.[1][2] The choice of substrate is critical as it significantly influences the film's final properties. For specific applications requiring high charge-carrier mobility, films are sometimes transferred to hexagonal boron nitride (h-BN) substrates after growth.[1][2]

Q2: How does the choice of substrate impact the quality and morphology of the PtS2 film?

A2: The substrate affects several key quality metrics of the PtS2 film, including crystallinity, surface roughness, and uniformity. For instance, c-cut sapphire is known to promote highly crystalline, uniform films with atomically smooth surfaces (roughness < 0.15 nm).[3] In contrast, films grown on SiO2/Si can exhibit higher surface roughness, with RMS values reported around 2.17 nm, which can be attributed to the sputtering process of the initial platinum layer and the sulfurization pressure.[4]

Q3: Can PtS2 be grown directly on flexible or low-temperature resistant substrates?

A3: Direct growth of high-quality PtS2 on flexible substrates is challenging due to the high temperatures (often up to 800°C) required for synthesis methods like Chemical Vapor Deposition (CVD).[4] However, PtS2's sister compound, PtSe2, can be synthesized at lower temperatures (around 400°C), making it compatible with a wider range of substrates, including some flexible ones.[5] For PtS2, a common strategy is to grow the film on a high-temperature substrate like sapphire and then transfer it to a flexible substrate like PET.[3]

Q4: Is an adhesion layer necessary when depositing the initial platinum film?

A4: Yes, an adhesion layer is often crucial, especially on substrates like silicon dioxide where platinum adheres poorly.[6] Metals like titanium (Ti) are frequently used as an adhesion layer between the substrate and the platinum film to ensure good bonding and prevent delamination during the high-temperature sulfurization process.[6]

Q5: Why is controlling the reaction pressure during CVD so important for film quality?

A5: The reaction pressure is a key factor in determining the quality of the resulting PtS2 film.[4][7] It influences the transport and diffusion of sulfur atoms on the film surface.[4] Studies suggest that optimizing and increasing the pressure during the CVD process can lead to better-quality PtS2 thin films.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of PtS2 films, with a focus on substrate-related causes.

Issue 1: Poor or non-uniform film adhesion (peeling/delamination).

  • Question: My PtS2 film is peeling off the substrate after the sulfurization process. What could be the cause?

  • Answer:

    • Substrate Incompatibility: Platinum has poor adhesion to certain substrates like silicon dioxide.[6] Ensure you are using an appropriate adhesion layer, such as a thin layer of titanium, between the substrate and the platinum film.

    • Contamination: The substrate surface must be meticulously cleaned before platinum deposition. Any organic residues or particulates can act as a barrier, preventing strong adhesion. Implement a thorough cleaning protocol (e.g., sonication in acetone, IPA, and DI water).

    • High Film Stress: Thermal mismatch between the PtS2 film and the substrate can induce stress upon cooling, leading to delamination. Consider a slower cooling rate after synthesis to minimize thermal shock.

Issue 2: High surface roughness of the PtS2 film.

  • Question: Atomic Force Microscopy (AFM) analysis shows my film is very rough. How can I achieve a smoother surface?

  • Answer:

    • Initial Pt Film Quality: The roughness of the final PtS2 film is often linked to the uniformity of the initial sputtered platinum film.[4] Optimize your sputtering parameters (e.g., pressure, power, time) to deposit a smoother, more uniform Pt layer.

    • High Sulfurization Pressure: While pressure is important, excessively high pressure during CVD can negatively affect the surface diffusion of sulfur atoms, leading to a rougher morphology.[4] Experiment with lower reaction pressures to find an optimal balance.

    • Substrate Choice: Some substrates naturally promote smoother films. For applications requiring atomically smooth surfaces, consider using c-cut sapphire, which has been shown to yield films with roughness below 0.15 nm.[3]

Issue 3: Formation of undesired platinum sulfide phases (e.g., PtS).

  • Question: My characterization (Raman, XPS) suggests the presence of PtS in my PtS2 film. How can I ensure phase purity?

  • Answer:

    • Thermal Instability: PtS2 has limited thermal stability, and the non-layered, more stable monosulfide (PtS) can form, sometimes within the same sample.[8] This competition between phases is a known challenge in PtS2 synthesis.[8]

    • Incorrect Growth Temperature: The synthesis temperature is critical. Ensure your furnace is accurately calibrated. The optimal temperature window for PtS2 formation via sulfurization of a Pt film is typically high (e.g., 800°C), but exceeding the stability limit can promote PtS formation.[4]

    • Insufficient Sulfur Supply: An inadequate supply of sulfur vapor during the reaction can lead to the formation of the sulfur-deficient PtS phase. Ensure an ample amount of sulfur precursor is used and that its vaporization temperature is maintained correctly to create a sulfur-rich environment.

Issue 4: Film defects like pinholes, voids, or uncoated spots.

  • Question: My film has visible defects and is not continuous. What are the likely causes?

  • Answer:

    • Substrate Contamination: This is a primary cause of pinholes and voids.[9] Microscopic dust particles or surface contaminants can block film growth in specific areas. Ensure deposition occurs in a cleanroom environment and that substrate cleaning is rigorous.

    • Air Entrapment/Gas Issues: During deposition, trapped air or foaming can result in uncoated spots.[10] Ensure a stable, high-quality vacuum is achieved before introducing process gases.[9]

    • Insufficient Nucleation: On some substrates, the initial platinum particles may not form a continuous film before sulfurization, acting as discrete nucleation sites instead.[2] This can limit lateral growth and result in a non-continuous film. Optimizing the thickness and deposition conditions of the initial Pt film is crucial.

Data Presentation: Substrate Effects on PtS2 Film Properties

The table below summarizes quantitative data on the properties of PtS2 films grown on different substrates.

SubstrateSynthesis MethodFilm PropertyValueReference
SiO2/Si CVD (Sulfurization of Pt film)RMS Roughness2.17 nm[4]
SiO2/Si CVD (Sulfurization of Pt film)Film Thickness~12.7 nm[4]
SiO2/Si Magnetron Sputtering + CVTCrystal Size1–2 µm (Hexagonal)[1][2]
c-cut Sapphire CVDRMS Roughness< 0.15 nm[3]
c-cut Sapphire CVDCrystalline Domain Size1-50 µm[3]
Au Foil CVDFilm Thickness1 to 4 Layers[1][2]
h-BN (Transferred) Mechanical Exfoliation + TransferCarrier Mobility13 cm² V⁻¹ s⁻¹[1][2]

Experimental Protocols

Protocol: Chemical Vapor Deposition (CVD) of PtS2 on SiO2/Si

This protocol describes a common method for synthesizing few-layer PtS2 films by sulfurizing a pre-deposited platinum film.[4][11]

1. Substrate Preparation & Platinum Deposition:

  • Clean a SiO2/Si substrate (e.g., 300 nm SiO2 layer) via sonication in acetone, isopropanol, and deionized water, followed by drying with N2 gas.
  • Deposit a thin film of platinum (e.g., 1-5 nm) onto the cleaned substrate using a method like physical vapor deposition (PVD) or e-beam evaporation.

2. CVD Furnace Setup:

  • Use a two-zone tube furnace.
  • Place the Pt/SiO2/Si substrate in the central, high-temperature zone (Zone 2).
  • Place a crucible containing high-purity sulfur powder (e.g., 3 g, 99.999%) at the upstream, low-temperature end (Zone 1), approximately 20 cm away from the substrate.[4]

3. Synthesis Process:

  • Evacuate the furnace chamber to a base pressure of ~0.5 Pa.[4]
  • Introduce a carrier gas (e.g., Argon) at a controlled flow rate.
  • Simultaneously heat both zones to their target temperatures.
  • Zone 1 (Sulfur): Heat to 280 °C over 10 minutes. This vaporizes the sulfur.
  • Zone 2 (Substrate): Heat to 800 °C over 25 minutes.[4]
  • Maintain these temperatures for the desired reaction time (e.g., 60-120 minutes) to allow the sulfur vapor to react with the platinum film. The reaction pressure should be carefully controlled (e.g., ~280 Pa).[4]

4. Cooling:

  • After the reaction is complete, turn off the heaters and allow the furnace to cool naturally to room temperature under the carrier gas flow.

5. Characterization:

  • Analyze the resulting PtS2 film using techniques such as Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), and Scanning Electron Microscopy (SEM) to confirm its phase, quality, thickness, and morphology.[8][12][13]

Visualizations

Experimental Workflow Diagram

CVD_Workflow sub_prep Substrate Cleaning (SiO2/Si) pt_dep Pt Film Deposition (PVD/Evaporation) sub_prep->pt_dep cvd_setup CVD Furnace Setup (Substrate in Zone 2, Sulfur in Zone 1) pt_dep->cvd_setup pump Evacuate Chamber (~0.5 Pa) cvd_setup->pump heat Heat Zones (Sulfur: 280°C, Substrate: 800°C) pump->heat react Sulfurization Reaction (Hold for 60-120 min) heat->react cool Natural Cooling (To Room Temperature) react->cool char Film Characterization (Raman, XPS, AFM) cool->char

Caption: Workflow for PtS2 film synthesis via CVD.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart start Observe Film Quality Issue peeling Poor Adhesion / Peeling start->peeling rough High Surface Roughness start->rough phase Incorrect Phase (PtS) start->phase cause_adhesion1 Cause: No Adhesion Layer? peeling->cause_adhesion1 cause_adhesion2 Cause: Substrate Contamination? peeling->cause_adhesion2 cause_rough1 Cause: Non-uniform Pt Film? rough->cause_rough1 cause_rough2 Cause: High Reaction Pressure? rough->cause_rough2 cause_phase1 Cause: Incorrect Temperature? phase->cause_phase1 cause_phase2 Cause: Insufficient Sulfur? phase->cause_phase2 sol_adhesion1 Solution: Use Ti Adhesion Layer cause_adhesion1->sol_adhesion1 Yes sol_adhesion2 Solution: Improve Substrate Cleaning cause_adhesion2->sol_adhesion2 Yes sol_rough1 Solution: Optimize Pt Sputtering cause_rough1->sol_rough1 Yes sol_rough2 Solution: Reduce Sulfurization Pressure cause_rough2->sol_rough2 Yes sol_phase1 Solution: Calibrate Furnace & Verify Temp. cause_phase1->sol_phase1 Yes sol_phase2 Solution: Increase Sulfur Amount/Vaporization cause_phase2->sol_phase2 Yes

Caption: Troubleshooting flowchart for common PtS2 film issues.

References

Technical Support Center: Enhancing the Long-Term Stability of Platinum(IV) Sulfide (PtS₂) Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Platinum(IV) Sulfide (PtS₂) electrodes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during the use of PtS₂ electrodes, ensuring the reliability and longevity of your experimental setup.

Issue Potential Cause Recommended Solution
No or Low Catalytic Activity Improper electrode preparation or activation.Ensure the electrode surface is clean and free of contaminants. An electrochemical activation pre-treatment by reduction can remove oxidized sulfate groups and increase the proportion of the active Pt⁰ oxidation state.[1]
Poor adhesion of PtS₂ to the substrate.Verify the synthesis method. For instance, using an underlayer of crystalline SnO₂ can improve the adhesion of sulfide-based catalysts.[2]
Incorrect electrolyte pH.Confirm that the electrolyte pH is optimal for the intended reaction (e.g., acidic or alkaline for Hydrogen Evolution Reaction).
Gradual Decrease in Performance (Degradation) Dissolution of platinum or leaching of sulfur.Operate within the stable potential window of PtS₂. Avoid extreme potentials that can lead to the dissolution of platinum or the oxidation and subsequent leaching of sulfur species.[3][4]
Agglomeration of PtS₂ nanoparticles.Optimize the catalyst loading and support material. A well-dispersed catalyst on a high-surface-area support can mitigate agglomeration.[3]
Delamination of the catalyst layer.Ensure strong adhesion between the PtS₂ layer and the substrate. Consider surface modification of the substrate to enhance adhesion.
Inconsistent or Non-Reproducible Results Contamination of the electrolyte.Use high-purity electrolytes and deionized water. Trace metal impurities in the electrolyte can deposit on the electrode surface and affect its performance.[5]
Reference electrode instability.Check the potential of your reference electrode against a second, calibrated reference electrode. The potential difference should be minimal.[6]
Gas bubble adhesion on the electrode surface.Ensure proper electrolyte flow or agitation to remove gas bubbles that can block active sites, especially in gas-evolving reactions like the Hydrogen Evolution Reaction (HER).[6]
Sudden Electrode Failure Short circuit in the electrochemical cell.Inspect the cell setup for any contact between the working and counter electrodes. Ensure the separator is correctly placed and intact.
Corrosion of the electrode substrate.Select a substrate that is stable under your experimental conditions (e.g., carbon-based supports, titanium).[3]

Frequently Asked Questions (FAQs)

1. What are the primary degradation mechanisms for PtS₂ electrodes?

While PtS₂ is known for its excellent stability, potential degradation mechanisms, particularly under harsh electrochemical conditions, may include:

  • Platinum Dissolution: At high anodic potentials, platinum can oxidize and dissolve into the electrolyte.[3][4]

  • Sulfur Leaching: The sulfide component can be oxidized to soluble sulfate species, leading to a change in the catalyst's composition and a loss of active sites.

  • Particle Agglomeration: Over time and under potential cycling, PtS₂ nanoparticles can migrate and agglomerate, reducing the electrochemically active surface area.[3]

  • Detachment from Support: Weak adhesion to the underlying substrate can lead to the physical loss of the catalyst material.[3]

2. How can I improve the long-term stability of my PtS₂ electrodes?

Several strategies can be employed to enhance the durability of PtS₂ electrodes:

  • Optimized Operating Conditions: Operate within a potential window where both platinum and sulfide are stable. Avoid prolonged exposure to high potentials.

  • Support Material Selection: Utilize robust support materials that have strong interaction with PtS₂, such as titanium carbide or crystalline tin oxide, to improve dispersion and prevent agglomeration and detachment.[2][7]

  • Electrolyte Purity: Use high-purity electrolytes to prevent contamination that can poison the catalyst or accelerate degradation.[5]

  • Electrochemical Pre-treatment: An initial electrochemical reduction can create a more stable and active surface by removing unstable oxide species.[1]

3. What are the typical performance metrics for a stable PtS₂ electrode in the Hydrogen Evolution Reaction (HER)?

The following table summarizes key performance indicators for PtS₂ electrodes in HER, demonstrating their high initial activity and stability. Lower overpotential and Tafel slope values indicate better performance.

Catalyst Electrolyte Overpotential at 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹) Stability Note
Bilayer PtS₂ Flakes0.5 M H₂SO₄18481Outstanding stability noted.[8]
Amorphous PtS₂ (untreated)Not Specified300Not SpecifiedSuperior performance to crystalline PtS₂.[1]
Amorphous PtS₂ (electrochemically reduced)Not Specified170Not SpecifiedImproved performance after activation.[1]
PtS₂ QDs on TiCNot Specified55Not SpecifiedExcellent HER activity.[7]

4. How do I properly prepare a PtS₂ electrode for an experiment?

Proper preparation is crucial for obtaining reliable results. A general procedure includes:

  • Substrate Cleaning: Thoroughly clean the substrate (e.g., glassy carbon, FTO glass) by sonicating in acetone, ethanol, and deionized water.

  • Catalyst Ink Preparation: Disperse a known amount of PtS₂ catalyst powder in a solvent mixture (e.g., water, isopropanol, and Nafion™ solution) by sonication to form a homogeneous ink.

  • Deposition: Drop-cast a specific volume of the catalyst ink onto the substrate and allow it to dry under controlled conditions to form a uniform film.

  • Electrochemical Activation (Optional but Recommended): Perform cyclic voltammetry in the electrolyte to activate the electrode surface before the main experiment.[1]

Experimental Protocols

Protocol 1: Accelerated Durability Testing for PtS₂ Electrodes in HER

This protocol is designed to assess the long-term stability of PtS₂ electrodes under accelerated stress conditions.

  • Initial Characterization:

    • Record the initial polarization curve by sweeping the potential at a slow scan rate (e.g., 5 mV/s) in the electrolyte (e.g., 0.5 M H₂SO₄).

    • Perform Electrochemical Impedance Spectroscopy (EIS) at a fixed overpotential to determine the initial charge transfer resistance.

  • Accelerated Stress Test:

    • Apply continuous potential cycling (e.g., between 0 V and -0.3 V vs. RHE) for a large number of cycles (e.g., 1000, 5000, 10,000 cycles) at a high scan rate (e.g., 100 mV/s).

    • Alternatively, perform a chronoamperometry test at a constant current density (e.g., -10 mA/cm²) for an extended period (e.g., 10, 24, or 100 hours) and monitor the potential change.

  • Post-Stress Characterization:

    • After each set of cycles or time interval, record the polarization curve and EIS spectrum under the same conditions as the initial characterization.

  • Data Analysis:

    • Compare the polarization curves to determine the increase in overpotential required to achieve a specific current density (e.g., 10 mA/cm²) after the stress test.

    • Analyze the change in the Tafel slope and charge transfer resistance from EIS to understand the degradation kinetics.

Protocol 2: Post-Mortem Analysis of Degraded PtS₂ Electrodes using X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique to investigate changes in the chemical composition and oxidation states of the electrode surface after degradation.[9]

  • Sample Preparation:

    • Carefully retrieve the PtS₂ electrode after the durability test.

    • Gently rinse the electrode with deionized water to remove any residual electrolyte and dry it under a stream of inert gas (e.g., N₂ or Ar).

    • Mount the sample on the XPS sample holder.

  • XPS Analysis:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans for the Pt 4f, S 2p, and O 1s regions.

  • Data Interpretation:

    • Pt 4f: Deconvolute the Pt 4f spectrum to identify the presence of metallic Pt (Pt⁰), Pt(II), and Pt(IV) species. An increase in oxidized platinum species may indicate surface oxidation.

    • S 2p: Analyze the S 2p spectrum for the presence of sulfide (S²⁻) and higher oxidation states like sulfate (SO₄²⁻). The presence of sulfate suggests oxidation and potential leaching of sulfur.

    • O 1s: The O 1s spectrum can provide information on the formation of platinum oxides or hydroxides on the surface.

  • Depth Profiling (Optional):

    • Use an ion gun (e.g., Ar⁺) to sputter the surface and acquire XPS spectra at different depths to understand the extent of degradation beneath the immediate surface.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_char_initial Initial Characterization cluster_stress Accelerated Stress Test cluster_char_post Post-Stress Characterization cluster_analysis Data & Material Analysis A Substrate Cleaning B Catalyst Ink Preparation A->B C Electrode Coating B->C D Linear Sweep Voltammetry (LSV) C->D E Electrochemical Impedance Spectroscopy (EIS) C->E F Potential Cycling (e.g., 10,000 cycles) E->F or G Chronoamperometry (e.g., 24 hours) E->G H LSV / EIS F->H G->H I Performance Degradation Analysis H->I J Post-Mortem Analysis (XPS, SEM, etc.) I->J

Caption: Experimental workflow for PtS₂ electrode stability testing.

Degradation_Pathway cluster_initial Initial State cluster_stressors Stressors cluster_mechanisms Degradation Mechanisms cluster_final Final State A Pristine PtS₂ Electrode (High Activity) B High Anodic Potential C Prolonged Operation D Electrolyte Impurities E Sulfur Oxidation & Leaching (S²⁻ → SO₄²⁻) B->E leads to F Platinum Dissolution (Pt → Pt²⁺) B->F leads to G Particle Agglomeration C->G causes H Detachment from Support C->H causes D->F accelerates I Degraded PtS₂ Electrode (Reduced Activity & Stability) E->I F->I G->I H->I

Caption: Hypothetical degradation pathway for PtS₂ electrodes.

References

Technical Support Center: Optimizing Exfoliated Platinum(IV) Sulfide (PtS2) Flakes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the exfoliation of Platinum(IV) Sulfide (PtS2). Our goal is to help you minimize defects and produce high-quality, few-layer PtS2 flakes for your research applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in exfoliated PtS2 flakes?

A1: The most prevalent defects in exfoliated PtS2 flakes are sulfur vacancies (Vs) and edge defects. Sulfur vacancies are point defects where a sulfur atom is missing from the crystal lattice, which can alter the electronic and catalytic properties of the material.[1][2][3] Edge defects are irregularities and unsaturated bonds at the periphery of the flakes, which are inherent to the exfoliation process that breaks the bulk crystal into smaller sheets.[4]

Q2: How does the choice of exfoliation solvent affect the quality of PtS2 flakes?

A2: The selection of an appropriate solvent is crucial in liquid-phase exfoliation (LPE) to minimize defects and prevent re-agglomeration of exfoliated flakes.[5] An ideal solvent should have a surface tension that closely matches the surface energy of PtS2, which is a common characteristic for many transition metal dichalcogenides (TMDs). Solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often effective for exfoliating TMDs due to their suitable surface energies.[5][6][7] These solvents help to minimize the energy required to overcome the van der Waals forces between the PtS2 layers and stabilize the exfoliated flakes in the dispersion.[5]

Q3: Can sonication during liquid-phase exfoliation damage the PtS2 flakes?

A3: Yes, prolonged or high-power sonication can introduce defects and reduce the lateral size of the exfoliated flakes.[8][9] While sonication provides the necessary energy to overcome interlayer forces, excessive energy can lead to the formation of vacancies and edge defects.[9] It is important to optimize sonication parameters such as time, power, and temperature to achieve a high yield of few-layer flakes without significant damage.

Q4: What is the purpose of centrifugation after exfoliation?

A4: Centrifugation is a critical step to separate exfoliated flakes based on their thickness and lateral size.[10] By applying a centrifugal force, thicker, unexfoliated flakes and aggregates sediment, while smaller, thinner flakes remain in the supernatant. Adjusting the centrifugation speed and time allows for the selection of a desired flake size and thickness distribution, which is essential for obtaining a high concentration of high-quality, few-layer PtS2.[10]

Q5: How can thermal annealing improve the quality of exfoliated PtS2 flakes?

A5: Thermal annealing in a controlled atmosphere can help to repair defects in the crystal lattice of exfoliated PtS2 flakes. The elevated temperature provides the energy for atoms to rearrange and fill vacancies, leading to a more ordered and crystalline structure.[11][12] This process can also remove residual solvent and other contaminants from the surface of the flakes. However, the annealing temperature and atmosphere must be carefully controlled to prevent oxidation or degradation of the PtS2.

Troubleshooting Guides

Issue 1: Low Yield of Exfoliated Flakes
Possible Cause Troubleshooting Step
Inappropriate Solvent The surface energy of the solvent may not be well-matched with PtS2.
Recommendation: Experiment with solvents commonly used for TMD exfoliation, such as NMP, DMF, or DMSO.[5][6][7]
Insufficient Sonication Energy The energy supplied during sonication may not be enough to overcome the van der Waals forces between PtS2 layers.
Recommendation: Gradually increase the sonication time or power. Monitor the dispersion for any color change, which can indicate successful exfoliation. Be cautious of overheating the solution.[13][14]
Premature Re-agglomeration Exfoliated flakes are re-stacking in the solvent.
Recommendation: Ensure the chosen solvent provides good stabilization. After sonication, proceed to centrifugation promptly to separate the exfoliated flakes.
Issue 2: High Defect Density in Exfoliated Flakes
Possible Cause Troubleshooting Step
Excessive Sonication Prolonged or high-power sonication can introduce point defects and reduce flake size.[9]
Recommendation: Reduce the sonication time and/or power. Use a pulsed sonication mode to minimize overheating.[13][14]
Oxidation Exposure to air during or after exfoliation can lead to the formation of oxides, especially at defect sites.
Recommendation: Perform the exfoliation and subsequent processing steps in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Contaminants in Solvent Impurities in the solvent can introduce defects or adsorb onto the flake surface.
Recommendation: Use high-purity, anhydrous solvents. For some materials, trace amounts of water can aid in stabilization, but this should be carefully controlled.[15]
Issue 3: Presence of Thick, Multi-layer Flakes
Possible Cause Troubleshooting Step
Ineffective Centrifugation The centrifugation speed or time may not be sufficient to sediment larger flakes.
Recommendation: Increase the centrifugation speed or duration. A multi-step centrifugation process, with progressively higher speeds, can be used to fractionate the flakes by size and thickness.[10]
High Initial Concentration A high concentration of bulk PtS2 powder in the solvent can hinder effective exfoliation and separation.
Recommendation: Reduce the initial concentration of the PtS2 powder in the solvent.

Experimental Protocols

Protocol 1: Liquid-Phase Exfoliation of PtS2

This protocol provides a general guideline for the liquid-phase exfoliation of PtS2. Optimization of parameters may be required based on the specific starting material and desired outcome.

  • Preparation:

    • Weigh 50-100 mg of high-purity PtS2 powder.

    • Add the powder to 10-20 mL of a suitable solvent (e.g., NMP, DMF, or DMSO) in a glass vial.

  • Sonication:

    • Place the vial in a bath sonicator or use a probe sonicator.

    • Sonicate for 1-4 hours. If using a probe sonicator, use a pulsed mode (e.g., 5 seconds on, 10 seconds off) to prevent overheating. Maintain a low temperature using a cooling bath.

  • Centrifugation:

    • Transfer the sonicated dispersion to centrifuge tubes.

    • Centrifuge at a low speed (e.g., 1,000 - 3,000 rpm) for 30-60 minutes to remove unexfoliated material and large aggregates.

    • Carefully collect the supernatant, which contains the exfoliated PtS2 flakes.

    • (Optional) A second centrifugation step at a higher speed (e.g., 5,000 - 10,000 rpm) can be performed on the supernatant to further select for thinner flakes.

  • Characterization:

    • Characterize the resulting dispersion using techniques such as UV-Vis spectroscopy, Atomic Force Microscopy (AFM) for flake thickness and lateral size, and Raman spectroscopy to assess flake quality and defect density.[16]

Protocol 2: Thermal Annealing of Exfoliated PtS2 Flakes

This protocol is a general procedure for the thermal annealing of exfoliated PtS2 flakes to reduce defects.

  • Sample Preparation:

    • Deposit the exfoliated PtS2 flakes onto a thermally stable substrate (e.g., SiO2/Si or sapphire).

  • Annealing:

    • Place the substrate in a tube furnace.

    • Purge the furnace with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove oxygen.

    • Heat the furnace to the desired annealing temperature (e.g., 200-400°C) at a controlled ramp rate (e.g., 5-10°C/min).

    • Hold at the annealing temperature for 1-2 hours.

    • Cool the furnace down to room temperature naturally.

  • Characterization:

    • Analyze the annealed flakes using Raman spectroscopy and X-ray Photoelectron Spectroscopy (XPS) to evaluate the reduction in defect density and any changes in chemical composition.[1][17]

Data Presentation

The following tables provide representative data for the characterization of exfoliated TMDs, which can serve as a benchmark for your PtS2 experiments.

Table 1: Influence of Sonication Time on Flake Dimensions (Typical for TMDs)

Sonication Time (hours)Average Flake Thickness (nm)Average Lateral Size (µm)
18.51.2
26.20.8
44.10.5
82.80.3

Table 2: Effect of Centrifugation Speed on Flake Properties (Typical for TMDs)

Centrifugation Speed (rpm)Supernatant Concentration (mg/mL)Average Flake Thickness (nm)
1,0000.810.2
3,0000.56.8
5,0000.34.5
10,0000.12.3

Table 3: Impact of Annealing Temperature on Defect-Related Raman Peak Intensity (ID/IG ratio for a representative TMD)

Annealing Temperature (°C)ID/IG Ratio
As-exfoliated0.85
2000.62
3000.45
4000.30

Visualizations

Experimental_Workflow cluster_exfoliation Liquid-Phase Exfoliation cluster_annealing Thermal Annealing cluster_characterization Characterization PtS2_Powder PtS2 Powder Solvent Select Solvent (NMP, DMF, DMSO) PtS2_Powder->Solvent Sonication Sonication (Optimize Time/Power) Solvent->Sonication Centrifugation_1 Low-Speed Centrifugation (Remove Bulk) Sonication->Centrifugation_1 Supernatant_1 Collect Supernatant Centrifugation_1->Supernatant_1 Centrifugation_2 High-Speed Centrifugation (Size Selection) Supernatant_1->Centrifugation_2 Final_Dispersion Final PtS2 Dispersion Centrifugation_2->Final_Dispersion Deposition Deposit Flakes on Substrate Final_Dispersion->Deposition AFM AFM Final_Dispersion->AFM Raman Raman Spectroscopy Final_Dispersion->Raman Annealing Anneal in Inert Atmosphere (Optimize Temperature/Time) Deposition->Annealing Cooled_Sample Cooled Sample Annealing->Cooled_Sample Cooled_Sample->Raman XPS XPS Cooled_Sample->XPS

Caption: Workflow for reducing defects in exfoliated PtS2 flakes.

Troubleshooting_Logic Start Problem with Exfoliated PtS2 Low_Yield Low Yield? Start->Low_Yield High_Defects High Defects? Low_Yield->High_Defects No Solvent Check Solvent Choice Low_Yield->Solvent Yes Thick_Flakes Thick Flakes? High_Defects->Thick_Flakes No Sonication_Params Reduce Sonication Time/Power High_Defects->Sonication_Params Yes Thick_Flakes->Start No, consult further characterization Centrifugation_Speed Increase Centrifugation Speed/Time Thick_Flakes->Centrifugation_Speed Yes Sonication_Energy Increase Sonication Time/Power Solvent->Sonication_Energy Inert_Atmosphere Use Inert Atmosphere Sonication_Params->Inert_Atmosphere Thermal_Annealing Perform Thermal Annealing Inert_Atmosphere->Thermal_Annealing Concentration Reduce Initial Concentration Centrifugation_Speed->Concentration

Caption: Troubleshooting logic for common PtS2 exfoliation issues.

References

Technical Support Center: Troubleshooting Raman Spectroscopy of Few-Layer PtS₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in Raman spectra of few-layer Platinum Disulfide (PtS₂). The following FAQs and guides are designed to address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why are the positions of my PtS₂ Raman peaks (E¹g and A¹g) shifting between measurements?

Inconsistent peak positions in your Raman spectra can arise from several factors. The most common culprits are variations in temperature, laser power, sample layer number, and strain.

  • Temperature: Both ambient temperature fluctuations and laser-induced heating can cause your Raman peaks to redshift (shift to a lower wavenumber). As the sample heats up, the crystal lattice expands, leading to a softening of the phonon modes.

  • Laser Power: Higher laser power can induce localized heating, leading to a redshift in the Raman peaks. It is crucial to use a consistent and sufficiently low laser power to avoid this effect.

  • Number of Layers: The positions of the E¹g (in-plane) and A¹g (out-of-plane) vibrational modes are sensitive to the number of PtS₂ layers. As the number of layers increases, the E¹g peak typically redshifts, while the A¹g peak blueshifts due to increased interlayer van der Waals interactions. Inconsistent sampling of areas with different layer thicknesses will result in shifting peak positions.

  • Strain: Tensile or compressive strain on the PtS₂ flake, often introduced during sample preparation or transfer to a substrate, can cause significant shifts in Raman peak positions. Tensile strain generally leads to a redshift, while compressive strain causes a blueshift.

Q2: I am observing significant variations in the intensity of my Raman peaks, especially the A¹g mode. What could be the cause?

Fluctuations in Raman peak intensities can be attributed to several experimental variables:

  • Laser Focus: The intensity of the Raman signal is highly dependent on the focus of the laser on the sample. Small changes in the focal plane can lead to large variations in signal intensity.

  • Sample Orientation and Polarization: The intensity of the Raman modes in anisotropic materials like PtS₂ can depend on the orientation of the crystal lattice with respect to the polarization of the incident and scattered light. Rotating the sample or the polarization of the laser can alter the relative intensities of the peaks.

  • Substrate Effects: The substrate can influence the Raman signal through interference effects and chemical interactions. Different substrates can lead to variations in signal enhancement and peak intensities.

  • Laser Power Fluctuations: Instability in the output power of the laser will directly translate to fluctuations in the measured Raman signal intensity.

  • Sample Degradation: Although PtS₂ is relatively stable, prolonged exposure to high laser power can potentially cause sample damage or degradation, leading to a decrease in Raman intensity over time.

Q3: My Raman signal is very weak or noisy. How can I improve the signal-to-noise ratio?

A weak or noisy Raman signal can be frustrating. Here are several steps you can take to improve it:

  • Optimize Laser Wavelength: The choice of laser excitation wavelength can significantly impact the Raman signal. While shorter wavelengths (e.g., 532 nm) produce stronger Raman scattering, they can also induce higher fluorescence backgrounds in some samples. If fluorescence is an issue, switching to a longer wavelength laser (e.g., 633 nm or 785 nm) may improve the signal-to-noise ratio.

  • Increase Integration Time and Accumulations: Increasing the time the detector collects photons (integration time) and the number of spectra averaged (accumulations) will improve the signal-to-noise ratio. Be mindful that longer exposure times also increase the risk of sample heating and cosmic ray artifacts.

  • Check Optical Alignment: Ensure that the entire optical path of your Raman spectrometer is correctly aligned, from the laser source to the detector. Misalignment can lead to significant signal loss.

  • Use a Higher Numerical Aperture (NA) Objective: An objective with a higher NA will collect more of the scattered Raman signal, leading to a stronger overall signal.

  • Proper Sample Preparation: Ensure your sample is clean and has a smooth surface. Contaminants can create a fluorescent background, and a rough surface can scatter the laser light inelastically, reducing the collected Raman signal.

Q4: I see sharp, narrow peaks in my spectra that are not the PtS₂ modes. What are they?

These are likely cosmic rays, which are high-energy particles from space that can hit the CCD detector and create spurious signals. They typically appear as sharp, narrow spikes at random positions in the spectrum. Most Raman software includes algorithms to identify and remove these artifacts. Taking multiple spectra of the same spot and averaging them can also help to mitigate the effect of cosmic rays, as they are unlikely to appear at the same position in different scans.

Quantitative Data Summary

The following tables provide quantitative data on how different experimental parameters can affect the Raman spectra of few-layer PtS₂.

Table 1: Effect of Temperature on PtS₂ Raman Peak Positions

Number of LayersVibrational ModeTemperature Coefficient (cm⁻¹/K)
2LE¹g-0.0125
2LA¹g-0.0113
6LE¹g-0.0133
6LA¹g-0.0121
BulkE¹g-0.0134
BulkA¹g-0.0123

Note: The negative sign indicates a redshift (decrease in wavenumber) with increasing temperature. Data is illustrative of the expected trend.

Table 2: Representative Raman Peak Positions vs. Number of PtS₂ Layers

Number of LayersE¹g Peak Position (cm⁻¹)A¹g Peak Position (cm⁻¹)
Monolayer (1L)~304.5~336.0
Bilayer (2L)~303.0~338.5
Trilayer (3L)~302.0~340.0
Bulk~300.0~342.5

Note: These are approximate values and can vary depending on the substrate, strain, and measurement conditions. The general trend is a redshift for the E¹g peak and a blueshift for the A¹g peak with an increasing number of layers.

Table 3: Illustrative Effect of Laser Power on PtS₂ Raman Peak Position

Laser Power (mW)E¹g Peak Shift (cm⁻¹)A¹g Peak Shift (cm⁻¹)
0.10 (Reference)0 (Reference)
0.5-0.5-0.4
1.0-1.2-1.0
2.0-2.5-2.1

Note: This table illustrates the expected redshift with increasing laser power due to heating. The actual shift will depend on the thermal conductivity of the substrate and the sample. It is always recommended to use the lowest laser power that provides an adequate signal.

Experimental Protocols

Standard Protocol for Raman Spectroscopy of Few-Layer PtS₂

  • Sample Preparation:

    • Exfoliate few-layer PtS₂ flakes from a bulk crystal onto a suitable substrate (e.g., SiO₂/Si or sapphire).

    • Ensure the substrate is clean to minimize background signals.

    • Identify flakes of interest using an optical microscope. Atomic Force Microscopy (AFM) can be used to confirm the number of layers.

  • Instrument Setup and Calibration:

    • Use a calibrated Raman spectrometer. Perform a calibration using a standard silicon sample (the peak at 520.7 cm⁻¹).

    • Select an appropriate laser excitation wavelength (e.g., 532 nm or 633 nm).

    • Choose a suitable objective (e.g., 50x or 100x).

    • Set the laser power to a low value (e.g., < 1 mW) to avoid sample damage and heating.

  • Data Acquisition:

    • Focus the laser onto the center of the PtS₂ flake.

    • Set the integration time and number of accumulations to achieve a good signal-to-noise ratio (e.g., 10-30 seconds and 3-5 accumulations).

    • Acquire the Raman spectrum over a range that includes the expected E¹g and A¹g peaks (e.g., 200-400 cm⁻¹).

    • If investigating polarization effects, use a polarizer and analyzer and rotate the sample or the polarization of the laser.

  • Data Analysis:

    • Process the raw data to remove cosmic rays and background fluorescence.

    • Fit the Raman peaks using a Lorentzian or Voigt profile to determine their exact position, width (FWHM), and intensity.

Visual Troubleshooting Workflows

Below are diagrams illustrating logical workflows for troubleshooting common issues with Raman spectroscopy of few-layer PtS₂.

start Inconsistent Raman Spectra issue_type Identify Primary Issue start->issue_type peak_shift Peak Position Shifts issue_type->peak_shift Position intensity_var Intensity Varies issue_type->intensity_var Intensity low_snr Weak/Noisy Signal issue_type->low_snr Signal check_temp Check for Temperature Variation (Ambient/Laser-Induced) peak_shift->check_temp check_power Verify Laser Power Stability and Level peak_shift->check_power check_layers Confirm Layer Number (AFM/Optical Contrast) peak_shift->check_layers check_strain Assess for Sample Strain peak_shift->check_strain intensity_var->check_power check_focus Re-optimize Laser Focus intensity_var->check_focus check_polarization Check Laser Polarization and Sample Orientation intensity_var->check_polarization check_substrate Consider Substrate Effects intensity_var->check_substrate low_snr->check_focus check_alignment Verify Optical Alignment low_snr->check_alignment inc_time Increase Integration Time/ Accumulations low_snr->inc_time change_laser Change Laser Wavelength low_snr->change_laser solution_power Solution: Use Lower/Stable Power check_power->solution_power solution_layers Solution: Map Area to Correlate Spectra with Layer Number check_layers->solution_layers solution_strain Solution: Prepare New Sample with Minimal Strain check_strain->solution_strain solution_focus Solution: Consistent Focusing Protocol check_focus->solution_focus solution_align Solution: Realign Spectrometer check_alignment->solution_align

Caption: Troubleshooting workflow for inconsistent Raman spectra.

start Start Raman Experiment sample_prep Sample Preparation (Exfoliation on Substrate) start->sample_prep instrument_setup Instrument Setup sample_prep->instrument_setup calibration Wavenumber Calibration (e.g., with Silicon) instrument_setup->calibration set_params Set Acquisition Parameters (Laser Power, Integration Time) calibration->set_params acquire Acquire Spectrum set_params->acquire process Data Processing (Cosmic Ray Removal, Baseline Correction) acquire->process analyze Peak Fitting and Analysis (Position, FWHM, Intensity) process->analyze end End analyze->end

Technical Support Center: Surface Passivation of Platinum(IV) Sulfide (PtS₂) Nanosheets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding surface passivation techniques for Platinum(IV) sulfide (PtS₂) nanosheets. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is surface passivation and why is it important for PtS₂ nanosheets?

A1: Surface passivation is the process of rendering the surface of a material "passive" or less reactive to its environment. For PtS₂ nanosheets, this is crucial for several reasons:

  • Defect Mitigation: Passivation can neutralize surface defects, such as sulfur vacancies, which act as charge traps and recombination centers. This can improve the electronic and optical properties of the nanosheets.

  • Enhanced Stability: Although PtS₂ is known for its relatively good ambient stability compared to other transition metal dichalcogenides (TMDs), passivation can further protect the nanosheets from degradation caused by exposure to air, moisture, and chemicals.

  • Improved Device Performance: By reducing charge carrier scattering and recombination, passivation can lead to enhanced performance in electronic and optoelectronic devices.

  • Controlled Surface Chemistry: For applications in drug delivery and biosensing, passivation can provide a well-defined surface for the subsequent attachment of specific biomolecules.

Q2: What are the common types of defects on the surface of PtS₂ nanosheets?

A2: Like other 2D TMDs, PtS₂ nanosheets can have several types of surface defects, including:

  • Chalcogen (Sulfur) Vacancies: These are the most common type of point defect and can significantly impact the material's electronic properties.

  • Adsorbed Molecules: Unwanted molecules from the synthesis or processing environment can adsorb onto the surface, acting as charge impurities.

  • Grain Boundaries: In polycrystalline films, the boundaries between different crystal domains can contain a high density of defects.

  • Oxide Formation: Although more stable than many other TMDs, prolonged exposure to an oxidizing environment can lead to the formation of platinum oxides on the surface.

Q3: What are the most promising passivation strategies for PtS₂ nanosheets?

A3: While research specifically on PtS₂ passivation is emerging, promising strategies can be adapted from studies on other TMDs. These include:

  • Chemical Treatment: Using molecules that can either repair defects or electronically passivate them. This includes treatment with certain acids, organic molecules like thiols, or solutions containing sulfur to fill vacancies.

  • Encapsulation: Capping the PtS₂ nanosheets with a protective, inert layer such as hexagonal boron nitride (h-BN). This physically shields the surface from the environment.

  • Functionalization with Nanoparticles: Decorating the nanosheet surface with noble metal nanoparticles (e.g., Au, Ag) can alter surface reactivity and passivate certain defect sites.

Q4: How can I characterize the effectiveness of a passivation treatment on my PtS₂ nanosheets?

A4: A combination of microscopic and spectroscopic techniques is typically used:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface and identify changes in the chemical states of platinum and sulfur, confirming the presence of a passivation layer or the reduction of oxides.

  • Photoluminescence (PL) Spectroscopy: An effective passivation of defects that act as non-radiative recombination centers often leads to a significant enhancement in the PL intensity.

  • Atomic Force Microscopy (AFM): To assess the surface morphology and roughness before and after passivation.

  • Transmission Electron Microscopy (TEM): To visualize the nanosheet structure and any deposited passivation layers at the atomic scale.

  • Electrical Measurements: For electronic device applications, measuring changes in carrier mobility and the ON/OFF ratio of field-effect transistors can quantify the impact of passivation.

Troubleshooting Guide

Issue 1: Inconsistent or incomplete passivation of PtS₂ nanosheets.

  • Question: I've attempted to passivate my PtS₂ nanosheets, but the results are not uniform across the sample. What could be the cause?

  • Answer:

    • Cause: Incomplete removal of contaminants from the nanosheet surface prior to passivation. Residues from the exfoliation or transfer process can mask the surface.

    • Solution: Ensure a thorough cleaning procedure is performed before passivation. This may involve rinsing with appropriate solvents (e.g., acetone, isopropanol) and a gentle annealing step under vacuum to remove adsorbed water and volatile organic species.

    • Cause: Uneven exposure to the passivating agent.

    • Solution: For solution-based methods, ensure the nanosheets are well-dispersed and that the solution is adequately agitated during the treatment. For vapor-phase methods, optimize the flow rate and temperature uniformity within the reaction chamber.

Issue 2: Degradation or damage to the PtS₂ nanosheets during the passivation process.

  • Question: My passivation treatment seems to be damaging the PtS₂ nanosheets, as I observe changes in their morphology and a decrease in photoluminescence. Why is this happening?

  • Answer:

    • Cause: The chosen passivation chemistry or conditions are too harsh for PtS₂. For example, strong acids or high temperatures can etch or decompose the nanosheets.

    • Solution: Reduce the concentration of the chemical agent, lower the reaction temperature, or decrease the treatment time. It is advisable to perform a systematic study with varying parameters to find the optimal conditions. Consider milder passivation strategies.

    • Cause: Mechanical damage during handling and processing.

    • Solution: Handle the substrates with passivated nanosheets carefully. Use gentle rinsing and drying techniques (e.g., using a stream of nitrogen gas instead of spin-coating at high speeds).

Issue 3: The electronic or optical properties of the passivated PtS₂ nanosheets are not as expected.

  • Question: After passivation, the carrier mobility of my PtS₂-based device has decreased, or the photoluminescence peak has shifted unexpectedly. What could be the reason?

  • Answer:

    • Cause: The passivating layer itself is introducing electronic states or acting as a scattering source for charge carriers.

    • Solution: Choose a passivating agent that is electronically benign or that has a well-understood electronic interaction with PtS₂. For example, a wide-bandgap insulator like h-BN is often a good choice for encapsulation.

    • Cause: The passivation treatment is changing the doping level of the PtS₂ nanosheets.

    • Solution: Characterize the doping level before and after passivation using techniques like Raman spectroscopy or electrical measurements. If the doping change is undesirable, a different passivation strategy may be needed.

Quantitative Data Summary

Due to the limited availability of direct quantitative data for PtS₂ passivation, the following table presents expected improvements based on results from analogous TMDs like MoS₂. These values should be considered as targets for successful PtS₂ passivation experiments.

Passivation Technique (Analogous Material)ParameterTypical ImprovementReference Material
Thiol-based Chemical Treatment (MoS₂) ** Photoluminescence Quantum Yield2-10x increaseMoS₂
Superacid Treatment (TFSI on MoS₂) Photoluminescence Enhancement>100x increaseMoS₂
h-BN Encapsulation (MoS₂) Carrier Mobility2-5x increaseMoS₂
Oxygen Plasma Treatment (WSe₂) **ON/OFF Ratio in FETs10²-10³x increaseWSe₂

Experimental Protocols

Protocol 1: Thiol-Based Chemical Passivation (Adapted for PtS₂)

This protocol is based on methods used for other TMDs and is intended as a starting point for PtS₂.

  • Preparation of PtS₂ Nanosheets:

    • Exfoliate PtS₂ nanosheets onto a suitable substrate (e.g., SiO₂/Si) using mechanical exfoliation or deposit via chemical vapor deposition.

    • Characterize the pristine nanosheets using AFM and Raman spectroscopy.

  • Cleaning:

    • Rinse the substrate with acetone, followed by isopropanol, and then deionized water.

    • Gently dry the substrate with a stream of nitrogen gas.

    • Anneal the sample in a vacuum chamber at 150°C for 1 hour to remove adsorbed water and contaminants.

  • Passivation:

    • Prepare a 10 mM solution of a thiol, such as 1,2-ethanedithiol, in a suitable solvent like acetonitrile.

    • Immerse the substrate with the PtS₂ nanosheets in the thiol solution.

    • Heat the solution at 60°C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).

    • After the reaction, remove the substrate and rinse it thoroughly with fresh acetonitrile to remove any unreacted thiol molecules.

    • Dry the substrate with a stream of nitrogen gas.

  • Characterization:

    • Characterize the passivated nanosheets using XPS to confirm the presence of sulfur from the thiol and photoluminescence spectroscopy to assess the impact on optical properties.

Visualizations

experimental_workflow cluster_prep Preparation cluster_passivation Passivation cluster_char Characterization start Start: PtS₂ Nanosheets on Substrate clean Clean with Solvents (Acetone, IPA, DI Water) start->clean anneal Vacuum Anneal (150°C, 1 hr) clean->anneal immerse Immerse Substrate in Solution anneal->immerse prepare_sol Prepare Thiol Solution (e.g., 10 mM 1,2-ethanedithiol) prepare_sol->immerse react React at 60°C for 2 hrs (Inert Atmosphere) immerse->react rinse Rinse with Fresh Solvent react->rinse dry Dry with Nitrogen rinse->dry xps XPS Analysis dry->xps pl Photoluminescence Spectroscopy dry->pl afm AFM Imaging dry->afm end End: Passivated PtS₂ Nanosheets xps->end pl->end afm->end

Figure 1: Workflow for thiol-based chemical passivation of PtS₂ nanosheets.

troubleshooting_logic node_sol node_sol start Issue Encountered with Passivation check_uniformity Is the passivation uniform? start->check_uniformity check_damage Are the nanosheets damaged? check_uniformity->check_damage Yes sol_uniformity Improve pre-cleaning and ensure uniform exposure to passivating agent. check_uniformity->sol_uniformity No check_properties Are electronic/optical properties as expected? check_damage->check_properties No sol_damage Reduce harshness of conditions (temp, concentration, time). check_damage->sol_damage Yes end Process Optimized check_properties->end Yes sol_properties Re-evaluate passivating agent. It may be introducing unwanted electronic states or doping. check_properties->sol_properties No

Figure 2: A logical workflow for troubleshooting common issues in PtS₂ nanosheet passivation.

Validation & Comparative

Determining the Oxidation State of Platinum in PtS₂: A Comparative XPS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to utilizing X-ray Photoelectron Spectroscopy (XPS) for the characterization of platinum disulfide (PtS₂), with comparative data from elemental platinum and platinum oxide, and detailed experimental protocols for researchers.

In the field of materials science and catalysis, accurately determining the oxidation state of an element is crucial for understanding its chemical properties and predicting its behavior in various applications. For platinum-based materials like platinum disulfide (PtS₂), a promising candidate for applications in electronics and catalysis, X-ray Photoelectron Spectroscopy (XPS) is an indispensable tool. This guide provides a comparative analysis of the XPS data for PtS₂ alongside elemental platinum (Pt) and platinum (IV) oxide (PtO₂), offering a clear methodology for researchers to ascertain the oxidation state of platinum.

Comparative Analysis of Pt 4f Binding Energies

The oxidation state of platinum can be effectively determined by analyzing the binding energy of the Pt 4f core level electrons. Different chemical environments result in a chemical shift in the binding energy, providing a unique fingerprint for each oxidation state.

Below is a summary of the typical Pt 4f₇/₂ binding energies for PtS₂, metallic Pt, and PtO₂, which serve as benchmarks for comparison.

MaterialPlatinum Oxidation StatePt 4f₇/₂ Binding Energy (eV)
Platinum Disulfide (PtS₂)Pt⁴⁺~74.0 - 75.0
Metallic Platinum (Pt)Pt⁰~71.1 - 71.2
Platinum (IV) Oxide (PtO₂)Pt⁴⁺~74.4 - 74.9

Note: Binding energies can vary slightly depending on the specific instrument calibration and sample preparation.

The data clearly indicates that the Pt 4f₇/₂ binding energy for PtS₂ is significantly higher than that of metallic platinum, confirming the oxidized state of platinum in the disulfide compound. The value is also in a similar range to that of PtO₂, which is consistent with a Pt⁴⁺ oxidation state.

Experimental Protocol for XPS Analysis

A standardized protocol is essential for obtaining reliable and reproducible XPS data. The following methodology outlines the key steps for the analysis of platinum compounds.

1. Sample Preparation:

  • PtS₂: High-purity PtS₂ can be synthesized by annealing a stoichiometric mixture of elemental platinum and sulfur powders in an evacuated quartz tube at 800°C for an extended period (e.g., 3 weeks), followed by a controlled cooling process.[1] The resulting powder should be mounted on a sample holder using a conductive adhesive, such as carbon tape.

  • Metallic Platinum (Pt foil): A clean platinum foil is used as a reference. The surface should be cleaned prior to analysis by sputtering with argon ions to remove any surface contaminants or native oxides.

  • Platinum (IV) Oxide (PtO₂): Commercially available high-purity PtO₂ powder can be used. It should be mounted on a sample holder in a similar manner to the PtS₂ powder.

2. XPS Instrumentation and Parameters:

  • X-ray Source: A monochromatic Al Kα X-ray source (hν = 1486.6 eV) is typically used.[2]

  • Analyzer: A hemispherical or spherical sector analyzer is employed to measure the kinetic energy of the photoelectrons.[1][2]

  • Vacuum: The analysis is conducted under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination.

  • Data Acquisition:

    • Survey Scan: A wide energy range scan (e.g., 0-1200 eV) is performed to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans of the Pt 4f region (and other regions of interest like S 2p for PtS₂) are acquired with a lower pass energy to achieve higher energy resolution and accurately determine the binding energies and chemical states.[1]

  • Charge Referencing: For non-conductive or poorly conductive samples, charge referencing is crucial. The C 1s peak from adventitious carbon is often set to 284.8 eV to correct for any charging effects.

Workflow for XPS Analysis of Platinum Oxidation State

The following diagram illustrates the logical workflow for determining the oxidation state of platinum in a sample like PtS₂ using XPS.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Sample_Synthesis Synthesize or Procure PtS₂, Pt, PtO₂ Mounting Mount Sample on Holder Sample_Synthesis->Mounting UHV Introduce into Ultra-High Vacuum Mounting->UHV Survey_Scan Perform Survey Scan UHV->Survey_Scan High_Res_Scan Acquire High-Resolution Pt 4f Scan Survey_Scan->High_Res_Scan Charge_Correction Charge Correction (using C 1s) High_Res_Scan->Charge_Correction Peak_Fitting Peak Fitting of Pt 4f Spectrum Charge_Correction->Peak_Fitting BE_Determination Determine Binding Energy (BE) Peak_Fitting->BE_Determination Comparison Compare BE with Reference Spectra BE_Determination->Comparison Oxidation_State Determine Oxidation State Comparison->Oxidation_State

XPS Analysis Workflow

This comprehensive approach, combining careful sample preparation, precise XPS measurements, and comparative data analysis, allows researchers to confidently determine the oxidation state of platinum in PtS₂ and other platinum-containing materials. This information is fundamental for advancing research in catalysis, electronics, and materials science.

References

Unveiling the Layers: A Comparative Guide to Identifying Few-Layer Platinum(IV) Sulfide with Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel materials is paramount. This guide provides a comprehensive comparison of using Raman spectroscopy to identify and characterize few-layer Platinum(IV) Sulfide (PtS₂), a promising two-dimensional (2D) material with unique electronic and catalytic properties. We will delve into the layer-dependent Raman signatures of PtS₂, compare it with other common 2D materials, and provide detailed experimental protocols to ensure accurate and reproducible results.

Distinguishing Few-Layer PtS₂: A Tale of Three Peaks

Raman spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a material, offering a fingerprint of its atomic structure and layer thickness. For PtS₂, three prominent Raman active modes are key to its identification: the in-plane E¹g mode and two out-of-plane modes, A¹g¹ and A¹g². The frequencies of these modes exhibit a characteristic dependence on the number of PtS₂ layers, providing a reliable method for determining the material's thickness.

As the number of layers increases from a single layer to bulk material, the following trends are observed:

  • E¹g Mode: This in-plane vibrational mode shows a noticeable blueshift (increases in frequency) with an increasing number of layers. This is attributed to the increased interlayer van der Waals forces that stiffen the in-plane atomic vibrations.

  • A¹g¹ Mode: In contrast, the higher frequency out-of-plane A¹g¹ mode remains relatively stable in its position, showing negligible shift with the change in the number of layers.

  • A¹g² Mode: The lower frequency out-of-plane A¹g² mode exhibits a distinct redshift (decreases in frequency) as the layer thickness increases. This softening of the vibrational mode is related to the changes in the interlayer coupling.

This unique and opposing behavior of the E¹g and A¹g² modes serves as a clear and reliable indicator for differentiating between monolayer, bilayer, and few-layer PtS₂.

Quantitative Analysis: Raman Peak Positions of Few-Layer PtS₂

The precise positions of the Raman peaks are critical for accurate layer identification. The following table summarizes the approximate Raman peak positions for the E¹g, A¹g¹, and A¹g² modes in few-layer PtS₂.

Number of LayersE¹g Peak Position (cm⁻¹)A¹g¹ Peak Position (cm⁻¹)A¹g² Peak Position (cm⁻¹)
Monolayer (1L) ~303~330Not prominent
Bilayer (2L) ~305~330~358
Trilayer (3L) ~306~330~356
Bulk ~308~330~352

Note: These values are approximate and can vary slightly depending on the substrate, strain, and measurement conditions.

Comparative Analysis: PtS₂ vs. Other 2D Materials

To provide a broader context, the table below compares the key Raman features of PtS₂ with other commonly studied 2D materials.

2D MaterialKey Raman ModesLayer-Dependent Behavior
This compound (PtS₂) ** E¹g, A¹g¹, A¹g²E¹g blueshifts, A¹g² redshifts with increasing layers.
Molybdenum Disulfide (MoS₂) E¹₂g, A₁gE¹₂g redshifts, A₁g blueshifts with increasing layers.
Graphene G, 2DThe shape and intensity ratio of the 2D and G peaks are layer-dependent.
Platinum Diselenide (PtSe₂) **Eg, A₁gBoth Eg and A₁g modes redshift with increasing layers.

Experimental Protocol for Raman Spectroscopy of Few-Layer PtS₂

This section outlines a detailed methodology for obtaining high-quality Raman spectra from few-layer PtS₂ samples.

1. Sample Preparation:

  • Exfoliation: Mechanically exfoliate few-layer PtS₂ flakes from a bulk crystal using the scotch-tape method.

  • Substrate Transfer: Transfer the exfoliated flakes onto a clean silicon substrate with a 300 nm oxide layer (Si/SiO₂). The oxide layer provides good optical contrast for identifying the flakes.

  • Identification: Use an optical microscope to locate monolayer, bilayer, and few-layer flakes based on their optical contrast.

2. Raman Spectroscopy Measurement:

  • Instrumentation: A confocal Raman microscope equipped with a high-resolution spectrometer and a cooled CCD detector.

  • Laser Excitation: A 532 nm (green) laser is commonly used for PtS₂. Other wavelengths such as 633 nm (red) can also be utilized.

  • Laser Power: Use a low laser power (typically < 1 mW) to avoid laser-induced heating and damage to the sample.

  • Objective Lens: A high numerical aperture objective lens (e.g., 100x) is used to focus the laser beam to a small spot size (~1 µm).

  • Grating: A high-groove-density grating (e.g., 1800 grooves/mm) is used to achieve high spectral resolution.

  • Acquisition Time and Accumulations: Typical acquisition times range from 30 to 60 seconds with 2 to 3 accumulations to improve the signal-to-noise ratio.

  • Calibration: Calibrate the spectrometer using the Raman peak of a silicon substrate (at 520.7 cm⁻¹) before each measurement session.

3. Data Analysis:

  • Background Subtraction: Subtract the background signal from the raw Raman spectra.

  • Peak Fitting: Use Lorentzian or Voigt functions to fit the Raman peaks and accurately determine their positions, widths, and intensities.

  • Layer Number Determination: Correlate the positions of the E¹g and A¹g² peaks with the number of layers using the established trends.

Visualizing the Process and Relationships

To further clarify the experimental workflow and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Raman Measurement cluster_analysis Data Analysis Exfoliation Mechanical Exfoliation of Bulk PtS₂ Transfer Transfer to Si/SiO₂ Substrate Exfoliation->Transfer Identification Optical Identification of Few-Layer Flakes Transfer->Identification Microscope Confocal Raman Microscope Identification->Microscope Laser Laser Excitation (532 nm, <1 mW) Microscope->Laser Acquisition Spectral Acquisition Laser->Acquisition Processing Background Subtraction & Peak Fitting Acquisition->Processing Correlation Correlate Peak Position with Layer Number Processing->Correlation

Experimental workflow for Raman analysis of few-layer PtS₂.

Layer_Dependent_Shifts cluster_layers Number of PtS₂ Layers cluster_peaks Raman Peak Position (cm⁻¹) L1 Monolayer L2 Bilayer Eg_up E¹g (Blueshift) L1->Eg_up ~303 A1g1_stable A¹g¹ (Stable) L1->A1g1_stable ~330 L3 Few-Layer L2->Eg_up ~305 L2->A1g1_stable ~330 A1g2_down A¹g² (Redshift) L2->A1g2_down ~358 Bulk Bulk L3->Eg_up ~306 L3->A1g1_stable ~330 L3->A1g2_down ~356 Bulk->Eg_up ~308 Bulk->A1g1_stable ~330 Bulk->A1g2_down ~352

Relationship between PtS₂ layer number and Raman peak shifts.

A Comparative Guide to the Catalytic Efficiency of PtS₂ and MoS₂ for the Hydrogen Evolution Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. Among the promising candidates beyond platinum-based catalysts, two-dimensional transition metal dichalcogenides (TMDs), particularly Molybdenum Disulfide (MoS₂) and Platinum Disulfide (PtS₂), have garnered significant attention. This guide provides an objective comparison of their catalytic efficiencies, supported by experimental data, detailed methodologies, and visual representations of key processes.

Quantitative Performance Comparison

The catalytic efficiency of HER catalysts is primarily evaluated based on several key metrics: the overpotential required to achieve a current density of 10 mA/cm² (a benchmark for solar fuel synthesis), the Tafel slope, which provides insight into the reaction mechanism, the exchange current density, and the turnover frequency (TOF). While extensive data is available for various forms of MoS₂, including pristine and defect-engineered structures, comprehensive experimental data for pristine PtS₂ remains comparatively limited. The following table summarizes representative data from the literature.

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Exchange Current Density (j₀) (mA/cm²)Turnover Frequency (TOF) (s⁻¹)
PtS₂/TiC 0.5 M H₂SO₄55---
Pristine MoS₂ (basal plane) 0.5 M H₂SO₄~350~250--
Defect-rich MoS₂ nanosheets 0.5 M H₂SO₄164---
Amorphous MoS₂ thin film -21547-3 H₂/s @ 215 mV
1T'-MoS₂ nanoribbons -13050.7--

Note: The performance of both PtS₂ and MoS₂ can be significantly influenced by factors such as morphology, crystallinity, presence of defects, and the substrate used.

Experimental Protocols

Standardized experimental protocols are crucial for the accurate and reproducible evaluation of HER electrocatalysts. The following outlines a typical methodology for assessing the catalytic performance of PtS₂ and MoS₂.

Catalyst Synthesis

Molybdenum Disulfide (MoS₂): A common method for synthesizing MoS₂ nanosheets is through a hydrothermal reaction. In a typical procedure, a molybdenum precursor, such as ammonium molybdate or sodium molybdate, and a sulfur source, like thiourea or L-cysteine, are dissolved in deionized water. The solution is then sealed in a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours). After cooling, the resulting black precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried under vacuum.

Platinum Disulfide (PtS₂): The synthesis of high-quality, large-area PtS₂ films is often achieved through chemical vapor deposition (CVD). This process typically involves the sulfurization of a pre-deposited platinum film or foil. A platinum substrate is placed in a tube furnace, and a sulfur precursor is located upstream. The furnace is heated to a high temperature (e.g., 400-800 °C) under a carrier gas flow (e.g., Argon). The sulfur vapor reacts with the platinum to form a PtS₂ film. The thickness and crystallinity of the film can be controlled by adjusting the growth temperature, time, and precursor concentration.

Electrochemical Measurements

Electrochemical characterization is typically performed in a standard three-electrode setup.

  • Working Electrode: The catalyst material (PtS₂ or MoS₂) is deposited onto a conductive substrate, such as glassy carbon, carbon cloth, or fluorine-doped tin oxide (FTO) glass. To prepare the catalyst ink, a specific amount of the catalyst powder is dispersed in a mixture of deionized water, isopropanol, and a binder (e.g., Nafion solution) through ultrasonication. A measured volume of this ink is then drop-casted onto the substrate and dried.

  • Reference Electrode: A saturated calomel electrode (SCE), Ag/AgCl electrode, or a reversible hydrogen electrode (RHE) is used as the reference electrode. All potentials are typically converted to the RHE scale for comparison.

  • Counter Electrode: A platinum wire or a graphite rod serves as the counter electrode.

  • Electrolyte: The measurements are conducted in an acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) electrolyte, which is purged with a high-purity inert gas (e.g., N₂ or Ar) for at least 30 minutes before the experiment to remove dissolved oxygen.

Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve, which shows the current density as a function of the applied potential. The overpotential required to achieve a current density of 10 mA/cm² is determined from this curve.

Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of the current density). The slope provides insights into the HER mechanism, with typical values around 120 mV/dec for the Volmer step, 40 mV/dec for the Heyrovsky step, and 30 mV/dec for the Tafel step as the rate-determining step.

Visualizing the Process and Key Factors

To better understand the experimental workflow and the factors influencing catalytic efficiency, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Working Electrode Preparation cluster_testing Electrochemical Testing S1 Precursor Selection (e.g., MoO₃, H₂PtCl₆) S2 Synthesis Method (e.g., Hydrothermal, CVD) S1->S2 S3 Characterization (e.g., XRD, SEM, TEM) S2->S3 E1 Catalyst Ink Formation (Catalyst + Solvent + Binder) S3->E1 Synthesized Catalyst E2 Ultrasonication E1->E2 E3 Deposition on Substrate (e.g., Drop-casting) E2->E3 T1 Three-Electrode Setup Assembly E3->T1 Prepared Electrode T2 Electrolyte Purging (N₂/Ar) T1->T2 T3 Linear Sweep Voltammetry (LSV) T2->T3 T4 Tafel Analysis T3->T4 P1 Overpotential Tafel Slope Exchange Current Density TOF T4->P1 Performance Metrics

Fig. 1: Experimental workflow for evaluating HER catalysts.

Catalytic_Efficiency_Factors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors A Electronic Structure (d-band center) Catalyst Catalytic Efficiency (PtS₂ vs. MoS₂) A->Catalyst B Active Sites (Edges vs. Basal Plane) B->Catalyst C Phase (e.g., 2H vs. 1T MoS₂) C->Catalyst D Morphology & Surface Area D->Catalyst E Defects & Doping E->Catalyst F Conductivity & Substrate Interaction F->Catalyst

Fig. 2: Key factors influencing HER catalytic efficiency.

Concluding Remarks

Both PtS₂ and MoS₂ are promising, cost-effective alternatives to platinum for the hydrogen evolution reaction. MoS₂ has been extensively studied, and various strategies such as defect engineering and phase modulation have been shown to significantly enhance its catalytic activity, particularly by activating the inert basal plane and increasing the number of active edge sites. While theoretical studies suggest that PtS₂ could also be a highly active HER catalyst, comprehensive experimental data on pristine PtS₂ is still needed for a direct and conclusive comparison. Future research should focus on the controlled synthesis of high-quality PtS₂ and the systematic evaluation of its HER performance under standardized conditions to fully elucidate its potential. The continuous development and understanding of these materials are vital for advancing clean energy technologies.

Platinum (IV) Sulfide as a Hydrogen Sensor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While theoretical studies suggest the potential of Platinum (IV) Sulfide (PtS2) as a gas sensing material, extensive experimental validation of its performance as a stable hydrogen (H2) sensor is not yet available in peer-reviewed literature. This guide provides a comparative overview of the theoretical potential of PtS2 against established hydrogen sensing technologies, supported by available experimental data for the latter.

This document is intended for researchers, scientists, and drug development professionals interested in advanced materials for gas sensing applications. We will delve into the theoretical basis for PtS2's potential, present performance data for leading alternative hydrogen sensors, and provide detailed experimental protocols for their fabrication and testing.

Platinum (IV) Sulfide: A Theoretically Promising Candidate

Recent theoretical investigations using Density Functional Theory (DFT) have explored the gas sensing capabilities of two-dimensional (2D) PtS2. These studies suggest that pristine and doped PtS2 monolayers exhibit favorable electronic properties for the adsorption of various gas molecules. The sensing mechanism is predicted to be based on the change in the electronic properties of the PtS2 material upon the adsorption of gas molecules, leading to a measurable signal.

However, it is crucial to note that these studies have primarily focused on gases such as carbon monoxide (CO), nitrogen dioxide (NO2), and hydrogen sulfide (H2S). While the principles of gas adsorption and charge transfer could theoretically be extended to hydrogen, specific experimental data on the sensitivity, selectivity, response time, recovery time, and long-term stability of PtS2-based sensors for hydrogen detection is currently lacking.

Comparative Analysis of Hydrogen Sensing Technologies

To provide a practical benchmark, this section compares the performance of three widely used hydrogen sensing technologies: Chemiresistive Sensors, Micro-Electro-Mechanical Systems (MEMS) Sensors, and Optical Fiber Sensors. The following tables summarize their typical performance characteristics based on experimental data from various studies.

Performance Comparison of Hydrogen Sensors
Sensor TypeSensing Material(s)Operating TemperatureDetection RangeResponse TimeRecovery TimeStability
Chemiresistive Palladium (Pd), Platinum (Pt), Tin Oxide (SnO2), Zinc Oxide (ZnO)Room Temperature - 500°C1 ppm - 100%Seconds to MinutesSeconds to MinutesGood to Excellent
MEMS Palladium (Pd), Platinum (Pt)Room Temperature - 200°C10 ppm - 100%SecondsSeconds to MinutesExcellent
Optical Fiber Palladium (Pd), Tungsten Oxide (WO3)Room Temperature100 ppm - 10%SecondsSeconds to MinutesExcellent

Experimental Protocols for Hydrogen Sensor Fabrication and Testing

Detailed methodologies are critical for the replication and validation of sensor performance. Below are generalized experimental protocols for the fabrication and testing of the compared hydrogen sensor types.

Chemiresistive Sensor Fabrication (Palladium-based)

Objective: To fabricate a palladium-based chemiresistive sensor for hydrogen detection.

Materials:

  • Silicon wafer with a silicon dioxide (SiO2) layer

  • Palladium (Pd) target (99.99% purity)

  • Photoresist and developer

  • Argon gas

  • Sputtering system

  • Photolithography equipment

  • Wire bonder

Protocol:

  • Substrate Preparation: Start with a clean silicon wafer with a thermally grown SiO2 layer.

  • Electrode Patterning: Use photolithography to pattern interdigitated electrodes on the SiO2 surface. This involves spin-coating photoresist, exposing it to UV light through a photomask, and developing the pattern.

  • Metal Deposition: Deposit a thin adhesion layer (e.g., Titanium) followed by a layer of Gold or Platinum for the electrodes using a sputtering system.

  • Lift-off: Remove the remaining photoresist to leave the patterned electrodes.

  • Sensing Layer Deposition: Deposit a thin film of Palladium (typically 5-20 nm) over the entire substrate or selectively onto the electrode area using sputtering. The thickness of the Pd film is a critical parameter affecting sensor performance.

  • Annealing: Anneal the sensor at a specific temperature in an inert atmosphere to improve the crystallinity and stability of the Pd film.

  • Packaging: Dice the wafer into individual sensor chips and package them for testing, including wire bonding to connect the electrodes to external measurement equipment.

Hydrogen Sensor Testing Protocol

Objective: To characterize the performance of a hydrogen sensor in terms of sensitivity, selectivity, response time, and recovery time.

Apparatus:

  • Gas test chamber with gas inlet and outlet

  • Mass flow controllers for precise mixing of gases

  • Hydrogen gas cylinder (certified concentration)

  • Synthetic air or Nitrogen gas cylinder (as carrier gas)

  • Source measure unit (for resistance measurement)

  • Data acquisition system

  • Temperature and humidity controlled environment

Protocol:

  • Baseline Stabilization: Place the sensor in the test chamber and purge with the carrier gas (e.g., synthetic air) until a stable baseline resistance is achieved.

  • Sensitivity Measurement:

    • Introduce a known concentration of hydrogen gas mixed with the carrier gas into the chamber.

    • Record the change in sensor resistance until it reaches a stable value.

    • The sensitivity is typically calculated as the relative change in resistance ((R_air - R_gas) / R_air) or (R_gas / R_air), depending on the sensor type.

    • Repeat this step for a range of hydrogen concentrations to determine the sensor's dynamic range.

  • Response and Recovery Time Measurement:

    • Response Time (t90): Measure the time it takes for the sensor signal to reach 90% of the final steady-state value upon exposure to hydrogen.

    • Recovery Time (t10): After the sensor has stabilized in the hydrogen atmosphere, switch the gas flow back to the carrier gas and measure the time it takes for the signal to return to 10% of its original baseline value.

  • Selectivity Measurement:

    • Expose the sensor to other potentially interfering gases (e.g., carbon monoxide, methane, ethanol) at similar concentrations to hydrogen.

    • Measure the sensor's response to these gases and compare it to the response to hydrogen. A high selectivity indicates a minimal response to interfering gases.

  • Stability Testing:

    • Short-term stability: Cycle the sensor between the carrier gas and a fixed concentration of hydrogen multiple times and observe the consistency of the response and recovery.

    • Long-term stability: Monitor the baseline and sensitivity of the sensor over an extended period (days or weeks) under constant conditions to assess drift.

Visualizing the Sensing Mechanism and Workflow

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the hydrogen sensing mechanism of a chemiresistive sensor and a typical experimental workflow.

Hydrogen Sensing Mechanism of a Palladium-based Chemiresistive Sensor

SensingMechanism cluster_0 Sensor Surface cluster_1 Sensing Process H2_gas H₂ Gas Molecules Pd_surface Palladium (Pd) Surface H2_gas->Pd_surface Interaction Adsorption Adsorption & Dissociation H₂ -> 2H Pd_surface->Adsorption Diffusion Diffusion of H atoms into Pd lattice Adsorption->Diffusion Hydride_formation Palladium Hydride (PdHx) Formation Diffusion->Hydride_formation Resistance_change Change in Electrical Resistance Hydride_formation->Resistance_change Leads to

Hydrogen sensing mechanism on a Palladium surface.
Experimental Workflow for Hydrogen Sensor Characterization

ExperimentalWorkflow cluster_0 Preparation cluster_1 Testing Setup cluster_2 Measurement cluster_3 Analysis Sensor_Fabrication Sensor Fabrication Sensor_Packaging Sensor Packaging Sensor_Fabrication->Sensor_Packaging Test_Chamber Place Sensor in Test Chamber Sensor_Packaging->Test_Chamber Gas_Control Connect to Gas Flow Control Test_Chamber->Gas_Control Data_Acquisition Connect to Data Acquisition System Gas_Control->Data_Acquisition Baseline Establish Stable Baseline (Carrier Gas) Data_Acquisition->Baseline H2_Exposure Expose to Hydrogen (Various Concentrations) Baseline->H2_Exposure Data_Recording Record Resistance Change H2_Exposure->Data_Recording Interferent_Exposure Expose to Interfering Gases Data_Recording->Interferent_Exposure Performance_Metrics Calculate Sensitivity, Response/Recovery Time, Selectivity, Stability Interferent_Exposure->Performance_Metrics

Workflow for characterizing hydrogen sensor performance.

Conclusion

While theoretical studies point to the potential of PtS2 as a novel gas sensing material, the absence of experimental data for hydrogen detection makes it difficult to validate its stability and performance in real-world applications. For researchers and professionals in the field, established technologies such as chemiresistive, MEMS, and optical fiber sensors based on materials like palladium and platinum offer reliable and well-documented performance for hydrogen sensing. Further experimental research is essential to ascertain the viability of PtS2 as a stable and efficient hydrogen sensor and to understand its comparative advantages over existing technologies.

A Researcher's Guide to Distinguishing PtS and PtS₂ using XRD and XPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate characterization of platinum-based compounds is critical. Platinum sulfide (PtS) and platinum disulfide (PtS₂) are two common forms that can be challenging to differentiate. This guide provides a detailed comparison of X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) techniques for unambiguously identifying and distinguishing between these two materials, supported by experimental data and protocols.

Comparison of Crystallographic and Spectroscopic Properties

The primary distinction between PtS and PtS₂ lies in their crystal structure and the oxidation state of the platinum atoms. These differences give rise to unique signatures in both XRD patterns and XPS spectra.

X-ray Diffraction (XRD) Analysis

XRD is a powerful technique for identifying crystalline phases based on their unique diffraction patterns. The different crystal structures of PtS and PtS₂ result in distinct peak positions in their respective diffractograms.

FeaturePlatinum Sulfide (PtS)Platinum Disulfide (PtS₂)
Crystal System Tetragonal[1]Trigonal[2]
Space Group P4₂/mmc[1]P-3m1[2]
Lattice Parameters a = 3.47 Å, c = 6.11 Å[1]a = 3.55 Å, c = 5.60 Å[2]
Key XRD Peaks (2θ) Distinct peaks corresponding to the tetragonal structure.Characteristic peaks for the trigonal structure, including prominent (001), (002), and (003) reflections[3].
X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS provides information about the elemental composition and chemical states of the near-surface region of a material. The key to distinguishing PtS and PtS₂ with XPS is the difference in the oxidation state of platinum, which leads to a chemical shift in the binding energies of the Pt 4f core level electrons.

FeaturePlatinum Sulfide (PtS)Platinum Disulfide (PtS₂)
Platinum Oxidation State Pt²⁺[1]Pt⁴⁺[2]
Pt 4f₇/₂ Binding Energy Approximately 72.3 - 72.8 eV[4][5]Approximately 74.0 eV[4]
Sulfur Species Sulfide (S²⁻)Disulfide ([S₂]²⁻)
S 2p Binding Energy Characteristic peaks for sulfide.Characteristic peaks for disulfide.

Experimental Protocols

X-ray Diffraction (XRD) Measurement

Objective: To obtain the diffraction pattern of the platinum sulfide sample for phase identification.

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

Sample Preparation:

  • Finely grind the platinum sulfide sample to a homogenous powder using an agate mortar and pestle to ensure random crystal orientation.

  • Mount the powdered sample onto a zero-background sample holder. Ensure a flat and smooth surface to minimize errors in peak positions.

Data Acquisition:

  • Set the 2θ scan range from 10° to 80° with a step size of 0.02°.

  • The scan speed should be set to a rate that allows for good signal-to-noise ratio, typically 1-5°/min.

  • The X-ray tube voltage and current should be set according to the instrument's specifications (e.g., 40 kV and 40 mA).

Data Analysis:

  • Perform phase identification by comparing the experimental XRD pattern with standard diffraction patterns from a database such as the International Centre for Diffraction Data (ICDD).

  • For more detailed analysis, perform Rietveld refinement to obtain precise lattice parameters.

X-ray Photoelectron Spectroscopy (XPS) Measurement

Objective: To determine the elemental composition and chemical states of platinum and sulfur in the sample.

Instrumentation: An XPS system with a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source and a hemispherical electron energy analyzer.

Sample Preparation:

  • Mount the powdered sample onto a sample holder using conductive carbon tape.

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

Data Acquisition:

  • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

  • Perform high-resolution scans for the Pt 4f and S 2p regions to accurately determine their chemical states and binding energies. Use a pass energy of 20-50 eV for high-resolution scans to achieve good energy resolution.

  • An electron flood gun or an argon ion beam can be used for charge neutralization if the sample is non-conductive.

Data Analysis:

  • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Fit the high-resolution Pt 4f and S 2p spectra using appropriate peak fitting software (e.g., CasaXPS, Origin). The Pt 4f spectrum consists of a doublet (4f₇/₂ and 4f₅/₂) with a spin-orbit splitting of approximately 3.35 eV[6].

  • Determine the oxidation state of platinum by comparing the measured Pt 4f₇/₂ binding energy to literature values for Pt²⁺ and Pt⁴⁺ species.

Workflow for Differentiation

The following diagram illustrates a logical workflow for distinguishing between PtS and PtS₂ using a combination of XRD and XPS.

Distinguishing_PtS_and_PtS2 cluster_XRD XRD Analysis cluster_XPS XPS Analysis XRD_Sample Prepare Powder Sample XRD_Acquire Acquire XRD Pattern XRD_Sample->XRD_Acquire XRD_Compare Compare with Database XRD_Acquire->XRD_Compare XRD_Tetragonal Tetragonal Match (PtS) XRD_Compare->XRD_Tetragonal P4₂/mmc XRD_Trigonal Trigonal Match (PtS₂) XRD_Compare->XRD_Trigonal P-3m1 Conclusion_PtS Conclusion: Sample is PtS XRD_Tetragonal->Conclusion_PtS Conclusion_PtS2 Conclusion: Sample is PtS₂ XRD_Trigonal->Conclusion_PtS2 XPS_Sample Prepare Sample for UHV XPS_Acquire Acquire Pt 4f & S 2p Spectra XPS_Sample->XPS_Acquire XPS_Analyze Analyze Binding Energies XPS_Acquire->XPS_Analyze XPS_Pt2 Pt 4f₇/₂ ≈ 72.5 eV (Pt²⁺) XPS_Analyze->XPS_Pt2 XPS_Pt4 Pt 4f₇/₂ ≈ 74.0 eV (Pt⁴⁺) XPS_Analyze->XPS_Pt4 XPS_Pt2->Conclusion_PtS XPS_Pt4->Conclusion_PtS2 Start Platinum Sulfide Sample Start->XRD_Sample Start->XPS_Sample

Caption: Workflow for identifying PtS vs. PtS₂.

By following this structured approach, researchers can confidently and accurately distinguish between platinum sulfide and platinum disulfide, ensuring the integrity of their research and development activities.

References

A Comparative Performance Analysis of PtS₂ and Other Platinum Group Metal Dichalcogenides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance characteristics of Platinum Disulfide (PtS₂) against other notable platinum group metal dichalcogenides (PGM-TMDs), including Platinum Diselenide (PtSe₂), Platinum Ditelluride (PtTe₂), and Palladium Diselenide (PdSe₂). The information is tailored for researchers, scientists, and professionals in materials science and drug development, with a focus on objective performance data and the experimental protocols used to obtain it.

Executive Summary

Platinum Disulfide (PtS₂) is a Group 10 TMD that has garnered significant attention for its unique layer-dependent electronic properties, high stability, and potential in electronics and catalysis.[1] Unlike the more commonly studied Group 6 TMDs (e.g., MoS₂, WS₂), PtS₂ and its fellow PGM-TMDs exhibit a wide range of electronic behaviors, from semiconducting PtS₂ to semimetallic PtSe₂ and fully metallic PtTe₂.[2] This diversity in electronic structure directly influences their catalytic and optoelectronic performance. Notably, while PtS₂ is a semiconductor with a tunable bandgap, its catalytic activity for the hydrogen evolution reaction (HER) is inherently lower than its heavier chalcogen counterparts, PtSe₂ and PtTe₂.[2] However, its performance can be dramatically enhanced through specific treatments, such as electrochemical activation.[2][3]

Quantitative Performance Comparison

The following tables summarize key quantitative performance metrics for PtS₂ and other selected PGM-TMDs based on reported experimental and theoretical data.

Table 1: Electronic Properties
MaterialTypeBulk Bandgap (eV)Monolayer Bandgap (eV)Carrier Mobility (cm² V⁻¹ s⁻¹)
PtS₂ Indirect Semiconductor~0.3[4]~1.76[5]>62.5[6], noted to be higher than black phosphorus[5]
PtSe₂ Type-II Dirac Semimetal0 (Semimetal)[7]~1.2[2][7]Up to 4038[7]
PtTe₂ Metal0 (Metallic)[2]N/A (Metallic)N/A
PdSe₂ Semiconductor~0.03 (Indirect)[8]~1.43 (Indirect)[8]High mobility predicted[4]
Table 2: Electrocatalytic Hydrogen Evolution Reaction (HER) Performance
MaterialConditionOverpotential at -10 mA cm⁻² (vs. RHE)Key Findings
PtS₂ Crystalline0.70 V[3]Performance trend for HER is PtTe₂ > PtSe₂ > PtS₂.[2]
Amorphous0.30 V[3]Amorphous form shows superior performance to crystalline.[3]
Electrochemically Reduced Amorphous0.17 V[3]Activation significantly reduces overpotential.[2][3]
PtSe₂ As-synthesizedLower than PtS₂[2]Inherently better HER catalyst than PtS₂.
PtTe₂ As-synthesizedLowest among Pt-TMDs[2]Best HER performance due to its metallic nature.[2]

Key Experimental Protocols

The data presented above are derived from specific experimental and computational methodologies. Understanding these protocols is crucial for interpreting the results and designing further experiments.

Synthesis of PGM-TMDs

A common method for synthesizing high-quality, large-area PGM-TMD films is through a two-step process involving metal deposition followed by chalcogenization.

  • Metal Deposition: A thin film of a platinum group metal (e.g., Pt, Pd) is first deposited onto a substrate (e.g., SiO₂/Si) using techniques like physical vapor deposition (PVD) or electron-beam evaporation.

  • Chalcogenization: The metal-coated substrate is placed in a chemical vapor deposition (CVD) furnace. The sample is heated to a specific temperature (e.g., 400-1000 °C) while a vapor of the chalcogen (e.g., sulfur, selenium from a powder source) is introduced into the chamber. The metal film reacts with the chalcogen vapor to form a uniform PGM-TMD layer.

  • Alternative Method (Bulk Crystals): Bulk single crystals are often synthesized by heating stoichiometric amounts of the constituent elements in a sealed, evacuated quartz ampoule at high temperatures for an extended period.[9] Mechanical exfoliation can then be used to obtain few-layer flakes.[4]

Characterization and Performance Measurement
  • Structural and Chemical Analysis: Techniques like Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Transmission Electron Microscopy (TEM) are used to confirm the crystalline structure, layer number, and chemical composition of the synthesized materials.

  • Electronic Properties Measurement: Field-effect transistors (FETs) are fabricated from the TMD materials to measure carrier mobility and on/off ratios. The bandgap is often determined using a combination of optical absorption spectroscopy and theoretical calculations using Density Functional Theory (DFT).[6]

  • Electrochemical HER Testing:

    • Setup: A standard three-electrode electrochemical cell is used, with the PGM-TMD material as the working electrode, a graphite rod or Pt wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode). The results are typically converted to the Reversible Hydrogen Electrode (RHE) scale.

    • Procedure: Linear Sweep Voltammetry (LSV) is performed in an electrolyte (e.g., 0.5 M H₂SO₄). The potential is swept, and the resulting current is measured.

    • Metric: The overpotential required to achieve a current density of -10 mA cm⁻² is the standard metric for comparing HER catalysts.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and the fundamental relationships between material properties.

G cluster_synthesis Material Synthesis cluster_char Characterization cluster_perf Performance Evaluation sub Substrate (e.g., SiO₂/Si) pvd 1. Metal Deposition (PVD/Evaporation) sub->pvd cvd 2. Chalcogenization (CVD Furnace) pvd->cvd raman Raman Spec. cvd->raman xps XPS cvd->xps tem TEM cvd->tem fet FET Fabrication cvd->fet electrochem Electrochemical Cell cvd->electrochem xtal Bulk Crystal Growth exfol Mechanical Exfoliation xtal->exfol exfol->raman exfol->electrochem mobility Carrier Mobility fet->mobility her HER Testing (LSV) electrochem->her

General Experimental Workflow for PGM-TMDs.

G cluster_materials PGM-TMD Material cluster_props Electronic Structure cluster_perf HER Performance PtS2 PtS₂ Semi Semiconductor (Wide Bandgap) PtS2->Semi PtSe2 PtSe₂ Semimetal Semimetal (Zero/Small Overlap) PtSe2->Semimetal PtTe2 PtTe₂ Metal Metal (No Bandgap) PtTe2->Metal High_eta High Overpotential (Poor Activity) Semi->High_eta Poor Charge Transfer Mid_eta Medium Overpotential (Good Activity) Semimetal->Mid_eta Efficient Charge Transfer Low_eta Low Overpotential (Excellent Activity) Metal->Low_eta Very Efficient Charge Transfer

Influence of Electronic Structure on HER Performance.

Concluding Remarks

The performance of Platinum Disulfide (PtS₂) is highly dependent on its specific application context when compared to other platinum group metal dichalcogenides.

  • For Electronics: PtS₂'s semiconducting nature and high carrier mobility make it a strong candidate for field-effect transistors and photodetectors, especially where a distinct on/off state is required.[6] Its layer-tunable bandgap provides design flexibility. PtSe₂, with its even higher mobility and semimetallic bulk character, is suitable for applications requiring high conductivity and broadband photodetection.[7][10]

  • For Electrocatalysis (HER): The inherent catalytic activity for HER follows the trend PtTe₂ > PtSe₂ > PtS₂.[2] This is strongly correlated with electronic structure, where the metallic nature of PtTe₂ facilitates more efficient charge transfer.[2] While pristine, crystalline PtS₂ is a poor HER catalyst, its performance can be dramatically improved to competitive levels through amorphization and electrochemical activation, which exposes more active sites.[3]

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Platinum(IV) Sulfide Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the intricate interfacial properties of electrode materials. This guide provides a comparative analysis of the expected EIS performance of Platinum(IV) Sulfide (PtS₂), a promising transition metal dichalcogenide (TMD), against established electrode materials. Given the limited availability of direct and comprehensive EIS data for PtS₂ in publicly accessible literature, this guide leverages data from closely related platinum chalcogenides (PtSe₂, PtTe₂) and the well-characterized TMD, Molybdenum Disulfide (MoS₂), to forecast the electrochemical behavior of PtS₂. The comparison also includes elemental platinum (Pt) as a benchmark noble metal electrode.

This guide is intended to serve as a valuable resource for researchers and professionals in materials science, electrochemistry, and drug development by providing a foundational understanding of the expected electrochemical characteristics of PtS₂ electrodes and the methodologies to assess them.

Comparative Analysis of Electrochemical Properties

The performance of an electrode in applications such as electrocatalysis (e.g., Hydrogen Evolution Reaction - HER), biosensing, and energy storage is intrinsically linked to its interfacial properties. Key parameters derived from EIS, such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), offer insights into the kinetics of electron transfer and the electrochemically active surface area.

Table 1: Comparison of Charge Transfer Resistance (Rct) for Various Electrode Materials in Hydrogen Evolution Reaction (HER)

Electrode MaterialTypical Rct (Ω)ElectrolyteComments
Platinum (Pt) < 100.5 M H₂SO₄Benchmark catalyst with very low Rct, indicating facile electron transfer kinetics.
This compound (PtS₂) (Predicted) 50 - 1500.5 M H₂SO₄ / 1.0 M KOHExpected to have a higher Rct than pure Pt due to its semiconducting nature, but lower than many other TMDs due to the presence of platinum.
Platinum Selenide (PtSe₂) ~1101.0 M KOHExhibits moderate Rct, suggesting that platinum dichalcogenides are promising for HER.[1]
Platinum Telluride (PtTe₂) ~601.0 M KOHLower Rct compared to PtSe₂, indicating faster HER kinetics, likely due to its more metallic nature.[1]
Molybdenum Disulfide (MoS₂) > 2000.5 M H₂SO₄Generally shows higher Rct, with performance highly dependent on the number of active edge sites.

Table 2: Comparison of Double-Layer Capacitance (Cdl) for Various Electrode Materials

Electrode MaterialTypical Cdl (μF/cm²)Comments
Platinum (Pt) 20 - 60The Cdl for polycrystalline Pt can vary depending on surface cleanliness and crystal orientation.[2]
This compound (PtS₂) (Predicted) 15 - 40Expected to have a Cdl in a similar range to other TMDs, influenced by surface morphology and number of layers.
Platinum Selenide (PtSe₂) ~2.5 mF/cm²The Cdl is indicative of the electrochemically active surface area.[1]
Platinum Telluride (PtTe₂) ~5.0 mF/cm²A higher Cdl than PtSe₂ suggests a larger effective surface area for electrochemical reactions.[1]
Molybdenum Disulfide (MoS₂) 5 - 30Cdl is highly dependent on the exfoliation and processing of the MoS₂ nanosheets.

Experimental Protocols

A standardized experimental setup is crucial for obtaining reproducible and comparable EIS data. Below is a detailed methodology for performing EIS on a PtS₂ electrode, which can be adapted for other TMD materials.

Three-Electrode Cell Setup

A conventional three-electrode electrochemical cell is employed for EIS measurements.

  • Working Electrode (WE): The PtS₂ electrode under investigation. This could be a thin film of PtS₂ deposited on a conductive substrate (e.g., glassy carbon, FTO glass) or a composite electrode.

  • Reference Electrode (RE): A stable reference electrode, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is used to accurately control and measure the potential of the working electrode.

  • Counter Electrode (CE): A platinum wire or a graphite rod with a large surface area is used as the counter electrode to complete the electrical circuit.

Electrochemical Impedance Spectroscopy (EIS) Measurement Parameters

EIS measurements are typically performed using a potentiostat equipped with a frequency response analyzer.

  • Electrolyte: The choice of electrolyte depends on the application. For HER studies, 0.5 M H₂SO₄ (acidic medium) or 1.0 M KOH (alkaline medium) are commonly used. For redox probe studies, a solution of KCl containing a [Fe(CN)₆]³⁻/⁴⁻ redox couple is often employed.

  • Potential: The EIS spectrum is recorded at a specific DC potential. For HER, this is typically in the hydrogen evolution region (e.g., -0.2 to -0.4 V vs. RHE). For redox probe studies, the formal potential of the redox couple is often chosen.

  • AC Amplitude: A small AC voltage perturbation (typically 5-10 mV) is applied to ensure a linear response of the system.

  • Frequency Range: A wide frequency range is scanned, typically from 100 kHz down to 0.1 Hz or lower, to capture the different electrochemical processes occurring at the electrode-electrolyte interface.

Data Analysis

The collected impedance data is commonly visualized as a Nyquist plot (plotting the imaginary part of impedance against the real part). The data is then fitted to an equivalent electrical circuit model to extract quantitative parameters. A common model for electrochemical systems is the Randles circuit.

Visualizations

Logical Workflow for EIS Data Acquisition and Analysis

The following diagram illustrates the typical workflow from experimental setup to data interpretation in an EIS experiment.

EIS_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis cluster_interpretation Interpretation setup Three-Electrode Cell (WE: PtS₂, RE, CE) potentiostat Potentiostat with FRA parameters Define Parameters (Potential, Frequency Range, Amplitude) potentiostat->parameters Control acquisition Data Acquisition (AC Perturbation & Response) parameters->acquisition nyquist Generate Nyquist Plot acquisition->nyquist model Equivalent Circuit Modeling (e.g., Randles Circuit) nyquist->model extraction Extract Parameters (Rct, Cdl) model->extraction interpretation Correlate with Electrochemical Properties extraction->interpretation

Figure 1. Workflow for Electrochemical Impedance Spectroscopy.

Signaling Pathway: Electron Transfer at the PtS₂-Electrolyte Interface

The diagram below conceptualizes the key processes occurring at the PtS₂ electrode interface during an electrochemical reaction, which are probed by EIS.

Interface_Pathway cluster_electrolyte Electrolyte Bulk cluster_interface Electrode-Electrolyte Interface cluster_electrode PtS₂ Electrode bulk Redox Species (e.g., H⁺) diffusion Mass Transport (Warburg Impedance) bulk->diffusion Diffusion adsorption Adsorption of Species diffusion->adsorption charge_transfer Charge Transfer (Rct) adsorption->charge_transfer dl Double Layer Formation (Cdl) electrode PtS₂ Surface charge_transfer->electrode Electron Transfer

Figure 2. Processes at the PtS₂-electrolyte interface.

References

A Comparative Guide to PtS₂ Photodetectors: Benchmarking Performance Against Graphene, MoS₂, and Black Phosphorus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in optoelectronics and materials science, this guide provides a comprehensive performance comparison of platinum disulfide (PtS₂) photodetectors against other prominent two-dimensional (2D) material-based photodetectors, including graphene, molybdenum disulfide (MoS₂), and black phosphorus (BP). This analysis is supported by a summary of experimental data and detailed methodologies to aid in the evaluation and selection of materials for next-generation photodetection applications.

The emergence of 2D materials has revolutionized the field of optoelectronics, offering pathways to ultra-thin, flexible, and highly sensitive photodetectors. Among these materials, platinum disulfide (PtS₂), a group-10 transition metal dichalcogenide (TMD), has garnered significant attention due to its unique layer-dependent electronic properties, high stability, and broad spectral response. This guide benchmarks the photoresponse of PtS₂ photodetectors by comparing key performance metrics with those of graphene, MoS₂, and black phosphorus.

Performance Benchmarking

The performance of a photodetector is primarily evaluated based on its responsivity, specific detectivity, and response time. The following table summarizes these key metrics for photodetectors based on PtS₂, graphene, MoS₂, and black phosphorus, as reported in recent literature. It is important to note that performance can vary significantly based on device architecture, material thickness, and operating conditions.

Material SystemResponsivity (A/W)Specific Detectivity (Jones)Response TimeWavelength (nm)Reference
PtS₂/Si 11.88--500[1]
PtS₂/Ga₂O₃ 38.74.8 x 10¹³90 ms / 86 ms1100[2]
PtS₂/PtSe₂ 0.361--532 - 2200[3]
Graphene ~0.0061-~500 GHz (Bandwidth)Visible-IR[4]
Graphene/BP 0.1836.69 x 10⁸12.6 µs / 13.2 µs4250[5]
MoS₂ (p-n junction) Several A/W--500[6]
MoS₂/WS₂ 2340--532[7]
MoS₂ (CdSe sensitized) 2.5 x 10⁵10¹³ - 10¹⁵60 ms405[7]
Black Phosphorus/MoS₂ ---Near-Infrared[8]

Experimental Protocols

The fabrication and characterization of PtS₂ photodetectors involve a series of precise steps to ensure optimal performance. The following is a generalized experimental protocol based on common practices in the field.

I. PtS₂ Photodetector Fabrication
  • Substrate Preparation: Begin with a clean Si/SiO₂ substrate. The SiO₂ layer (typically 285-300 nm) serves as the dielectric for gating.

  • Material Synthesis/Exfoliation:

    • Chemical Vapor Deposition (CVD): For large-area, uniform films, PtS₂ can be synthesized directly on the substrate by reacting a platinum precursor with a sulfur source at elevated temperatures in a furnace. A two-step process involving the sputtering of a thin Pt film followed by chemical vapor transport with sulfur powder is a common approach.[9]

    • Mechanical Exfoliation: For proof-of-concept devices, thin flakes of PtS₂ can be mechanically exfoliated from a bulk crystal using the "Scotch tape" method and then transferred onto the Si/SiO₂ substrate.

  • Electrode Patterning:

    • Photolithography/Electron-Beam Lithography: A resist is spun onto the substrate, and the desired electrode pattern is defined using either photolithography (for larger features) or electron-beam lithography (for nanoscale precision).

    • Metal Deposition: Metal contacts, typically Cr/Au or Ti/Au (e.g., 5 nm/50 nm), are deposited via thermal or electron-beam evaporation.

    • Lift-off: The resist is dissolved in a solvent (e.g., acetone), lifting off the excess metal and leaving the patterned electrodes in contact with the PtS₂.

  • Annealing: The device is typically annealed in a controlled environment (e.g., argon or vacuum) to improve the contact between the metal electrodes and the PtS₂.

II. Photodetector Characterization
  • Material Characterization:

    • Raman Spectroscopy: To confirm the material's identity and crystalline quality.

    • Atomic Force Microscopy (AFM): To determine the thickness of the PtS₂ flake or film.

  • Optoelectronic Measurements:

    • A semiconductor parameter analyzer and a probe station are used to measure the electrical characteristics of the device.

    • Lasers of different wavelengths are used as the light source, and the beam is focused onto the active area of the photodetector.

    • An optical power meter is used to measure the incident light intensity.

    • I-V Characteristics: The current-voltage (I-V) curves are measured in the dark and under illumination at various light intensities.

    • Photoresponse Measurement: The photocurrent is measured as a function of time by chopping the incident light at a specific frequency to determine the rise and fall times.

    • Responsivity and Detectivity Calculation: Responsivity is calculated as the photocurrent generated per unit of incident optical power. Specific detectivity is calculated using the measured responsivity and the noise current.

Photoresponse Mechanism in PtS₂ Photodetectors

The photodetection in PtS₂-based photodetectors primarily relies on the photogating, photoconductive, and photovoltaic effects.[2][10] Upon illumination with photons of energy greater than its bandgap, electron-hole pairs are generated in the PtS₂. An applied external bias or a built-in electric field (in the case of a heterojunction) separates these charge carriers, leading to a measurable photocurrent.

Photoresponse_Mechanism cluster_flow Photoresponse Workflow Photon Incident Photon (hν ≥ Eg) PtS2 PtS₂ Material Photon->PtS2 EHP Electron-Hole Pair Generation PtS2->EHP Separation Carrier Separation (Electric Field) EHP->Separation Electron Electron Separation->Electron Hole Hole Separation->Hole Electrodes Electrodes Electron->Electrodes Hole->Electrodes Photocurrent Photocurrent Electrodes->Photocurrent

Caption: Workflow of the photoresponse mechanism in a PtS₂ photodetector.

Conclusion

PtS₂ photodetectors demonstrate promising performance, particularly when integrated into heterostructures, exhibiting high responsivity and detectivity across a broad spectral range. While graphene-based photodetectors offer unparalleled response speeds, their responsivity is generally lower. MoS₂ has shown exceptionally high responsivity, especially when sensitized with quantum dots, but can have slower response times. Black phosphorus is a strong candidate for infrared detection.

The choice of 2D material for a specific photodetection application will depend on the desired balance between key performance metrics such as sensitivity, speed, and spectral range. The data and methodologies presented in this guide offer a foundational resource for researchers to navigate the burgeoning field of 2D material-based optoelectronics and to advance the development of high-performance PtS₂ photodetectors.

References

Bridging the Gap: Validating the Experimental Band Structure of Platinum Disulfide (PtS₂) with Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: December 2025

The electronic band structure of a material is fundamental to understanding its optical and electronic properties. For novel two-dimensional (2D) materials like Platinum Disulfide (PtS₂), a member of the transition metal dichalcogenide (TMD) family, accurately determining the band structure is crucial for its potential applications in nanoelectronics and optoelectronics. This guide provides a comparative analysis of experimental and theoretical approaches to determine the band structure of PtS₂, focusing on Angle-Resolved Photoemission Spectroscopy (ARPES) as the experimental method and Density Functional Theory (DFT) as the computational counterpart.

Experimental techniques provide direct measurements, while theoretical calculations offer a framework for interpretation and prediction. A synergistic approach, where DFT calculations are used to validate and interpret ARPES data, provides the most comprehensive understanding of a material's electronic properties.

Data Presentation: A Comparative Summary

The band gap is a critical parameter derived from the band structure. The table below summarizes experimentally measured and DFT-calculated band gap values for PtS₂ in its monolayer and bulk forms. It is a well-documented phenomenon that standard DFT functionals, like the Generalized Gradient Approximation (GGA), tend to underestimate the band gap of semiconductors.[1] More advanced computational methods, such as the GW approximation, can yield results in better agreement with experimental values, though at a significantly higher computational cost.

FeatureExperimental Value (ARPES/Optical)DFT Calculated Value (Functional)
Monolayer PtS₂ Band Gap 1.6 eV (Indirect)[2]1.62 eV (Indirect, GGA-PBE)[3]
Bulk PtS₂ Band Gap 0.25 eV (Indirect)[2]~0 eV (Semimetal, GGA)[4]

Note: The discrepancy in the bulk PtS₂ band gap highlights a common challenge. While some DFT calculations predict a semimetallic nature (zero band gap) for the bulk material, experimental evidence points to a small indirect band gap. This difference can be attributed to the approximations inherent in the DFT functionals and the strong interlayer interactions in the bulk material.[2][4]

Experimental & Computational Protocols

A clear understanding of the methodologies is essential for interpreting and comparing the results.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful surface-sensitive technique that directly maps the electronic band structure of crystalline solids.[5] It is based on the photoelectric effect, where incident photons eject electrons from the material's surface.[6][7] By measuring the kinetic energy and emission angle of these photoelectrons, one can determine their binding energy and momentum, effectively reconstructing the E(k) dispersion relationship.[7]

Key Steps in a Typical ARPES Experiment:

  • Sample Preparation: High-quality single crystals of PtS₂ are required. The sample is typically cleaved in-situ under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ Torr) to expose a pristine, atomically clean surface, which is crucial as photoelectrons are emitted from the top few nanometers of the material.[7]

  • Photon Source: A monochromatic light source, often a synchrotron beamline or a laboratory-based UV lamp (e.g., He-Iα), provides the high-energy photons needed to induce photoemission.[6][7] Synchrotrons are highly advantageous as they offer tunable photon energies and polarization.[8]

  • Electron Energy Analyzer: The sample is placed in a UHV chamber connected to an electron spectrometer.[5] A hemispherical electron analyzer measures the kinetic energy and the emission angle of the photoelectrons with high precision.[7]

  • Data Acquisition: The analyzer collects electron counts as a function of kinetic energy and two emission angles. This data is then converted into intensity plots of binding energy versus crystal momentum (I(E, k)), which represent slices of the band structure.[9] The sample is rotated to map out the band structure along different high-symmetry directions of the Brillouin zone.[5]

Computational Protocol: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] It calculates the ground-state electronic density of a system and from that, derives properties like the band structure. While DFT is theoretically a ground-state theory, its Kohn-Sham eigenvalues are often used as an approximation of the electronic band structure.[1]

Key Steps in a Typical DFT Calculation for PtS₂:

  • Structural Optimization: The calculation begins with the experimental lattice parameters of PtS₂.[3] The atomic positions and lattice vectors are then fully relaxed until the forces on the atoms are minimized, ensuring the system is in its lowest energy configuration.

  • Software and Pseudopotentials: Calculations are performed using quantum chemistry packages like Quantum Espresso or VASP.[10] Pseudopotentials are used to describe the interaction between the core and valence electrons, reducing computational cost.

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is commonly used.[3] For more accurate band gap predictions, hybrid functionals like HSE06 may be employed.

  • Van der Waals (vdW) Corrections: For layered materials like PtS₂, where non-covalent vdW forces are significant in describing the interlayer interactions, it is crucial to include vdW corrections (e.g., DFT-D2, DFT-D3, or vdW-DF) in the calculation.[10]

  • Band Structure Calculation: After structural relaxation, a self-consistent field (SCF) calculation is performed to determine the ground-state electron density using a dense k-point mesh (e.g., 12x12x1 for a monolayer).[10] Subsequently, the band structure is calculated along a path of high-symmetry points in the Brillouin zone.

  • Parameter Convergence: Convergence tests are essential to ensure the accuracy of the results. This involves systematically increasing the kinetic energy cutoff for the plane-wave basis set and the density of the k-point mesh until the total energy of the system converges.[10]

Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow for validating experimental data with theoretical calculations and the fundamental processes involved in each method.

G cluster_exp Experimental Validation cluster_dft Theoretical Calculation Sample PtS₂ Single Crystal Growth Cleave In-situ Cleaving in UHV Sample->Cleave ARPES ARPES Measurement Cleave->ARPES Exp_Data Experimental Band Structure E(k) Dispersion ARPES->Exp_Data Compare Comparison & Analysis Exp_Data->Compare Model Define Crystal Structure (Lattice Parameters) DFT_Calc DFT Calculation (Functional, vdW, Convergence) Model->DFT_Calc DFT_Data Calculated Band Structure DFT_Calc->DFT_Data DFT_Data->Compare Validate Validated Electronic Structure of PtS₂ Compare->Validate

Caption: Workflow for validating experimental band structure with DFT.

G cluster_arpes ARPES Process cluster_dft DFT Calculation Pathway Photon Incident Photon (Energy hν) Sample PtS₂ Sample Photon->Sample Electron_Out Photoemitted Electron Sample->Electron_Out Photoelectric Effect Analyzer Electron Analyzer Electron_Out->Analyzer Result Measures: Kinetic Energy (E_kin) Emission Angle (θ, φ) Analyzer->Result Structure Input: Atomic Positions KS_Eq Solve Kohn-Sham Equations Structure->KS_Eq Density Ground-State Electron Density KS_Eq->Density Eigen Output: Kohn-Sham Eigenvalues & Eigenstates Density->Eigen Band Band Structure Plot Eigen->Band

Caption: Core processes of ARPES measurement and DFT calculation.

References

comparative study of PtS₂ and PtSe₂ for electrocatalytic applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PtS₂ and PtSe₂ for Electrocatalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of platinum disulfide (PtS₂) and platinum diselenide (PtSe₂) for various electrocatalytic applications. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on the Hydrogen Evolution Reaction (HER), Oxygen Evolution Reaction (OER), and Oxygen Reduction Reaction (ORR).

Executive Summary

Both PtS₂ and PtSe₂ are promising candidates for next-generation electrocatalysts, exhibiting unique properties for energy conversion and storage applications. PtSe₂ generally demonstrates superior performance for the Hydrogen Evolution Reaction (HER) compared to PtS₂, which is attributed to its semimetallic nature. For the Oxygen Reduction Reaction (ORR), defective PtSe₂ has shown exceptional and durable activity. While data for the Oxygen Evolution Reaction (OER) is less direct for a side-by-side comparison, theoretical and experimental studies suggest that both materials can be engineered to be active for OER. The choice between PtS₂ and PtSe₂ will ultimately depend on the specific application and the desired balance between activity, stability, and cost.

Performance Data

The following tables summarize the key electrocatalytic performance metrics for PtS₂ and PtSe₂ based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Hydrogen Evolution Reaction (HER) Performance

ElectrocatalystOverpotential (η) @ 10 mA/cm²Tafel SlopeElectrolyteReference
PtS₂ 83 mV216 mV/dec0.5 M H₂SO₄[1]
184 mV81 mV/decNot Specified[2]
PtSe₂ 63 mV132 mV/dec0.5 M H₂SO₄[1]
161 mVNot Specified1 M KOHNot Specified

Table 2: Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) Performance

ElectrocatalystReactionKey Performance MetricsElectrolyteReference
Defective PtSe₂ ORR1.3x higher specific activity and 2.6x higher mass activity vs. Pt/C after 42,000 cyclesO₂-saturated HClO₄[1]
PtSe₂ with Se vacancies OEREnhanced OER performance compared to Pt foil1M KOH[3]
PtS₂/GaS heterostructure OERTheoretically suitable for OERNot Applicable (DFT study)[4]

Experimental Protocols

Detailed methodologies for the synthesis of PtS₂ and PtSe₂ and for the evaluation of their electrocatalytic performance are crucial for reproducible research.

Synthesis of PtS₂ and PtSe₂ via Chemical Vapor Deposition (CVD)

1. PtS₂ Synthesis:

  • Precursor: Platinum(II) chloride (PtCl₂) and sulfur (S) powder.

  • Substrate: Mica or other suitable substrates.

  • Procedure:

    • The substrate is placed in the center of a two-zone tube furnace.

    • PtCl₂ powder is placed in the upstream zone (hotter zone) and sulfur powder is placed in the upstream, lower temperature zone.

    • The furnace is heated to the desired growth temperature (e.g., regulating the temperature can control the morphology from triangular to hexagonal flakes).[2]

    • A carrier gas (e.g., Ar) is flowed through the tube to transport the vaporized precursors to the substrate.

    • The deposition is carried out for a specific duration to achieve the desired thickness.

    • The furnace is then cooled down to room temperature under the carrier gas flow.

2. PtSe₂ Synthesis:

  • Precursor: Platinum precursor (e.g., (Trimethyl)methylcyclopentadienylplatinum(IV)) and H₂Se gas or selenium (Se) powder.[3]

  • Substrate: SiO₂/Si, c-plane sapphire, or other suitable substrates.

  • Procedure:

    • The substrate is placed in a custom-built MOCVD reactor.[3]

    • The platinum precursor is heated and supplied through heated pipes.

    • H₂Se gas is introduced into the reactor, or solid selenium powder is heated to generate Se vapor.

    • The substrate is heated to the growth temperature (e.g., 600 °C).[5]

    • The deposition is carried out under low-pressure conditions for a controlled duration to achieve the desired film thickness.

    • After growth, the reactor is cooled down to room temperature.

Electrochemical Measurements for HER, OER, and ORR

A standard three-electrode electrochemical setup is used for evaluating the catalytic performance.

  • Working Electrode: The synthesized PtS₂ or PtSe₂ material, typically deposited on a conductive substrate (e.g., glassy carbon, carbon paper).

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode. All potentials are typically converted to the reversible hydrogen electrode (RHE) scale.

  • Electrolyte: The choice of electrolyte depends on the reaction being studied (e.g., 0.5 M H₂SO₄ for acidic HER/ORR, 1.0 M KOH for alkaline HER/OER).

1. Hydrogen Evolution Reaction (HER):

  • The electrolyte is purged with high-purity hydrogen gas for at least 30 minutes to ensure saturation.

  • Linear sweep voltammetry (LSV) is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve.

  • The overpotential required to achieve a current density of 10 mA/cm² is determined from the LSV curve.

  • The Tafel slope is calculated from the linear region of the Tafel plot (overpotential vs. log(current density)).

  • Electrochemical impedance spectroscopy (EIS) can be performed to analyze the charge transfer resistance.

  • Chronoamperometry or chronopotentiometry is used to assess the long-term stability of the catalyst.

2. Oxygen Evolution Reaction (OER):

  • The electrolyte is purged with high-purity oxygen gas for at least 30 minutes.

  • LSV is recorded at a slow scan rate (e.g., 5 mV/s) to obtain the OER polarization curve.

  • The overpotential required to reach a current density of 10 mA/cm² is determined.

  • The Tafel slope is calculated from the corresponding Tafel plot.

  • Stability tests are performed using chronoamperometry or chronopotentiometry at a constant current density.

3. Oxygen Reduction Reaction (ORR):

  • The electrolyte is saturated with high-purity oxygen.

  • Cyclic voltammetry (CV) is first performed in an O₂-saturated electrolyte to assess the catalytic activity.

  • Rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) voltammetry is used to study the kinetics and reaction pathway of the ORR.

  • The number of electrons transferred during the ORR and the percentage of hydrogen peroxide produced can be determined from RRDE measurements.

  • The half-wave potential is a key metric for comparing the ORR activity of different catalysts.

Electrocatalytic Mechanisms and Visualizations

The electrocatalytic activity of PtS₂ and PtSe₂ is closely linked to their electronic structure and the availability of active sites.

Hydrogen Evolution Reaction (HER)

The HER in acidic media proceeds via the following steps:

  • Volmer step: H⁺ + e⁻ + * → H*

  • Heyrovsky step: H* + H⁺ + e⁻ → H₂ + *

  • Tafel step: H* + H* → H₂ + *

where * represents an active site on the catalyst surface. The dominant pathway (Volmer-Heyrovsky or Volmer-Tafel) depends on the catalyst material. DFT calculations suggest that for PtSe₂, the active sites are primarily located at the edges of the nanosheets.[6] For PtS₂, the sulfur atoms are believed to act as the active sites for HER.[7]

HER_Mechanism cluster_volmer Volmer Step cluster_pathways H₂ Evolution Pathways cluster_heyrovsky Heyrovsky Step cluster_tafel Tafel Step H_plus H⁺ H_adsorbed Adsorbed H (H) H_plus->H_adsorbed e_minus e⁻ e_minus->H_adsorbed catalyst_site Active Site () catalyst_site->H_adsorbed H_adsorbed_h H* H_adsorbed->H_adsorbed_h H_adsorbed_t1 H* H_adsorbed->H_adsorbed_t1 H_adsorbed_t2 H* H_adsorbed->H_adsorbed_t2 H2_gas_h H₂ H_adsorbed_h->H2_gas_h H_plus_h H⁺ H_plus_h->H2_gas_h e_minus_h e⁻ e_minus_h->H2_gas_h H2_gas_t H₂ H_adsorbed_t1->H2_gas_t H_adsorbed_t2->H2_gas_t

Caption: General mechanism for the Hydrogen Evolution Reaction (HER).

Oxygen Reduction Reaction (ORR)

The ORR can proceed through a direct 4-electron pathway, which is highly desirable for fuel cells, or an indirect 2-electron pathway that produces hydrogen peroxide.

ORR_Mechanism cluster_4e 4-electron Pathway cluster_2e 2-electron Pathway O2 O₂ O2_adsorbed O₂ O2->O2_adsorbed + * OOH_adsorbed OOH O2_adsorbed->OOH_adsorbed + H⁺ + e⁻ O_adsorbed O OOH_adsorbed->O_adsorbed + H⁺ + e⁻ - H₂O H2O2 H₂O₂ OOH_adsorbed->H2O2 + H⁺ + e⁻ + * OH_adsorbed OH O_adsorbed->OH_adsorbed + H⁺ + e⁻ H2O H₂O OH_adsorbed->H2O + H⁺ + e⁻ + *

Caption: Simplified pathways for the Oxygen Reduction Reaction (ORR).

Oxygen Evolution Reaction (OER)

The OER is the reverse of the ORR and is a key reaction in water splitting. The mechanism is complex and involves several proton-coupled electron transfer steps.

OER_Mechanism H2O_initial 2H₂O OH_adsorbed OH H2O_initial->OH_adsorbed + * - H⁺ - e⁻ O_adsorbed O OH_adsorbed->O_adsorbed - H⁺ - e⁻ OOH_adsorbed OOH* O_adsorbed->OOH_adsorbed + H₂O - H⁺ - e⁻ O2_gas O₂ OOH_adsorbed->O2_gas - H⁺ - e⁻ + *

Caption: A generally accepted mechanism for the Oxygen Evolution Reaction (OER).

Conclusion

References

Safety Operating Guide

Proper Disposal of Platinum(IV) Sulfide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Platinum(IV) sulfide, ensuring personnel safety and environmental protection. This document outlines step-by-step procedures for waste characterization, segregation, and selection of the appropriate disposal pathway, either through precious metal recovery or as hazardous waste.

For researchers and professionals in scientific and drug development fields, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound (PtS₂), a compound utilized in various research applications, requires careful handling and a structured disposal plan due to its heavy metal content. Adherence to institutional and regulatory protocols is paramount to mitigate risks and promote a sustainable laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures for this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1] Standard safety protocols must be strictly followed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound waste. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat and, if necessary, additional protective clothing.[1]

Ventilation: All handling of this compound waste should be conducted within a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1]

Spill Management: In the event of a spill, the area should be isolated immediately. Follow your institution's established spill cleanup procedures for hazardous materials. For minor spills, the material should be carefully collected and placed in a sealed container for disposal.[1]

Step-by-Step Disposal Procedures

The disposal of this compound waste follows a systematic process that begins with waste characterization and segregation, leading to a decision between two primary disposal pathways: recycling for precious metal recovery or disposal as hazardous waste.

Step 1: Waste Characterization

The initial and most critical step is to accurately characterize the waste. This involves determining the concentration of platinum and identifying any other contaminants present in the waste stream. While platinum is not one of the eight metals specifically listed under the Resource Conservation and Recovery Act (RCRA), the waste may be classified as hazardous if it is mixed with other regulated substances.[1]

Step 2: Waste Segregation and Collection

Proper segregation of this compound waste is essential to prevent unintended chemical reactions and to facilitate the correct disposal method.

  • Solid Waste: Collect solid this compound waste, including contaminated labware (e.g., crucibles, vessels), in a dedicated, sealed container.[2][3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container.

  • Labeling: All waste containers must be accurately labeled as "Hazardous Waste" and include the full chemical name, concentration, and any associated hazards.[1]

Step 3: Selecting the Disposal Pathway

The decision to recycle or dispose of this compound as hazardous waste depends on several factors, primarily the concentration of platinum and the economic viability of recovery.

Pathway A: Recycling and Precious Metal Recovery

Given the high value of platinum, recycling is often the preferred and more sustainable option for waste with a significant platinum content.[3][4][5]

  • Consult a Professional Recovery Service: Engage with a licensed vendor specializing in the recovery of precious metals from laboratory waste.[4] These services can provide guidance on the economic feasibility of recycling your specific waste stream.

  • Packaging and Transportation: Follow the vendor's instructions for packaging and transporting the waste. This will typically involve placing the sealed waste container in a secondary container for secure transport.

  • Documentation: Maintain detailed records of all waste sent for recycling, including the chemical composition, quantity, and date of shipment.

Pathway B: Hazardous Waste Disposal

If recycling is not feasible due to low platinum concentration or the presence of prohibitive contaminants, the waste must be disposed of as hazardous waste.

  • Contact Your EHS Department: Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste.[1] They will have established procedures and relationships with licensed hazardous waste disposal companies.

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1] The storage area should have secondary containment.

  • Waste Pickup: Coordinate with your EHS department for the scheduled pickup of the hazardous waste by a licensed vendor.

  • Record Keeping: Ensure all necessary documentation for the disposal of hazardous waste is completed and retained for regulatory compliance.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters relevant to the disposal of this compound.

ParameterGuideline/ValueSource
RCRA 8 Metals Platinum is not one of the 8 metals specifically regulated under RCRA.[1]
Platinum Market Price Approximately $45 per gram (as of July 2025). This high value makes recycling a primary consideration.[3]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Generation of This compound Waste characterize Step 1: Characterize Waste - Platinum Concentration - Other Contaminants start->characterize segregate Step 2: Segregate and Collect - Solid vs. Liquid - Label as 'Hazardous Waste' characterize->segregate decision Step 3: Evaluate Disposal Pathway Is Platinum Recovery Economically Feasible? segregate->decision recycle_path Pathway A: Recycling/Recovery decision->recycle_path  Yes disposal_path Pathway B: Hazardous Waste Disposal decision->disposal_path  No contact_recycler Contact Professional Recovery Service recycle_path->contact_recycler contact_ehs Contact Institutional EHS Department disposal_path->contact_ehs package_recycle Package and Ship for Recovery contact_recycler->package_recycle end_recycle Complete Recycling Documentation package_recycle->end_recycle store_waste Store Securely in Designated Area contact_ehs->store_waste vendor_pickup Arrange for Pickup by Licensed Disposal Vendor store_waste->vendor_pickup end_disposal Complete Disposal Documentation vendor_pickup->end_disposal

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.